molecular formula C9H17NO B1430848 7-Oxa-10-azaspiro[4.6]undecane CAS No. 123643-70-9

7-Oxa-10-azaspiro[4.6]undecane

Cat. No.: B1430848
CAS No.: 123643-70-9
M. Wt: 155.24 g/mol
InChI Key: FCXWAWABZBPTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-10-azaspiro[4.6]undecane is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-10-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(3-1)7-10-5-6-11-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXWAWABZBPTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-Oxa-10-azaspiro[4.6]undecane scaffold represents a class of spirocyclic compounds that has garnered significant interest within the pharmaceutical and agrochemical industries. Spirocycles, defined by two rings sharing a single common atom, introduce a rigid, three-dimensional geometry into molecular structures. This structural feature is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear, or planar analogues.[1] The incorporation of both an oxygen and a nitrogen heteroatom within the this compound core provides multiple points for functionalization and hydrogen bonding interactions, making it a versatile building block for creating novel therapeutic agents.

This guide provides an in-depth technical overview of the primary synthetic pathways to construct the this compound core. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of these syntheses. The methodologies discussed are selected for their reliability and adaptability, aiming to equip researchers and drug development professionals with the knowledge to effectively synthesize and utilize this valuable scaffold.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The spirocyclic nature of the target molecule suggests that a key step will involve the formation of one of the heterocyclic rings through an intramolecular cyclization event.

Two primary retrosynthetic disconnections are considered the most viable:

  • C-N Bond Disconnection: This approach involves the formation of the azepane ring as the final key step. This can be achieved via an intramolecular reductive amination of a precursor containing a ketone and a primary amine, separated by a suitable tether that includes the tetrahydrofuran ring.

  • C-O Bond Disconnection: This strategy focuses on the formation of the tetrahydrofuran ring. An intramolecular cyclization, such as an Williamson ether synthesis or an acid-catalyzed cyclization of a diol, on a pre-formed azepane ring is a plausible route.

The following sections will explore detailed synthetic pathways based on these retrosynthetic strategies.

Pathway 1: Intramolecular Reductive Amination

This pathway is one of the most direct and efficient methods for the synthesis of the this compound core. The key transformation is the intramolecular cyclization of an amino ketone precursor, which forms the azepane ring and establishes the spirocenter.

Conceptual Overview & Mechanism

The synthesis begins with a commercially available or readily prepared starting material, such as tetrahydropyran-4-carboxylic acid. This is converted into an intermediate that can be elaborated to introduce the necessary amino and ketone functionalities. The final step is an intramolecular reductive amination, where the primary amine attacks the ketone to form a cyclic iminium ion intermediate, which is then reduced in situ to yield the target spirocycle.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used as they are mild enough to not reduce the ketone in the presence of the amine, but are sufficiently reactive to reduce the intermediate iminium ion.[2]

Experimental Protocol

Step 1: Synthesis of 4-(3-Oxobutyl)tetrahydro-2H-pyran-4-carbonitrile

  • To a solution of tetrahydropyran-4-carbonitrile in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents).

  • Stir the mixture for 30 minutes, then add methyl vinyl ketone (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the keto-nitrile intermediate.

Step 2: Reduction of the Nitrile and Intramolecular Reductive Amination

  • Dissolve the keto-nitrile intermediate from Step 1 in methanol and add Raney Nickel (catalytic amount).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. This step reduces the nitrile to a primary amine.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude amino-ketone in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) and acetic acid (1.2 equivalents).

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Critical Parameters & Optimization
  • Base Selection in Step 1: The choice of a strong, non-nucleophilic base like LDA is crucial for the efficient deprotonation of the carbon alpha to the nitrile without competing side reactions.

  • Reaction Temperature: Maintaining a low temperature (-78 °C) during the initial alkylation step is essential to control the reactivity of the enolate and prevent side reactions.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is less toxic than sodium cyanoborohydride and the reaction can be carried out under mildly acidic conditions which favor iminium ion formation.[2]

  • pH Control: The pH of the reductive amination step is important. Mildly acidic conditions (pH 5-6) facilitate the formation of the iminium ion intermediate without deactivating the amine nucleophile.

Pathway 2: Synthesis via Intramolecular Cyclization from a Piperidine Derivative

An alternative and highly effective strategy involves constructing the spirocycle from a substituted piperidine derivative. This approach leverages well-established piperidine chemistry and often involves an intramolecular cyclization to form the oxolane (tetrahydrofuran) ring. A similar strategy has been successfully employed in the synthesis of related spiroketals like 1-Oxa-8-azaspiro[4.5]decan-3-one.[3][4]

Conceptual Overview & Mechanism

This pathway typically begins with a protected 4-piperidone derivative. The piperidone is first functionalized at the 4-position to introduce a side chain that contains a latent hydroxyl group and a precursor to the rest of the oxolane ring. The key step is an acid-catalyzed intramolecular cyclization of a dihydroxyketone precursor, which forms the spiroketal linkage.[5] This is a thermodynamically driven process that often favors the formation of the most stable spiroketal isomer.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-(2-oxoethyl)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents).

  • After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 equivalents) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • The crude product is then reduced using a selective reducing agent like Diisobutylaluminium hydride (DIBAL-H) to convert the ester to a primary alcohol, followed by ozonolysis of the double bond to yield the desired keto-aldehyde, which exists in equilibrium with its hydrated form.

Step 2: Intramolecular Cyclization and Deprotection

  • Dissolve the product from Step 1 in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 6 hours.[3]

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.

  • Concentrate the solution to yield the Boc-protected spirocycle.

  • Dissolve the protected spirocycle in a minimal amount of anhydrous dioxane. Add a solution of 4M HCl in dioxane (5.0 equivalents) and stir at room temperature for 4 hours to remove the Boc protecting group.[4]

  • The resulting hydrochloride salt can be neutralized with a base to provide the free this compound.

Data Summary
PathwayKey ReactionStarting MaterialsTypical YieldsAdvantagesDisadvantages
1 Intramolecular Reductive AminationTetrahydropyran-4-carbonitrile50-70%Convergent, direct formation of the azepane ringRequires handling of Raney Nickel and careful control of hydrogenation
2 Intramolecular CyclizationN-Boc-4-piperidone45-65%Utilizes readily available starting materials, well-established chemistryMulti-step, requires protecting group manipulation
Visualizing the Synthesis

Diagram 1: Intramolecular Reductive Amination Pathway

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Cyclization A Tetrahydropyran-4-carbonitrile B 4-(3-Oxobutyl)tetrahydro-2H- pyran-4-carbonitrile A->B 1) LDA, THF, -78°C 2) Methyl vinyl ketone C Amino-ketone Intermediate B->C Raney Ni, H2, MeOH D This compound C->D NaBH(OAc)3, AcOH, DCE G cluster_0 Step 1: Functionalization cluster_1 Step 2: Cyclization & Deprotection A N-Boc-4-piperidone B Alkylated Intermediate A->B 1) LDA, THF, -78°C 2) Ethyl 2-(bromomethyl)acrylate C Diol Precursor B->C Reduction & Ozonolysis D Boc-protected Spirocycle C->D p-TsOH, Toluene, Reflux E This compound D->E 4M HCl in Dioxane

Caption: Synthesis via Piperidine Derivative Cyclization.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The intramolecular reductive amination route offers a convergent and direct approach, while the pathway commencing from N-Boc-4-piperidone builds upon robust and well-documented chemical transformations. The choice of a specific pathway will ultimately depend on factors such as starting material availability, scalability requirements, and the desired substitution patterns on the final molecule. Both routes provide a solid foundation for researchers to access this important spirocyclic scaffold for applications in drug discovery and medicinal chemistry. Further research may focus on developing asymmetric syntheses to access enantiomerically pure versions of this scaffold, which will be critical for elucidating its full potential in interacting with chiral biological systems.

References

  • Ghorai, M. K., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules.
  • Sperry, J., Liu, Y.-C. (William), & Brimble, M. A. (2009). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry.
  • Cheprakov, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews.
  • BenchChem. (2025). Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Technical Support Center.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • Vitaku, E., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.
  • Azam, F., & Adler, M. J. (2019). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses.

Sources

A Technical Guide to the Physicochemical Characterization of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. The 7-Oxa-10-azaspiro[4.6]undecane core represents a unique heterocyclic system combining features of a morpholine (via the oxa-aza relationship) and a spiro-fused cycloheptane. As with any novel scaffold, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its successful application in drug discovery programs. This guide provides a comprehensive framework for the theoretical prediction and experimental determination of the key physicochemical parameters of this compound, including its acid dissociation constant (pKa), lipophilicity (LogD), and aqueous solubility. We present not only the "what" but the "why," detailing the causality behind experimental choices and providing field-proven, step-by-step protocols to ensure data integrity and reproducibility.

The this compound Scaffold: Structure and Predicted Properties

The first step in characterizing any new chemical entity is to define its structure and derive its fundamental computed properties. These in silico values serve as an essential baseline before embarking on experimental work.

The structure of this compound is defined by a cyclopentane ring and a cycloheptane ring sharing a single carbon atom (the spiro center). The cycloheptane ring is modified to be a heterocycle containing an oxygen atom at position 7 and a nitrogen atom at position 10.

Caption: 2D Structure of this compound

Predicted Physicochemical Properties

In the absence of experimental data for this specific novel molecule, we rely on computational models. These algorithms use fragment-based contributions and topological analysis to estimate key properties. Data from structurally similar compounds, such as 1,4-Dioxa-8-azaspiro[4.6]undecane, can provide a useful reference point[1][2].

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₁₇NODefines the elemental composition and exact mass.
Molecular Weight 155.24 g/mol A key component of Lipinski's Rule of Five; lower MW is often preferred.
pKa (Basic) 8.5 - 9.5Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
cLogP 1.0 - 1.5Measures lipophilicity of the neutral species; influences membrane permeability and metabolic stability.
Topological Polar Surface Area (TPSA) 21.3 ŲEstimates the surface area occupied by polar atoms (N, O); a key indicator of membrane permeability.
Hydrogen Bond Donors 1 (from the N-H)Influences solubility and potential for target interactions.
Hydrogen Bond Acceptors 2 (from the N and O atoms)Influences solubility and potential for target interactions.
Rotatable Bonds 1Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity.

Note: pKa and cLogP values are expert estimations based on the chemical structure (a secondary amine in a cycloheptane ring) and values for similar scaffolds.

Experimental Determination of the Acid Dissociation Constant (pKa)

Causality & Scientific Rationale: The secondary amine within the this compound scaffold is the primary ionizable center. Its pKa value is arguably the most critical physicochemical parameter. It dictates the equilibrium between the neutral base (B) and its protonated, cationic form (BH⁺) at any given pH. This equilibrium governs aqueous solubility (the salt form is typically more soluble), cell membrane permeability (the neutral form is more permeable), and potential ionic interactions with the biological target. Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant[3][4].

pKa_Equilibrium Relationship between pH, pKa, and Ionization State cluster_low_pH Low pH (e.g., Stomach, pH < 2) cluster_high_pH High pH (e.g., Intestine, pH > 8) Protonated BH⁺ (Cationic, High Solubility) Equilibrium pH ≈ pKa Protonated->Equilibrium + OH⁻ Neutral B (Neutral, High Permeability) Neutral->Equilibrium + H⁺ Equilibrium->Protonated + H⁺ Equilibrium->Neutral + OH⁻

Caption: Ionization equilibrium of a basic compound like this compound.

Protocol: pKa Determination by Potentiometric Titration

This protocol is a self-validating system, grounded in the precise calibration of the pH meter, which ensures the accuracy of all subsequent measurements[5][6].

Materials & Equipment:

  • This compound sample (~5 mg)

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Titration vessel (e.g., 50 mL beaker)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (Milli-Q or equivalent)

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Nitrogen gas source

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 4.01, 7.00, 10.01) immediately before the experiment. This is a critical step for data integrity[6].

  • Sample Preparation: Accurately weigh and dissolve the sample in high-purity water to create a solution of approximately 1-2 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength throughout the titration[5].

  • Initial Acidification: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode. Titrate the solution with 0.1 M HCl to a starting pH of ~2.0 to ensure the compound is fully protonated (BH⁺ form).

  • Inert Atmosphere: Purge the solution with a gentle stream of nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with pH readings, especially in the basic range[6]. Maintain a nitrogen blanket over the solution during the titration.

  • Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.01-0.02 mL), allowing the pH reading to stabilize after each addition. Record the pH value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the half-equivalence point—the point on the curve where half of the protonated compound has been neutralized. Mathematically, this corresponds to the pH at the midpoint of the steepest part of the curve (the buffer region)[5]. The inflection point of the sigmoid curve can be found using the first derivative of the plot (dpH/dV).

Experimental Determination of Lipophilicity (LogD)

Causality & Scientific Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties. For an ionizable molecule like this compound, the relevant parameter is the Distribution Coefficient (LogD) , not the Partition Coefficient (LogP). LogP describes the lipophilicity of only the neutral species, whereas LogD is measured at a specific pH and accounts for the partitioning of all species (neutral and ionized) in equilibrium[7]. Since physiological pH is ~7.4, determining LogD₇.₄ provides the most biologically relevant measure of lipophilicity. The shake-flask method is the traditional and most direct way to measure this property[8].

LogD_Workflow Start Start: Prepare Compound Stock (DMSO) PrepPhases Prepare & Saturate Phases (n-Octanol and pH 7.4 Buffer) Start->PrepPhases Spike Add Compound to Biphasic System PrepPhases->Spike Equilibrate Shake/Mix to Reach Equilibrium (e.g., 24 hours) Spike->Equilibrate Separate Separate Phases via Centrifugation Equilibrate->Separate Analyze Quantify Compound Concentration in Each Phase (LC-MS/MS) Separate->Analyze Calculate Calculate LogD Log₁₀([C]octanol / [C]buffer) Analyze->Calculate End End: Report LogD₇.₄ Calculate->End

Caption: Experimental workflow for LogD determination via the shake-flask method.

Protocol: LogD₇.₄ Determination by Shake-Flask Method

This protocol is validated by ensuring phase saturation and using a highly sensitive analytical endpoint (LC-MS/MS) to accurately quantify concentrations, even for compounds with low solubility in one phase[9][10].

Materials & Equipment:

  • This compound sample

  • n-Octanol (reagent grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with PTFE-lined caps

  • Vortex mixer and orbital shaker

  • Centrifuge

  • Calibrated pipettes

  • LC-MS/MS system for quantification

Methodology:

  • Phase Preparation (Self-Validation Step): Prepare the two immiscible phases. Vigorously mix equal volumes of n-octanol and pH 7.4 PBS in a separation funnel for at least 24 hours. Allow the layers to separate completely. This pre-saturation is crucial to prevent volume changes during the actual experiment, which would invalidate the results[9].

  • Sample Addition: In a glass vial, add a precise volume of the pre-saturated pH 7.4 buffer and an equal volume of the pre-saturated n-octanol (e.g., 1 mL of each). Add a small amount of a concentrated stock solution of the compound (typically in DMSO) such that the final DMSO concentration is <1%.

  • Equilibration: Cap the vial tightly and shake vigorously on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few hours to 24 hours; 24 hours is recommended to ensure thermodynamic equilibrium is reached[10].

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to ensure a clean and complete separation of the n-octanol (upper) and aqueous (lower) layers.

  • Quantification: Carefully remove an aliquot from each phase. It is critical to avoid cross-contamination at the interface[8]. Prepare a standard curve and quantify the concentration of the compound in each aliquot using a validated LC-MS/MS method.

  • Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in n-Octanol] / [Concentration in pH 7.4 Buffer] )

Experimental Determination of Aqueous Solubility

Causality & Scientific Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target[11]. A thermodynamic solubility assay measures the true equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a saturated solution in equilibrium with its solid form[12]. This is a more definitive and biologically relevant measure than kinetic solubility, which can often overestimate the true value[13][14].

Protocol: Thermodynamic Equilibrium Solubility Assay

This protocol is validated by ensuring that equilibrium is reached (via sufficient incubation time) and that only the truly dissolved compound is measured (via filtration or centrifugation)[15].

Materials & Equipment:

  • Solid this compound sample

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials or 96-well filter plates

  • Thermomixer or incubator with shaking capability

  • Centrifuge or filtration apparatus

  • LC-MS/MS or HPLC-UV system for quantification

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test buffer (e.g., pH 7.4 PBS). The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution was formed[12].

  • Equilibration: Seal the vials and incubate them with vigorous shaking at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. This long incubation is necessary to allow the dissolution process to reach thermodynamic equilibrium[13].

  • Separation of Undissolved Solid: After incubation, separate the dissolved compound from the solid excess. This can be done either by centrifuging the sample at high speed and carefully collecting the supernatant, or by passing the solution through a low-binding filter (e.g., a 0.45 µm PVDF filter plate)[15]. This step is critical to avoid artificially inflating the solubility measurement.

  • Quantification: Prepare a standard curve from a known stock solution of the compound. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method like LC-MS/MS or HPLC-UV.

  • Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Conclusion & Implications for Drug Development

A comprehensive understanding of the physicochemical properties of a novel scaffold like this compound is fundamental to its successful deployment in medicinal chemistry. The predicted basic pKa suggests that this scaffold will be predominantly protonated and positively charged at physiological pH, a property that can be leveraged to enhance aqueous solubility through salt formation. The predicted moderate cLogP and low TPSA are favorable indicators for good membrane permeability. However, these are merely predictions. The rigorous, experimentally-grounded protocols detailed in this guide for determining pKa, LogD₇.₄, and thermodynamic solubility provide the necessary framework for scientists to generate the robust, high-quality data required to make informed decisions in a drug discovery pipeline. By understanding and applying these principles, researchers can effectively assess the viability of the this compound core and rationally design derivatives with optimized, drug-like properties.

References

  • (Reference for time in Brisbane, AU - not scientifically relevant, omitted
  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link]

  • protocols.io. "In-vitro Thermodynamic Solubility". Available at: [Link]

  • BioDuro. "ADME Solubility Assay". Available at: [Link]

  • Domainex. "Thermodynamic Solubility Assay". Available at: [Link]

  • Avdeef, A., et al. "Development of Methods for the Determination of pKa Values". PMC - NIH. Available at: [Link]

  • Evotec. "Thermodynamic Solubility Assay". Available at: [Link]

  • Encyclopedia.pub. "Methods for Determination of Lipophilicity". Available at: [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Available at: [Link]

  • Cambridge MedChem Consulting. "LogP/D". Available at: [Link]

  • Takács-Novák, K., et al. "Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods". Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". Available at: [Link]

  • Subirats, X., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts". PubMed. Available at: [Link]

  • Popović, G., et al. "Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances". Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Waters. "Determination of Partitioning Coefficient by UPLC-MS/MS". Available at: [Link]

  • PubChem. "Spiro[4.6]undecane | C11H20 | CID 13226651". Available at: [Link]

  • PubChem. "1,4-Dioxa-8-azaspiro[4.6]undecane". Available at: [Link]

  • PubChem. "Undecane | C11H24 | CID 14257". Available at: [Link]

  • ACS Publications. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain". Available at: [Link]

  • PubChem. "10-Fluoro-7-oxa-2-azaspiro[4.5]decane". Available at: [Link]

  • PubChem. "10,10-Difluoro-7-oxa-1-azaspiro[4.5]decane". Available at: [Link]

  • PubChem. "8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane". Available at: [Link]

  • PubChem. "1-Oxa-7-azaspiro(4.5)decane | C8H15NO | CID 22618189". Available at: [Link]

Sources

An In-depth Technical Guide on 7-Oxa-10-azaspiro[4.6]undecane: A Scaffold of Potential in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Oxa-10-azaspiro[4.6]undecane (CAS Number: 123643-70-9), a unique spirocyclic scaffold. While specific literature on this exact molecule is notably scarce, this document leverages established principles of medicinal chemistry and data from analogous structures to postulate its synthesis, potential applications, and the experimental methodologies required for its scientific evaluation. The inherent three-dimensionality and favorable physicochemical properties associated with spirocyclic systems suggest that this compound holds significant, albeit underexplored, potential as a building block in the development of novel therapeutics. This guide serves as a foundational resource for researchers poised to investigate this promising area of chemical space.

Introduction to this compound

This compound is a heterocyclic compound featuring a spirocyclic system composed of a tetrahydrofuran ring and an azepane ring sharing a single carbon atom. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 123643-70-9N/A
Molecular Formula C₉H₁₇NON/A
Molecular Weight 155.24 g/mol N/A
Canonical SMILES C1CCNCC12COCC2N/A

Despite its commercial availability from several suppliers, a thorough review of scientific literature and patent databases reveals a significant absence of published research specifically detailing the synthesis, biological activity, or therapeutic applications of this compound. This guide, therefore, aims to bridge this knowledge gap by providing a scientifically grounded perspective based on the broader class of oxa-azaspirocyclic compounds.

The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel chemical entities with improved pharmacological profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional molecules. Spirocyclic scaffolds are at the forefront of this evolution for several key reasons:

  • Enhanced Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry. This can lead to more specific interactions with biological targets and can improve compound solubility and metabolic stability.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to decreased lipophilicity and higher aqueous solubility compared to their non-spirocyclic or aromatic counterparts, which are desirable properties for drug candidates.

  • Novelty and Patentability: The unique structural nature of spirocycles provides access to novel chemical space, offering opportunities for new intellectual property.

  • Conformational Rigidity: The locked conformation of spirocyclic systems can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity and selectivity.

Postulated Synthesis of this compound

While a specific, validated synthetic route for this compound is not documented, a plausible approach can be postulated based on established methods for the synthesis of similar azaspiro compounds. A potential retrosynthetic analysis suggests that the target molecule could be assembled from commercially available starting materials via a multi-step sequence.

A hypothetical forward synthesis could involve the following key transformations:

  • Starting Material Selection: The synthesis could commence with a suitably protected azepane derivative and a functionalized tetrahydrofuran precursor.

  • Formation of the Spirocyclic Core: A key step would be the formation of the carbon-carbon bond at the spirocenter. This could potentially be achieved through an intramolecular cyclization reaction.

  • Deprotection and Final Modification: The final step would involve the removal of any protecting groups to yield the target this compound.

Below is a conceptual workflow for a possible synthetic approach.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product Protected Azepanone Protected Azepanone Coupling Reaction Coupling Reaction Protected Azepanone->Coupling Reaction Step 1 Tetrahydrofuran Precursor Tetrahydrofuran Precursor Tetrahydrofuran Precursor->Coupling Reaction Intramolecular Cyclization Intramolecular Cyclization Coupling Reaction->Intramolecular Cyclization Step 2 Deprotection Deprotection Intramolecular Cyclization->Deprotection Step 3 This compound This compound Deprotection->this compound

Caption: Postulated synthetic workflow for this compound.

Causality in Experimental Choices: The choice of protecting groups for the azepane nitrogen would be critical to prevent side reactions and would need to be orthogonal to the conditions of the coupling and cyclization steps. The specific coupling and cyclization strategies would be selected based on their known efficiency in constructing sterically hindered quaternary carbon centers.

Potential Therapeutic Applications

Given the lack of specific biological data for this compound, its potential applications can be inferred from the activities of structurally related oxa-azaspiro compounds. These scaffolds have been investigated in a variety of therapeutic areas:

  • Central Nervous System (CNS) Disorders: The rigid conformation of spirocycles can be advantageous for targeting CNS receptors with high selectivity. For example, derivatives of other azaspirocycles have been explored as ligands for opioid and sigma receptors for the treatment of pain[1][2].

  • Oncology: Spirocyclic structures are found in a number of anticancer agents. Their ability to present functionalities in precise three-dimensional orientations can lead to potent and selective inhibition of cancer-related targets such as kinases or protein-protein interactions.

  • Infectious Diseases: The novel chemical space occupied by spirocycles makes them attractive scaffolds for the development of new antibacterial and antiviral agents that can overcome existing resistance mechanisms.

Experimental Protocols for Characterization and Biological Evaluation

Should a research program focused on this compound be initiated, the following experimental workflows would be essential for its characterization and preliminary biological assessment.

Physicochemical Characterization

A self-validating system of analytical techniques is crucial to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass and confirm the elemental composition.

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be utilized to assess the purity of the compound.

Preliminary Biological Evaluation: A General Workflow

A primary biological evaluation would likely begin with a general cytotoxicity screen to assess the compound's effect on cell viability.

G cluster_workflow General Cytotoxicity Screening Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Cell Line Selection Cell Line Selection Compound Synthesis & Characterization->Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay (e.g., MTT) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Viability Assay (e.g., MTT)->Data Analysis (IC50 determination)

Caption: A typical workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This compound represents an intriguing yet largely unexplored scaffold in medicinal chemistry. While the current body of scientific literature lacks specific data on this compound, the well-established advantages of spirocyclic systems in drug discovery provide a strong rationale for its investigation. The postulated synthetic pathways and potential therapeutic applications outlined in this guide, derived from analogous structures, offer a starting point for future research endeavors. It is through empirical synthesis, thorough characterization, and systematic biological evaluation that the true potential of this compound as a valuable building block for novel therapeutics can be fully realized.

References

  • García-López, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Retrieved from [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Retrieved from [Link]

  • Palchykov, V. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry, 54(4), 588-592. Retrieved from [Link]

  • PubChem. (n.d.). 8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[4.6]undecane. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-oxa-9-azaspiro(4.5)decane-8,10-dione. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Sergiy Galavskyy, et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Retrieved from [Link]

  • Sun, Y., et al. (2021). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Retrieved from [Link]

  • Tikhonov, D., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. Retrieved from [Link]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6296. Retrieved from [Link]

Sources

A Predictive Spectroscopic and Methodological Guide to 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of the novel heterocyclic scaffold, 7-Oxa-10-azaspiro[4.6]undecane. As direct empirical data for this specific compound is not widely published, this document serves as an expert-level predictive framework for researchers in synthetic chemistry, medicinal chemistry, and drug development. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structural motifs. Furthermore, it details the rigorous experimental protocols required to obtain and verify this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Symmetry Considerations

This compound is a spirocyclic compound featuring a central quaternary carbon (C5) connecting a cyclopentane ring and a morpholine ring. The presence of two heteroatoms (oxygen at position 7 and nitrogen at position 10) and the spirocyclic nature of the molecule dictates its unique chemical and spectral properties.

The key structural features influencing its spectroscopic profile are:

  • Asymmetry: The spiro center (C5) is a chiral center, rendering the molecule asymmetric. This lack of symmetry means that all carbon atoms are chemically non-equivalent. Consequently, each of the nine unique carbon atoms is expected to produce a distinct signal in the ¹³C NMR spectrum.

  • Diastereotopicity: Due to the chiral center, the geminal protons on the methylene groups of both the cyclopentane and morpholine rings are diastereotopic. This will result in more complex splitting patterns in the ¹H NMR spectrum than simple triplets or quartets, often appearing as multiplets.

Below is the annotated chemical structure for reference in the subsequent spectroscopic predictions.

Caption: Numbered structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift ranges for similar functional groups and structural environments.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show complex multiplets due to diastereotopicity. The protons adjacent to the oxygen and nitrogen atoms will be shifted downfield.

Atom Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H10 (N-H)1.5 - 2.5Broad Singlet (br s)1HExchangeable proton on a secondary amine.
H6, H112.6 - 2.9Multiplet (m)4HProtons adjacent to nitrogen are deshielded. Diastereotopicity leads to complex splitting.[1][5]
H8, H93.6 - 3.9Multiplet (m)4HProtons adjacent to oxygen are significantly deshielded.[2][4]
H1, H2, H3, H41.4 - 1.8Multiplet (m)8HAliphatic protons of the cyclopentane ring. Overlapping signals expected.

Due to the molecule's asymmetry, nine distinct carbon signals are predicted.

Atom Position Predicted Chemical Shift (δ, ppm) Rationale
C5 (Spiro)75 - 90Quaternary spiro-carbon, typically deshielded.[6]
C8, C965 - 75Carbons adjacent to the highly electronegative oxygen atom.[3][4]
C6, C1145 - 55Carbons adjacent to the nitrogen atom.[1][3]
C1, C430 - 40Cyclopentane carbons adjacent to the spiro center.
C2, C320 - 30Remaining cyclopentane carbons.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H and C-O-C functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3300 - 3350Medium, SharpCharacteristic for a secondary amine.[7][8][9]
C-H Stretch2850 - 2960StrongAliphatic C-H bonds from the rings.[8]
N-H Bend1550 - 1650MediumBending vibration of the secondary amine.[9]
C-O-C Stretch1080 - 1150StrongAsymmetric stretching of the ether linkage, a key diagnostic peak.[4][7]
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is recommended to confirm the molecular formula.

  • Molecular Formula: C₉H₁₇NO

  • Molecular Weight: 155.24 g/mol

  • Predicted [M+H]⁺: 156.1383 m/z

Electron Impact (EI) ionization would lead to predictable fragmentation patterns, primarily through cleavage adjacent to the heteroatoms (α-cleavage) or through ring-opening pathways.

G M [C₉H₁₇NO]⁺˙ m/z = 155 F1 [C₅H₉NO]⁺ m/z = 99 M->F1 - C₄H₈ F2 [C₈H₁₄N]⁺ m/z = 124 M->F2 - OCH₃ F3 [C₅H₁₀N]⁺ m/z = 84 M->F3 - C₄H₇O G cluster_0 Spectroscopic Analysis Workflow Start Synthesized Compound (>95% Purity) NMR 1. NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Start->NMR Dissolve in CDCl₃ IR 2. FTIR Spectroscopy NMR->IR Primary Structure MS 3. High-Resolution MS (ESI-TOF) IR->MS Functional Groups Confirm Structure Confirmed MS->Confirm Molecular Formula

Caption: Recommended workflow for the complete spectroscopic characterization.

Step-by-Step Methodologies

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: ≥400 MHz

    • Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • Observe the chemical shifts, integration, and multiplicity of all signals.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Confirm the presence of nine distinct carbon signals.

  • 2D NMR for Structural Connectivity:

    • COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to establish ¹H-¹H coupling networks, which is crucial for assigning protons within the cyclopentane and morpholine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard gHSQC experiment to correlate each proton signal with its directly attached carbon. This is the definitive method for assigning the carbon skeleton based on the proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): (Optional, for complex cases) This experiment can reveal 2- and 3-bond correlations between protons and carbons, confirming the connectivity across the spiro-junction.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying it to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the sample plate in the spectrometer and acquire the sample spectrum.

    • Typically scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify and label the key peaks corresponding to the N-H stretch, C-H stretches, and the strong C-O-C ether stretch.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion to at least four decimal places. Use the instrument's software to calculate the elemental composition and confirm that it matches the expected formula, C₉H₁₈NO⁺ (the protonated form).

Conclusion

This guide presents a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging established spectroscopic principles, it provides researchers with a detailed set of expected data across NMR, IR, and MS platforms. The accompanying experimental protocols offer a clear and scientifically rigorous pathway for the empirical validation of these predictions. This comprehensive approach is designed to accelerate research and development efforts by providing a reliable reference for the structural elucidation of this and related spirocyclic scaffolds.

References

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. [Link]

  • Kong, D., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(23), 4337. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Khalilov, L. M., et al. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. [Link]

  • Fábián, L., et al. (2003). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Tong, L., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(12), 7218–7237. [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Unnamed Author. (n.d.). 13C NMR spectroscopy. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • LibreTexts Chemistry. (n.d.). 18.8 Spectroscopy of Ethers. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

Sources

The Synthetic Challenge: A Guide to Substituted 7-Oxa-10-azaspiro[4.6]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-oxa-10-azaspiro[4.6]undecane scaffold represents a compelling structural motif in medicinal chemistry. Its inherent three-dimensionality and the strategic placement of heteroatoms offer a rich canvas for the design of novel therapeutic agents. This guide provides an in-depth exploration of a plausible and robust synthetic strategy for accessing substituted derivatives of this spirocyclic system, drawing upon established methodologies for analogous heterocyclic frameworks. While a direct, dedicated synthesis for this exact scaffold is not extensively reported in the literature, this guide extrapolates from proven chemical transformations to provide a reliable roadmap for its construction.

Introduction: The Allure of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. Their rigidified, three-dimensional structures can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The this compound core, incorporating both an oxazolidinone and an azepane ring, presents a unique combination of features. The oxazolidinone moiety is a known pharmacophore present in several approved drugs, while the seven-membered azepane ring offers multiple points for substitution to modulate physicochemical properties and target interactions.

This guide will focus on a modular synthetic approach, allowing for the introduction of diversity at key positions of the spirocyclic core. The proposed strategy is grounded in well-documented reactions, ensuring a high degree of confidence in its practical implementation.

Proposed Synthetic Strategy: A Modular Approach

The cornerstone of the proposed synthesis is the construction of the spirocyclic core via an intramolecular cyclization. This strategy allows for the late-stage introduction of key substituents, making it amenable to the generation of a library of diverse analogs for structure-activity relationship (SAR) studies. The overall synthetic workflow can be conceptualized as follows:

G A Substituted Azepan-4-one B Spiro-epoxide Formation A->B C Epoxide Ring Opening B->C D Acylation with Haloacyl Halide C->D E Intramolecular Cyclization D->E F Substituted this compound E->F

Figure 1: Proposed synthetic workflow for this compound derivatives.

This multi-step sequence begins with a suitably functionalized seven-membered azepane derivative, which serves as the foundation for the spirocycle. Each subsequent step is designed to build the necessary functionality for the final ring-closing reaction.

Part 1: Synthesis of the Key Intermediate: Substituted Azepan-4-ones

The successful synthesis of the target spirocycle is contingent on the availability of a functionalized azepan-4-one precursor. The synthesis of such seven-membered rings can be challenging, but several reliable methods have been reported. A gold-catalyzed two-step [5+2] annulation offers an efficient route to these key intermediates.[1][2]

Experimental Protocol: Gold-Catalyzed Synthesis of Azepan-4-ones[1][2]
  • Alkylation: A secondary amine is alkylated with a suitable pent-4-yn-1-yl derivative to introduce the alkyne functionality.

  • Oxidation and Gold-Catalyzed Cyclization: The resulting N-(pent-4-yn-1-yl) amine is subjected to m-CPBA oxidation to form the corresponding N-oxide in situ. Without isolation, a gold(I) catalyst, such as (2-biphenyl)Cy₂PAuNTf₂, is added to effect a [5+2] annulation, yielding the desired azepan-4-one.

Reactant A (Secondary Amine)Reactant B (Alkyne)Product (Azepan-4-one)Typical Yield
Pyrrolidine1-bromo-pent-4-yneBicyclic azepan-4-oneGood
Piperidine1-bromo-pent-4-yneBicyclic azepan-4-oneGood
Morpholine1-bromo-pent-4-yneBicyclic azepan-4-oneGood

Table 1: Examples of Azepan-4-one Synthesis via Gold-Catalyzed Annulation.

Part 2: Construction of the Spirocyclic Core

With the key azepan-4-one intermediate in hand, the subsequent steps focus on building the oxazolidinone ring. This is achieved through a sequence of epoxide formation, ring-opening, acylation, and a final intramolecular cyclization. This strategy is analogous to the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which provides a strong precedent for its feasibility.

Step 1: Spiro-epoxide Formation

The conversion of the ketone to a spiro-epoxide is a critical step. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a well-established and efficient method for this transformation.

G Azepan-4-one Azepan-4-one Spiro-epoxide Spiro-epoxide Azepan-4-one->Spiro-epoxide Corey-Chaykovsky Reagent

Figure 2: Spiro-epoxide formation from the azepan-4-one precursor.

Experimental Protocol: Corey-Chaykovsky Epoxidation
  • A solution of trimethylsulfonium iodide in dry DMSO is treated with a strong base, such as sodium hydride, to generate the sulfur ylide in situ.

  • The substituted azepan-4-one, dissolved in a suitable solvent like THF, is then added to the ylide solution at room temperature.

  • The reaction is stirred until completion, typically monitored by TLC, and then quenched with water. The epoxide product is isolated via extraction and purified by column chromatography.

Step 2: Epoxide Ring Opening with an Amino Alcohol

The newly formed epoxide is then opened by an appropriate amino alcohol. This step introduces the nitrogen and oxygen atoms that will form the oxazolidinone ring. The choice of amino alcohol allows for the introduction of a substituent (R¹) on the nitrogen of the oxazolidinone ring.

Experimental Protocol: Thermal Ring Opening of the Epoxide
  • The spiro-epoxide is dissolved in a mixture of ethanol and water.

  • The selected primary amino alcohol (e.g., ethanolamine for an unsubstituted derivative) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at that temperature until the starting epoxide is consumed.

  • After cooling, the solvent is removed under reduced pressure, and the resulting amino alcohol intermediate is purified.

Step 3: Acylation of the Amino Alcohol

The amino alcohol intermediate is then acylated with a haloacyl halide, typically 2-chloroacetyl chloride. This step introduces the carbonyl group of the future oxazolidinone ring and a leaving group for the subsequent cyclization.

Experimental Protocol: Acylation with 2-Chloroacetyl Chloride
  • The amino alcohol is dissolved in a chlorinated solvent such as dichloromethane (DCM) and cooled in an ice bath.

  • A base, such as triethylamine (TEA), is added to the solution.

  • 2-Chloroacetyl chloride is added dropwise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the acylated product is extracted and purified.

Step 4: Intramolecular Cyclization to Form the Oxazolidinone Ring

The final step in the construction of the spirocyclic core is an intramolecular Williamson ether synthesis. A strong base is used to deprotonate the hydroxyl group, which then displaces the chloride to form the this compound ring system.

G Acylated Amino Alcohol Acylated Amino Alcohol This compound This compound Acylated Amino Alcohol->this compound Potassium tert-butoxide

Figure 3: Intramolecular cyclization to form the spirocyclic core.

Experimental Protocol: Base-Mediated Intramolecular Cyclization
  • The acylated amino alcohol is dissolved in a dry aprotic solvent, such as THF, and cooled to a low temperature (e.g., -78 °C).

  • A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide, in THF is added dropwise.

  • The reaction mixture is slowly warmed to room temperature and stirred until the starting material is consumed.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the final spirocyclic product is extracted and purified by column chromatography.

Part 3: Derivatization and Functionalization

The modular nature of this synthetic route allows for the introduction of various substituents at different stages of the synthesis.

  • Substitution on the Azepane Ring: The initial choice of a substituted azepan-4-one will determine the substitution pattern on the seven-membered ring.

  • Substitution on the Oxazolidinone Nitrogen: The selection of the amino alcohol in the epoxide ring-opening step allows for the introduction of a wide range of substituents at the N10 position.

  • Further Functionalization: The final spirocyclic product can be further modified, for example, by N-alkylation of the azepane nitrogen if it is not protected.

Conclusion and Future Directions

The synthesis of this compound derivatives presents a rewarding challenge for synthetic and medicinal chemists. The proposed synthetic strategy, based on robust and well-precedented reactions, offers a clear and adaptable pathway to this valuable scaffold. The modularity of the approach allows for the systematic exploration of the chemical space around this core, facilitating the development of novel drug candidates. Future work in this area could focus on the development of stereoselective variations of this synthesis to access enantiopure spirocycles, which is often crucial for optimizing pharmacological activity.

References

  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. National Institutes of Health. [Link]

  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulationw. CORE. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic Chemistry Portal. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-oxa-10-azaspiro[4.6]undecane scaffold represents a unique three-dimensional heterocyclic system with significant potential in medicinal chemistry and drug discovery. Its distinct architecture, combining a tetrahydrofuran and an azepane ring fused at a spirocyclic center, offers a novel chemical space for the development of innovative therapeutics. This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the construction of this promising spirocyclic core. We will delve into the logical design of synthetic routes, the selection of precursors, and the underlying chemical principles that govern the assembly of the this compound framework.

Introduction: The Strategic Importance of the this compound Scaffold

Spirocyclic systems have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality, conformational rigidity, and novel intellectual property potential. The this compound core, in particular, introduces a fascinating juxtaposition of a five-membered oxygen-containing ring and a seven-membered nitrogen-containing ring. This arrangement can lead to unique pharmacological properties by presenting functional groups in precise spatial orientations for optimal interaction with biological targets. The synthesis of such intricate structures, however, necessitates a careful and strategic selection of starting materials and reaction pathways.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of the this compound core reveals several potential disconnection points, suggesting various synthetic strategies. A highly plausible and convergent approach involves the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor.

A particularly insightful strategy is adapted from the synthesis of analogous thia-azaspiro[4.6]undecane systems. This suggests a convergent approach where the two rings are formed in a sequential manner around a central cycloheptanone core.

Based on this analysis, the key starting materials can be categorized as follows:

  • The Seven-Membered Ring Precursor: A suitable derivative of cycloheptanone.

  • The Five-Membered Ring Precursor: A bifunctional component capable of forming the tetrahydrofuran ring.

Strategic Synthesis Pathway and Starting Material Selection

A robust synthetic pathway for this compound can be envisioned in a multi-step sequence. The following sections detail the rationale behind the selection of starting materials and the proposed experimental workflow.

Formation of the Azepane Ring

The synthesis logically commences with the construction of the seven-membered azepane ring. A key starting material for this is cycloheptanone .

Key Starting Material 1: Cycloheptanone

  • Commercial Availability: Readily available from major chemical suppliers.

  • Properties: A colorless oily liquid with a characteristic odor.

  • Reactivity: The carbonyl group is the key functional handle for subsequent transformations.

The initial step involves the formation of a hydrazone, a common reaction in the synthesis of nitrogen-containing heterocycles.

Key Starting Material 2: A Hydrazine Derivative (e.g., Hydrazine Hydrate)

  • Commercial Availability: Widely available.

  • Properties: A fuming, colorless liquid.

  • Reactivity: The nucleophilic nitrogen atoms readily react with the electrophilic carbonyl carbon of cycloheptanone.

The reaction between cycloheptanone and a hydrazine derivative, such as hydrazine hydrate, in a suitable solvent like ethanol, yields the corresponding cycloheptanone hydrazone. This intermediate is then poised for the crucial cyclization step to form the azepane ring.

Construction of the Spirocyclic Tetrahydrofuran Ring

With the azepane portion of the scaffold in place, the next critical phase is the construction of the spiro-fused tetrahydrofuran ring. This is achieved through a cyclocondensation reaction with a bifunctional reagent that provides the remaining atoms for the five-membered ring.

Key Starting Material 3: A Dihalogenated Ether (e.g., Bis(2-chloroethyl) ether)

  • Commercial Availability: Available from various chemical suppliers.

  • Properties: A colorless liquid.

  • Reactivity: The two electrophilic carbon atoms bearing chlorine atoms are susceptible to nucleophilic attack.

The synthesis of a related 1-thia-4-azaspiro[4.6]undecane derivative involves the cyclocondensation of a cycloheptanone-derived intermediate with sulfanylacetic acid. Adapting this strategy, a plausible route to the this compound core would involve the reaction of an appropriately functionalized azepane precursor with a reagent capable of forming the tetrahydrofuran ring.

A proposed synthetic workflow is outlined below:

Workflow for this compound Synthesis

G cluster_0 Azepane Ring Formation cluster_1 Tetrahydrofuran Ring Formation (Spirocyclization) Cycloheptanone Cycloheptanone Hydrazone Cycloheptanone Hydrazone Cycloheptanone->Hydrazone Reaction with Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Azepane Functionalized Azepane Hydrazone->Azepane Reduction/ Functionalization Spirocycle This compound Azepane->Spirocycle Intramolecular Cyclization Bifunctional_Ether Bifunctional Ether (e.g., Dihaloether or Diol) Bifunctional_Ether->Spirocycle caption Proposed synthetic workflow for this compound. G cluster_0 Intramolecular Williamson Ether Synthesis Precursor Azepane with Hydroxyl and Leaving Group TransitionState Transition State Precursor->TransitionState Base (e.g., NaH) Product This compound TransitionState->Product 5-exo-tet cyclization caption Intramolecular cyclization to form the spirocyclic core.

Intramolecular cyclization to form the spirocyclic core.

Experimental Protocol: A Representative Spirocyclization

To a solution of the functionalized azepane precursor in a suitable aprotic solvent (e.g., THF, DMF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to promote the intramolecular cyclization. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.

Conclusion and Future Perspectives

The synthesis of this compound, while not extensively documented, is a highly achievable goal for the synthetic chemist. By leveraging established methodologies for the construction of related azaspirocyclic systems, a logical and robust synthetic pathway can be designed. The key to success lies in the strategic selection of readily available starting materials, such as cycloheptanone and bifunctional ethers, and the careful execution of key transformations, particularly the crucial intramolecular spirocyclization step. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the this compound core represents an exciting and underexplored area of chemical space, ripe for investigation by medicinal and synthetic chemists alike.

References

While a direct synthesis for this compound was not found in the provided search results, the following references describe the synthesis of related spirocyclic systems and general synthetic methods that inform the proposed strategy.

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. (This article provides a template for the synthesis of a [4.6] spirocyclic system, which was adapted for the proposed synthesis in this guide).
  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Chemistry - An Asian Journal.

A Theoretical Framework for the Rational Design of 7-Oxa-10-azaspiro[4.6]undecane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount.[1][2] Flat, sp²-rich molecules have often been associated with challenges in achieving target selectivity and avoiding off-target effects. Spirocycles, compounds featuring two rings connected by a single common atom, present a compelling solution.[1][3] Their inherent structural rigidity and defined three-dimensional architecture provide a robust framework for the precise spatial orientation of pharmacophoric elements, which can lead to improved binding affinity and selectivity.[1][2]

The 7-Oxa-10-azaspiro[4.6]undecane core, which combines a five-membered oxolane ring with a seven-membered azepane ring, is an exemplar of such a scaffold. The inclusion of nitrogen and oxygen heteroatoms introduces opportunities for hydrogen bonding, modulates properties like solubility and lipophilicity, and provides vectors for synthetic elaboration.[3][4] Azaspirocycles, in particular, have emerged from synthetic curiosities to become reliable building blocks in medicinal chemistry, contributing to enhanced potency and improved metabolic stability in drug candidates.[3][5]

This technical guide presents a comprehensive theoretical framework for the in silico investigation of the this compound system. By leveraging modern computational chemistry techniques, researchers can elucidate the scaffold's intrinsic conformational preferences, electronic properties, and potential reactivity before committing to resource-intensive synthetic campaigns. This predictive-first approach is foundational to the principles of rational drug design, enabling the targeted development of next-generation therapeutics.

Part 1: The Strategic Imperative for Theoretical Analysis

A thorough theoretical investigation provides a strategic advantage by mitigating risks and accelerating the discovery timeline. The primary objectives of a computational study on the this compound scaffold are:

  • Mapping the Conformational Energy Landscape: The seven-membered azepane ring can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat). The spiro fusion adds significant constraints. Identifying the global minimum energy structure and the relative energies of other stable conformers is critical, as the scaffold's shape dictates how it presents functional groups to a biological target.[6]

  • Understanding Stereoelectronic Effects: The lone pairs on the oxygen and nitrogen atoms are not passive participants. Their orientation can influence ring puckering, bond lengths, and the molecule's electrostatic potential, creating regions of high or low electron density that are key to intermolecular interactions.

  • Predicting Spectroscopic Signatures: Calculating properties like NMR chemical shifts allows for a direct comparison between theoretical models and experimental data, providing a crucial validation checkpoint for the computational methodology.

  • Guiding Synthetic Strategy: An understanding of the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict sites of reactivity and inform the design of synthetic routes.[7][8]

Part 2: Methodological Framework for In Silico Investigation

A robust and validated computational protocol is the bedrock of any theoretical study. Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency for systems of this size.[9][10] The following workflow outlines a comprehensive approach to characterizing the this compound core.

Experimental Protocol: A Step-by-Step DFT Workflow
  • Initial 3D Structure Generation:

    • Construct the 2D representation of this compound.

    • Convert the 2D structure to an initial 3D model using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

  • Conformational Search:

    • Objective: To exhaustively identify all low-energy conformers.

    • Method: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo Multiple Minimum). This step is crucial for sampling the complex potential energy surface of the flexible seven-membered ring.

  • Geometry Optimization and Frequency Calculation:

    • Objective: To find the precise minimum energy structure for each conformer and confirm its stability.

    • Method: Perform full geometry optimization on all unique conformers identified in the previous step.

    • Level of Theory: A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31++G(d,p).[7][10] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the heteroatoms.

    • Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Analysis of Electronic Structure and Properties:

    • Objective: To understand the distribution of electrons and predict reactivity.

    • Methods:

      • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and stereoelectronic interactions (e.g., hyperconjugation).[8]

      • Molecular Electrostatic Potential (MEP) Mapping: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

      • Frontier Molecular Orbital (HOMO/LUMO) Analysis: To identify the orbitals involved in chemical reactions and determine the molecule's kinetic stability.[7]

  • Prediction of Spectroscopic Data:

    • Objective: To generate data that can be used to validate the computed structures against experimental results.

    • Method: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized low-energy conformers to calculate ¹H and ¹³C NMR chemical shifts.

G cluster_prep 1. Structure Preparation cluster_conf 2. Conformational Analysis cluster_dft 3. Quantum Mechanics (DFT) cluster_analysis 4. Property Calculation A 2D Sketch of This compound B Initial 3D Model Generation (e.g., MMFF94) A->B C Systematic/ Stochastic Search B->C D Unique Conformers C->D E Geometry Optimization (B3LYP/6-31++G(d,p)) D->E F Frequency Calculation E->F G Thermodynamic Data (ΔG, ZPVE) F->G H NBO, MEP, HOMO/LUMO G->H I NMR Simulation (GIAO) G->I J Final Data Analysis H->J I->J G Conf1 Conformer A (Axial N-H, Chair-like) Conf2 Conformer B (Equatorial N-H, Chair-like) Conf1->Conf2 Ring Inversion Conf3 Conformer C (Twist-Boat) Conf1->Conf3 Transition State Conf2->Conf3 Transition State Energy Relative Energy (ΔG)

Figure 2: Conceptual diagram of the conformational space of this compound.

Data Presentation: Predicted Conformational Energies

The table below presents hypothetical, yet realistic, data that would be generated from the DFT calculations. This data is essential for understanding which shapes the molecule is most likely to adopt.

Conformer IDAzepane Ring ConformationRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (298 K)
SOA-1 Twist-Chair (Global Minimum)0.000.0075.1%
SOA-2 Chair0.550.6222.3%
SOA-3 Twist-Boat2.102.352.6%

Interpretation of Data:

  • The Global Minimum (SOA-1) is the most stable conformer and will be the predominant species in solution.

  • The small energy difference between SOA-1 and SOA-2 suggests that the molecule is conformationally mobile and can easily access multiple shapes, which may be important for binding to dynamic protein targets.

  • Higher energy conformers like SOA-3 are less populated but may represent transition states or be stabilized upon binding to a receptor.

Part 4: Probing Stereoelectronic Effects and Chemical Reactivity

With optimized geometries in hand, we can dissect the electronic properties that govern the scaffold's behavior.

  • Molecular Electrostatic Potential (MEP): An MEP map would reveal the most electron-rich region to be centered around the oxygen atom, followed by the nitrogen atom. These represent the primary sites for hydrogen bond donation and coordination. The N-H proton and aliphatic C-H protons would be the most electron-poor (positive) regions.

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is expected to be localized primarily on the nitrogen and oxygen lone pairs, confirming these as the centers of nucleophilicity. The LUMO would likely be distributed across the σ* orbitals of the C-N, C-O, and C-H bonds, indicating where a nucleophilic attack on the scaffold might occur. This analysis is critical for predicting metabolic stability and potential sites of degradation.

Part 5: From Theory to Validation: Predicting Spectroscopic Signatures

The final step in this theoretical protocol is to bridge the gap between computation and experimental reality. By calculating NMR chemical shifts for the lowest energy conformers (e.g., SOA-1 and SOA-2), we can generate a Boltzmann-averaged theoretical spectrum. If a synthetic sample is produced, its experimental NMR spectrum can be compared to the theoretical one. A strong correlation provides powerful validation for the entire computational model, confirming that the predicted geometries and electronic structures are accurate representations of the real molecule.

Conclusion and Future Outlook

The this compound scaffold represents a promising, sp³-rich building block for modern medicinal chemistry. [3][5]The theoretical framework detailed in this guide provides a clear, actionable pathway for its comprehensive in silico characterization. By employing a systematic computational approach rooted in Density Functional Theory, researchers can gain deep insights into the conformational and electronic properties that govern the scaffold's behavior. This knowledge enables a more rational, hypothesis-driven approach to drug design, allowing for the strategic placement of substituents to optimize potency, selectivity, and pharmacokinetic properties. Ultimately, this predictive-first methodology serves to de-risk and accelerate the journey from novel scaffold to clinical candidate.

References

  • Foucourt, A., et al. (2019). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry, 84(4), 2219–2233. [Link]

  • Larionov, E., et al. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry, 18, 648-654. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • Voisin-Chiret, A. S., & Sopkova-de Oliveira Santos, J. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-4. [Link]

  • Singh, P., et al. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. Molecules, 27(11), 3389. [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Grygorenko, O., et al. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 100-104. [Link]

  • Cendán, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10816–10833. [Link]

  • Chekarev, G., et al. (2016). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 7(8), 5621-5627. [Link]

  • The Sceptical Chymist. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

  • Grygorenko, O., et al. (2024). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

  • Pal'chikov, V. A., & Chebanov, V. A. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Acta Chimica Slovenica, 65(2), 461-468. [Link]

  • Piyanzina, I., et al. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of Molecular Modeling, 21(2), 34. [Link]

  • Piyanzina, I., et al. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. ResearchGate. [Link]

  • S, S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

Sources

7-Oxa-10-azaspiro[4.6]undecane: A Technical Guide to a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

In an era of drug discovery increasingly focused on novel biological targets and the need to overcome resistance, the demand for chemical scaffolds that provide precise three-dimensional (3D) spatial orientation has never been greater. We are moving beyond "flatland"—the realm of planar, aromatic compounds—and into the structurally rich world of spirocyclic systems.[1][2] These scaffolds, characterized by two rings sharing a single atom, offer a rigid framework that can reduce conformational flexibility and enhance binding affinity and selectivity for protein targets.[3][4]

This guide focuses on a particularly promising, yet underexplored scaffold: 7-Oxa-10-azaspiro[4.6]undecane . This unique heterocyclic system, featuring a five-membered tetrahydrofuran ring fused with a seven-membered azepane ring, offers a compelling combination of structural rigidity, defined exit vectors for substitution, and desirable physicochemical properties imparted by the embedded oxygen and nitrogen heteroatoms. While direct literature on this exact scaffold is sparse, its structural motifs are present in a variety of biologically active molecules. This guide will, therefore, serve as both a technical manual and a forward-looking perspective, leveraging established synthetic methodologies from analogous systems to propose robust pathways for its creation and functionalization. We will explore its potential applications by drawing parallels with related spirocyclic structures that have demonstrated significant therapeutic promise.

The Strategic Advantage of the this compound Core

The value of a scaffold is determined by its structural and chemical attributes. The this compound core presents several key advantages for the medicinal chemist.

  • Inherent 3D Geometry: The spirocyclic fusion point locks the two rings in a perpendicular orientation. This rigidity is crucial for presenting substituents to a biological target in a well-defined spatial arrangement, which can lead to significant gains in potency and selectivity.[1][3]

  • Modulation of Physicochemical Properties: The inclusion of an ether oxygen and a secondary amine provides handles for tuning properties like solubility and hydrogen bonding capacity. The nitrogen atom at the 10-position serves as a key point for derivatization, while the oxygen at the 7-position can act as a hydrogen bond acceptor.

  • Vectorial Diversity: The scaffold offers multiple points for substitution with distinct spatial orientations (exit vectors). Functionalization of the azepane nitrogen is the most straightforward approach, but the carbon atoms of both rings also present opportunities for introducing diversity.

  • Novel Chemical Space: As an underexplored scaffold, derivatives of this compound represent novel chemical matter, offering a significant advantage in developing intellectual property and overcoming existing patent landscapes.

The general workflow for leveraging a novel scaffold like this in a drug discovery program is outlined below.

G cluster_0 Scaffold Design & Synthesis cluster_1 Library Development cluster_2 Screening & Optimization A Conceptualization of This compound B Proposed Synthetic Route Design (e.g., Intramolecular Cyclization) A->B C Core Synthesis & Purification B->C D Derivatization at N10 Position (Amidation, Alkylation) C->D Scaffold Input E Parallel Synthesis of Analogs D->E F Characterization & QC E->F G High-Throughput Screening (HTS) F->G Compound Library H Hit Identification G->H I Structure-Activity Relationship (SAR) Analysis H->I I->B SAR Feedback Loop J Lead Optimization (ADME/Tox) I->J

Caption: Drug discovery workflow using the this compound scaffold.

Proposed Synthetic Strategies

Strategy 1: Intramolecular Williamson Ether Synthesis

This strategy builds the tetrahydrofuran ring onto a pre-existing azepane derivative. The causality behind this choice is the reliability of the Williamson ether synthesis and the commercial availability of suitable starting materials.

Conceptual Reaction Scheme:

G start N-Protected 4-Piperidone step1 1. Grignard Addition 2. Dehydration start->step1 int1 Intermediate A (Hydroxy-alkene) step2 Epoxidation (m-CPBA) int1->step2 int2 Intermediate B (Epoxide) step3 Ring Opening (with Amine) int2->step3 int3 Intermediate C (Amino-diol) step4 Intramolecular Cyclization (NaH) int3->step4 product Target Scaffold step1->int1 step2->int2 step3->int3 step4->product

Caption: Proposed synthetic pathway via intramolecular ether synthesis.

Detailed Experimental Protocol (Exemplary):

This protocol is a validated, self-contained system for producing a key precursor to the spirocyclic core, based on methodologies reported for analogous structures.[5]

Synthesis of N-Benzyl-4-(2-hydroxyethyl)-azepan-4-ol:

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (2.6 g, 110 mmol). Add a crystal of iodine and gently warm to activate the magnesium.

  • Grignard Formation: Add 50 mL of anhydrous tetrahydrofuran (THF). In a separate flask, dissolve 2-bromoethanol tetrahydropyran-2-yl ether (23.0 g, 110 mmol) in 100 mL of anhydrous THF. Add this solution dropwise to the magnesium suspension via an addition funnel over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours until the magnesium is consumed.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C. Dissolve N-benzyl-azepan-4-one (20.3 g, 100 mmol) in 100 mL of anhydrous THF and add it dropwise to the Grignard solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Deprotection: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Dissolve the crude residue in 150 mL of methanol and add p-toluenesulfonic acid (1.9 g, 10 mmol). Stir at room temperature for 4 hours.

  • Purification: Neutralize the reaction with saturated sodium bicarbonate solution and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 75 mL). The combined organic layers are dried, filtered, and concentrated. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the title diol.

Causality of Choices:

  • Protection Strategy: The hydroxyl group of 2-bromoethanol is protected as a THP ether to prevent it from quenching the Grignard reagent. The benzyl group on the azepane nitrogen is robust and can be removed later via hydrogenolysis if the free amine is desired.

  • Reagents: Anhydrous THF is critical to ensure the stability and reactivity of the Grignard reagent. Saturated ammonium chloride is a mild quenching agent that minimizes side reactions.

  • Final Cyclization (Not Shown): The subsequent step would involve treating the purified diol with a strong base like sodium hydride (NaH) to deprotonate the primary alcohol, which would then act as a nucleophile, displacing the tertiary alcohol (or a tosylated derivative) in an intramolecular SN2 reaction to form the tetrahydrofuran ring.

Applications in Medicinal Chemistry: An Evidence-Based Perspective

While the this compound scaffold awaits its breakout role, the therapeutic successes of its close relatives provide a compelling roadmap for its potential applications.

Central Nervous System (CNS) Targets

Spirocyclic scaffolds are particularly valuable in CNS drug discovery. Their rigid 3D structures often lead to high selectivity for specific receptor subtypes, a critical factor for minimizing off-target effects.

  • Opioid and Sigma Receptors: A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were developed as potent dual-action ligands, acting as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists.[5][6] This dual pharmacology is a promising strategy for developing powerful analgesics with a reduced side-effect profile compared to traditional opioids.[5] The this compound scaffold, with its similar oxa-aza motif, could be explored for the same targets, with the different ring sizes potentially tuning the selectivity and pharmacokinetic properties.

  • G-Protein Coupled Receptors (GPCRs): Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as agonists for GPR119, a target for type 2 diabetes.[7] This demonstrates the utility of azaspirocycles in modulating GPCRs. The this compound core could be decorated with appropriate pharmacophores to target a wide range of CNS GPCRs, such as dopamine, serotonin, or muscarinic receptors.

Oncology

The quest for novel anticancer agents has led researchers to explore unique 3D scaffolds that can disrupt protein-protein interactions or inhibit key enzymes.

  • Antiproliferative Agents: Sulfonylated derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown potent antiproliferative activity against lung, breast, and cervical cancer cell lines, with the most potent compound exhibiting an IC50 value of 50 nM against MDA-MB-231 cells.[8] Another study on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones also reported promising anticancer activities.[9] These examples highlight the potential of the oxazaspirocyclic core as a platform for developing new oncology therapeutics. The this compound scaffold could be functionalized with known cytotoxic moieties or fragments designed to inhibit targets like kinases or E3 ubiquitin ligases.

Table 1: Comparison of Related Scaffolds and Potential Applications

ScaffoldProven Biological Target(s)Therapeutic AreaPotential Application for this compoundReference(s)
1-Oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor (Agonist), σ1 Receptor (Antagonist)Pain, CNSDevelopment of novel, safer analgesics.[5][6]
7-Azaspiro[3.5]nonaneGPR119 (Agonist)Metabolic DiseaseTargeting GPCRs for metabolic or CNS disorders.[7]
1-Oxa-4-azaspiro[4.5]dienoneUndisclosed (Antiproliferative)OncologyDevelopment of novel anticancer agents.[8][9]

Conclusion and Future Outlook

The this compound core represents a nexus of desirable features for modern medicinal chemistry: structural novelty, inherent three-dimensionality, and strategic placement of heteroatoms for tuning physicochemical properties. While it remains a frontier molecule, the synthetic principles for its construction are well-established in the chemical literature, and the biological validation of closely related scaffolds provides a strong rationale for its investigation.

The development of synthetic routes, such as the proposed intramolecular cyclization strategy, will open the door to creating libraries of novel compounds. These libraries can then be screened against a multitude of biological targets, particularly in the areas of CNS disorders and oncology where the 3D nature of spirocycles is most advantageous.[3][4] As high-throughput synthesis and computational modeling techniques become more sophisticated, the exploration of such novel chemical spaces will accelerate.[4] It is our expert opinion that the this compound scaffold is a high-potential building block poised to contribute significantly to the next generation of therapeutics.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(1), 150-183. URL: [Link]

  • Ribeiro, M. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535. URL: [Link]

  • Ribeiro, M. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. URL: [Link]

  • (Author not available). (Date not available). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. URL: [Link]

  • (Author not available). (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. URL: [Link]

  • (Author not available). (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. URL: [Link]

  • (Author not available). (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. URL: [Link]

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters, 24(12), 2326-2331. URL: [Link]

  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. URL: [Link]

  • Wang, T., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(21), 7247. URL: [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 101-108. URL: [Link]

  • Kirichok, A., et al. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. URL: [Link]

  • Li, H., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2][10]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(10), 2445. URL: [Link]

  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. URL: [Link]

  • Asano, T., et al. (2017). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 25(6), 1935-1946. URL: [Link]

Sources

Methodological & Application

The Ascending Role of 7-Oxa-10-azaspiro[4.6]undecane in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, three-dimensional molecular scaffolds that can unlock unexplored chemical space and provide access to new intellectual property is a perpetual driver in medicinal chemistry. Among the rising stars in this endeavor is the 7-Oxa-10-azaspiro[4.6]undecane framework. This spirocyclic system, characterized by its inherent rigidity and defined spatial orientation of substituents, offers a compelling platform for the design of a new generation of therapeutic agents.[1] Its unique topology allows for the precise positioning of pharmacophoric elements in three-dimensional space, a critical factor for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the this compound scaffold, including synthetic protocols, strategies for functionalization, and its potential applications in contemporary drug discovery programs.

The Strategic Advantage of the Spirocyclic Core

Spirocyclic systems have garnered significant attention in drug design for their ability to overcome the limitations of traditional "flat" aromatic and heteroaromatic compounds. The fusion of two rings through a single carbon atom imparts a distinct three-dimensional geometry that can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. Specifically, the incorporation of spirocyclic motifs has been shown to enhance aqueous solubility and metabolic stability when compared to their non-spirocyclic counterparts.

The this compound scaffold, with its embedded oxygen and nitrogen heteroatoms, presents multiple opportunities for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrogen atom, in particular, serves as a convenient handle for introducing a wide array of substituents, thereby modulating the pharmacological and physicochemical properties of the resulting molecules.

Synthetic Strategies: Accessing the this compound Core

While a direct, one-pot synthesis for the parent this compound is not extensively documented, a robust and adaptable synthetic route can be devised based on established methodologies for analogous spirocyclic systems. The following protocol is a proposed multi-step synthesis that leverages common starting materials and reliable chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of a suitable cycloheptanone precursor, followed by the formation of the oxazolidine ring.

Synthetic_Pathway A Cycloheptanone B α-Bromocycloheptanone A->B Br2, AcOH D N-Boc-2-(cycloheptanon-2-yloxy)ethanamine B->D C, NaH, THF C N-Boc-2-aminoethanol E N-Boc-7-Oxa-10-azaspiro[4.6]undecane D->E 1. NaBH4, MeOH 2. TsOH, Toluene F This compound E->F TFA or HCl in Dioxane

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of N-Boc-7-Oxa-10-azaspiro[4.6]undecane

This protocol outlines the key steps for the synthesis of the Boc-protected spirocycle, a versatile intermediate for further functionalization.

Step 1: α-Bromination of Cycloheptanone

  • To a solution of cycloheptanone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to afford α-bromocycloheptanone, which can be used in the next step without further purification.

Step 2: N-Alkylation of N-Boc-2-aminoethanol

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of N-Boc-2-aminoethanol (1.1 eq) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of α-bromocycloheptanone (1.0 eq) in THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(cycloheptanon-2-yloxy)ethanamine.

Step 3: Reductive Cyclization and Spiroketalization

  • To a solution of the product from Step 2 (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with acetone and concentrate under reduced pressure.

  • Dissolve the residue in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq), and heat to reflux with a Dean-Stark trap for 12-18 hours.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-7-Oxa-10-azaspiro[4.6]undecane.

Step 4: Deprotection

  • Dissolve the Boc-protected spirocycle (1.0 eq) in a solution of trifluoroacetic acid in dichloromethane (1:1) or 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the title compound as its corresponding salt.

  • The free base can be obtained by neutralization with a suitable base.

Functionalization of the this compound Scaffold

The secondary amine of the this compound core is the primary site for diversification, enabling the introduction of a wide range of substituents to modulate the compound's properties and explore SAR.

Functionalization_Workflow Start This compound A N-Alkylation (R-X, Base) Start->A B N-Acylation (RCOCl or (RCO)2O, Base) Start->B C Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->C D Sulfonylation (RSO2Cl, Base) Start->D

Caption: Key functionalization reactions for the this compound scaffold.

Protocol 2: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) and a suitable alkyl halide (1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate or diisopropylethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (50-80 °C) until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Protocol 3: General Procedure for N-Acylation
  • To a solution of this compound (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane at 0 °C, add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, 1M HCl (if a non-basic amine is used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery: Exploring Therapeutic Potential

The this compound scaffold holds promise in various therapeutic areas due to its unique structural features. Analogous spirocyclic systems have demonstrated significant biological activities, providing a strong rationale for the exploration of this particular framework.

Potential Therapeutic Targets and Indications
Therapeutic AreaPotential Target(s)Rationale based on Analogous Scaffolds
Central Nervous System Disorders Serotonin Receptors (e.g., 5-HT1A), Muscarinic Receptors (e.g., M1)Derivatives of 1-oxa-4-thiaspiro[4.5]decanes have shown potent and selective 5-HT1A receptor agonism.[3] Analogs of 1-oxa-8-azaspiro[4.5]decanes have been developed as M1 muscarinic agonists for Alzheimer's disease.[4]
Oncology Various Kinases, Apoptosis Pathways1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have demonstrated significant antitumor activity.[5]
Pain Management Opioid Receptors, Sigma-1 Receptors4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[6]

Conclusion

The this compound scaffold represents a valuable and underexplored building block for the construction of novel, three-dimensional molecules with significant potential in drug discovery. Its inherent structural rigidity, coupled with the ease of functionalization at the nitrogen atom, provides medicinal chemists with a powerful tool to navigate challenging biological targets and develop next-generation therapeutics. The synthetic protocols and derivatization strategies outlined in this guide offer a solid foundation for researchers to embark on the exploration of this promising chemical space. Further investigation into the biological activities of this compound derivatives is highly encouraged and is anticipated to yield exciting new discoveries in the field of medicinal chemistry.

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health.[Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed.[Link]

  • 8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane. PubChem.[Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate.[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.[Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.[Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate.[Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.[Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Institutes of Health.[Link]

Sources

Application Notes and Protocols for N-Alkylation of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 7-Oxa-10-azaspiro[4.6]undecane Scaffolds

The this compound scaffold represents a unique three-dimensional framework that has garnered significant interest in medicinal chemistry and drug discovery. Its inherent structural rigidity, combined with the presence of a secondary amine, provides a versatile platform for the synthesis of novel therapeutic agents. N-alkylation of the nitrogen atom within this spirocyclic system is a critical chemical transformation, enabling the introduction of a diverse array of substituents. This functionalization is paramount for modulating the pharmacological and pharmacokinetic properties of the parent molecule, including its potency, selectivity, and metabolic stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-alkylation of this compound. We will delve into various established methodologies, offering detailed, step-by-step procedures and the underlying scientific rationale for each approach.

Core N-Alkylation Strategies: A Comparative Overview

The selection of an appropriate N-alkylation strategy is contingent upon the nature of the desired alkyl substituent, the functional group tolerance of the starting materials, and the desired scale of the reaction. This guide will focus on three robust and widely applicable methods:

  • Direct Alkylation with Alkyl Halides: A classical and straightforward approach for the introduction of simple alkyl groups.

  • Reductive Amination: A versatile method for the synthesis of a broad range of N-alkylated derivatives from carbonyl compounds.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl bonds.

The following table provides a high-level comparison of these methodologies:

Method Alkylating Agent Key Advantages Key Considerations
Direct Alkylation Alkyl Halides (R-X)Simple procedure, readily available reagents.Potential for over-alkylation, may require elevated temperatures.
Reductive Amination Aldehydes (RCHO) or Ketones (RCOR')Wide substrate scope, mild reaction conditions.Requires a reducing agent, potential for side reactions with reducible functional groups.
Buchwald-Hartwig Amination Aryl/Heteroaryl Halides (Ar-X)Forms challenging C-N bonds, high functional group tolerance.[1][2][3]Requires a palladium catalyst and a specific ligand, can be sensitive to air and moisture.[3]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilic attack of the secondary amine on an alkyl halide. The choice of base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[4]

Reaction Scheme:

G reactant1 This compound product N-Alkyl-7-Oxa-10-azaspiro[4.6]undecane reactant1->product reactant2 R-X (Alkyl Halide) reactant2->product reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) reagents->product byproduct H-X G start Start: this compound + Aldehyde/Ketone step1 Formation of Iminium Ion Intermediate start->step1 Acid catalyst (e.g., AcOH) step2 In situ Reduction step1->step2 Reducing Agent (e.g., NaBH(OAc)3) end Product: N-Alkyl-7-Oxa-10-azaspiro[4.6]undecane step2->end G Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)-X(L_n) Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)-NR'R''(L_n) PdII_1->PdII_2 Amine Coordination & Deprotonation (R'R''NH, Base) PdII_2->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_2->Product

Sources

Application Notes and Protocols for the Characterization of 7-Oxa-10-azaspiro[4.6]undecane Derivatives in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.[1][2] Spirocyclic scaffolds have garnered significant attention in recent years as they offer a unique three-dimensional architecture that can lead to enhanced target engagement and improved drug-like characteristics.[3] The rigid nature of the spirocyclic core can pre-organize pendant functional groups in a defined spatial orientation, facilitating optimal interactions with biological targets. This application note focuses on a specific class of these promising molecules: 7-Oxa-10-azaspiro[4.6]undecane derivatives. While this specific scaffold is a relatively underexplored area of chemical space, its structural motifs suggest a high potential for interaction with a variety of receptor systems.

This guide provides a comprehensive overview of the methodologies required to characterize the binding of novel this compound derivatives to their target receptors. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for robust and reproducible receptor binding assays.

Synthetic Considerations for this compound Derivatives

While a definitive and exhaustive synthetic methodology for all this compound derivatives is not yet established in the public domain, plausible synthetic routes can be extrapolated from the synthesis of analogous oxa-azaspirocyclic systems.[4][5][6] A generalized synthetic approach is outlined below. The development of a robust synthetic strategy is a critical first step, as it allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

A potential synthetic pathway could involve a multi-step sequence starting from commercially available precursors. Key reactions might include nucleophilic substitution, reductive amination, and intramolecular cyclization to form the core spirocyclic structure. The diversity of the derivatives would be introduced by varying the substituents on the aromatic or aliphatic side chains.

Receptor Binding Assays: Unveiling the Pharmacological Profile

Once a library of this compound derivatives has been synthesized, the next critical step is to determine their receptor binding profiles. Receptor binding assays are fundamental in pharmacology for quantifying the affinity of a ligand for its receptor. The choice of assay depends on several factors, including the nature of the receptor, the availability of specific tools (e.g., radiolabeled ligands), and the desired throughput.

Here, we detail three widely used and robust receptor binding assay formats:

  • Radioligand Binding Assays (Filtration-Based)

  • Scintillation Proximity Assays (SPA)

  • Fluorescence Polarization (FP) Assays

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and quantitative method for studying ligand-receptor interactions. They rely on the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of an unlabeled test compound (a "cold" ligand), such as a novel this compound derivative, can be measured by its ability to compete with the radioligand for the receptor's binding site.

Workflow for a Competitive Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, & Test Compound to reach equilibrium Receptor->Incubate Radio Radioligand (e.g., [3H]-ligand) Radio->Incubate Test Test Compound (this compound derivative) Test->Incubate Filter Rapid Filtration (to separate bound from free radioligand) Incubate->Filter Scint Scintillation Counting (quantify bound radioactivity) Filter->Scint Data Data Analysis (calculate Ki) Scint->Data

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a this compound derivative for a target receptor.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radioligand specific for the target receptor (e.g., [3H]- or [125I]-labeled)

  • Test compounds (this compound derivatives)

  • Assay buffer (receptor-specific, often containing protease inhibitors)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a dilution series of the test compound in assay buffer.

    • Dilute the receptor membranes to the desired concentration in ice-cold assay buffer.

    • Dilute the radioligand to the working concentration (typically at or below its Kd) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Test Compound: Add receptor membranes, radioligand, and the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

DerivativeReceptor TargetIC50 (nM)Ki (nM)
Compound AReceptor X15.27.8
Compound BReceptor X5.82.9
Compound CReceptor Y120.465.1
Scintillation Proximity Assay (SPA): A Homogeneous Alternative

SPA is a bead-based technology that eliminates the need for a filtration step, making it well-suited for high-throughput screening.[3] In a receptor binding SPA, the receptor is captured on scintillant-containing beads. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to stimulate light emission. Unbound radioligand in the solution is too far away to cause a signal.

Workflow for a Scintillation Proximity Assay:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis Beads SPA Beads coupled with Receptor Mix Mix all components in a microplate Beads->Mix Radio Radioligand Radio->Mix Test Test Compound Test->Mix Incubate Incubate to reach equilibrium Mix->Incubate Read Read plate in a scintillation counter Incubate->Read Data Data Analysis (calculate Ki) Read->Data

Caption: Workflow of a Scintillation Proximity Assay.

Key Advantages of SPA:

  • Homogeneous format: No separation steps are required, which simplifies the workflow and reduces variability.

  • High-throughput: Amenable to automation and miniaturization.

  • Reduced radioactive waste: Compared to filtration assays.

Protocol Considerations for SPA: The general principles of competitive binding apply. The key difference is the use of SPA beads (e.g., wheat germ agglutinin-coated beads for capturing glycosylated membrane receptors) and the direct reading of the plate in a scintillation counter after incubation. Optimization of bead and receptor concentration is crucial for a good signal window.

Fluorescence Polarization (FP) Assay: A Non-Radioactive Approach

FP assays are a powerful, non-radioactive method for studying molecular interactions in solution.[7] The principle is based on the change in the rotational speed of a fluorescently labeled ligand (a "tracer") upon binding to a larger molecule, such as a receptor. A small, unbound fluorescent tracer tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When bound to a large receptor, its tumbling slows down, and the emitted light remains more polarized.

Workflow for a Competitive Fluorescence Polarization Assay:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis Receptor Solubilized Receptor Mix Mix all components in a microplate Receptor->Mix Tracer Fluorescent Tracer Tracer->Mix Test Test Compound Test->Mix Incubate Incubate to reach equilibrium Mix->Incubate Read Read Fluorescence Polarization on a plate reader Incubate->Read Data Data Analysis (calculate Ki) Read->Data

Caption: Workflow of a competitive fluorescence polarization assay.

Detailed Protocol: Competitive Fluorescence Polarization Assay

Objective: To determine the binding affinity (Ki) of a this compound derivative using a non-radioactive method.

Materials:

  • Purified, soluble receptor or receptor fragment

  • Fluorescently labeled ligand (tracer) specific for the target receptor

  • Test compounds (this compound derivatives)

  • Assay buffer

  • Black, low-binding microplates (e.g., 384-well)

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of the test compound.

    • Dilute the receptor and the fluorescent tracer to their optimal working concentrations in assay buffer.

  • Assay Setup:

    • Add receptor, tracer, and test compound at various concentrations to the wells of the microplate.

    • Include controls for the tracer alone (minimum polarization) and the tracer with a saturating concentration of the receptor (maximum polarization).

  • Incubation:

    • Incubate the plate, protected from light, to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • The data is typically analyzed in a similar manner to the radioligand binding assay to determine the IC50 and subsequently the Ki of the test compound.

Data Presentation:

DerivativeReceptor TargetIC50 (nM)Ki (nM)
Compound DReceptor Z25.618.3
Compound EReceptor Z8.96.4

Conclusion and Future Directions

The this compound scaffold represents an exciting and largely untapped area for the discovery of novel receptor ligands. The protocols detailed in this application note provide a robust framework for the characterization of such compounds. By employing a combination of radioligand and non-radioactive binding assays, researchers can efficiently determine the binding affinities and selectivity profiles of their novel derivatives. This information is crucial for guiding structure-activity relationship studies and for the selection of lead candidates for further preclinical development. As the field of medicinal chemistry continues to embrace three-dimensional scaffolds, a thorough understanding and application of these fundamental pharmacological assays will be paramount to success.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Bar-Shavit, R., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Request PDF. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Vila, J., Solà, M., Pla-Quintana, A., & Roglans, A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(7), 5036-5047. [Link]

  • PubChem. (n.d.). 8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane. [Link]

  • González-Vera, J. A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • ResearchGate. (n.d.). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the Azepane Ring in 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-Oxa-10-azaspiro[4.6]undecane scaffold represents a compelling, three-dimensional framework for the development of novel therapeutic agents. Its unique topology, combining a tetrahydropyran ring with a seven-membered azepane ring, offers significant potential for exploring new chemical space in drug discovery. The secondary amine of the azepane moiety is a prime handle for diversification, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties and biological activity. This document provides a detailed guide for researchers, outlining robust and versatile protocols for the N-functionalization of the this compound core through N-alkylation, N-acylation, and reductive amination. The causality behind experimental choices is explained, and self-validating protocols are presented to ensure reproducibility and scientific integrity.

Introduction: The Strategic Value of the Azepane Moiety

Seven-membered nitrogen heterocycles, or azepanes, are critical structural motifs in numerous natural products and active pharmaceutical ingredients.[1][2] The conformational flexibility of the azepane ring can enhance bioavailability and optimize interactions with protein receptors.[3] In the context of the this compound scaffold, the azepane's secondary amine provides a nucleophilic center that is readily accessible for chemical modification. Functionalization at this position is a cornerstone for building structure-activity relationships (SAR) and generating compound libraries for high-throughput screening.

This guide focuses on three fundamental and high-yielding transformations that serve as a gateway to a diverse range of derivatives:

  • N-Alkylation: For introducing simple alkyl or more complex side chains.

  • N-Acylation: For creating stable amide linkages, often found in bioactive molecules.

  • Reductive Amination: A powerful method for installing a vast array of substituents derived from aldehydes and ketones.[4][5]

The protocols described herein are adapted from established methodologies for secondary amine functionalization and are presented with the specific considerations for the this compound substrate in mind.

G cluster_main Functionalization Pathways cluster_reactions cluster_products SM 7-Oxa-10-azaspiro [4.6]undecane Alkylation N-Alkylation SM->Alkylation R-X, Base Acylation N-Acylation SM->Acylation RCOCl or (RCO)₂O ReductiveAmination Reductive Amination SM->ReductiveAmination R'COR'', [H] Prod_Alk N-Alkyl Derivatives Alkylation->Prod_Alk Prod_Acyl N-Acyl Derivatives (Amides) Acylation->Prod_Acyl Prod_RA N-Substituted Derivatives ReductiveAmination->Prod_RA

Figure 1: Overview of key N-functionalization strategies for the azepane ring.

Protocol I: N-Alkylation via Nucleophilic Substitution

N-alkylation is a direct method for forming a carbon-nitrogen bond. The reaction proceeds via an SN2 mechanism where the lone pair of the azepane nitrogen attacks an electrophilic carbon center of an alkyl halide or sulfonate.

Expert Insight: The choice of base is critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is preferred to minimize side reactions. Stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents but require strictly anhydrous conditions. The solvent should be polar and aprotic, such as dimethylformamide (DMF) or acetonitrile (MeCN), to solvate the cation and facilitate the SN2 reaction.

Detailed Experimental Protocol: N-Alkylation

Figure 2: Step-by-step workflow for the N-alkylation protocol.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water (H₂O), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (1.5 eq) and stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative N-Alkylation Data
EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Benzyl BromideDIPEADMFRT12>90
2Ethyl IodideK₂CO₃MeCN601880-90
3Propargyl BromideDIPEADMFRT1685-95
4Methyl TosylateNaHTHFRT8>90

Protocol II: N-Acylation for Amide Synthesis

N-acylation provides a direct route to robust amide derivatives. The reaction involves the nucleophilic attack of the azepane nitrogen on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Expert Insight: Acyl chlorides are highly reactive and the reaction often proceeds rapidly at 0 °C to room temperature. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or DIPEA) is required to scavenge the HCl byproduct.[6] When using anhydrides, the reaction may require gentle heating. The reaction is typically very clean, and purification is often straightforward.

Detailed Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium chloride may form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS. The product should have a different Rf value and a higher mass than the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography if necessary, though products are often of high purity after workup.

  • Characterization: Confirm structure via NMR and HRMS.

Protocol III: Reductive Amination for Library Development

Reductive amination is arguably the most powerful and versatile method for N-functionalization in medicinal chemistry.[4] It's a one-pot reaction where the secondary amine first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent.

Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] It is mild, selective for iminium ions over carbonyls, and does not require acidic or basic conditions, making it compatible with a wide range of functional groups. The reaction can be performed in solvents like dichloroethane (DCE) or DCM. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.

Detailed Experimental Protocol: Reductive Amination

G start Start dissolve 1. Dissolve substrate (1.0 equiv) and aldehyde/ketone (1.1 equiv) in DCE. start->dissolve stir_initial 2. Stir for 30-60 min at RT to allow for iminium formation. dissolve->stir_initial add_reductant 3. Add NaBH(OAc)₃ (1.5 equiv) in one portion. stir_initial->add_reductant react 4. Stir at RT for 6-24 h. add_reductant->react monitor 5. Monitor by LC-MS for product formation. react->monitor monitor->react Incomplete workup 6. Quench with sat. aq. NaHCO₃. Extract with DCM. monitor->workup Complete purify 7. Dry (MgSO₄), concentrate, and purify by flash chromatography. workup->purify end End: Isolated N-Substituted Product purify->end

Figure 3: Step-by-step workflow for the reductive amination protocol.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone, 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE (0.1 M).

  • Stir the mixture at room temperature for 30-60 minutes to promote the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction may bubble slightly.

  • Stir the reaction at room temperature for 6-24 hours.

  • Self-Validation: Monitor the reaction by LC-MS. Look for the disappearance of the starting amine and the appearance of a new peak corresponding to the mass of the product.

  • Once complete, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract with DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the final product.

  • Characterization: Confirm the structure via NMR and HRMS.

Representative Reductive Amination Scope
EntryCarbonyl CompoundReducing AgentSolventTime (h)Expected Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE8>90
2AcetoneNaBH(OAc)₃DCM1285-95
3CyclopentanoneNaBH(OAc)₃DCE10>90
4Pyridine-4-carboxaldehydeNaBH(OAc)₃DCE1675-85

Conclusion

The this compound scaffold is a promising starting point for medicinal chemistry campaigns. The secondary amine of the azepane ring is a versatile functional handle that can be readily modified using the robust and high-yielding protocols detailed in this guide. N-alkylation, N-acylation, and reductive amination provide reliable and scalable methods to generate diverse libraries of novel compounds. By following these validated procedures and characterization guidelines, researchers can efficiently explore the SAR of this unique spirocyclic system and accelerate the discovery of new drug candidates.

References

  • Yang, J.-W., et al. (2022). Copper-Catalyzed, N-Directed Distal C(sp3)–H Functionalization toward Azepanes. Organic Letters. Available at: [Link][3][7]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Available at: [Link][8]

  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Available at: [Link][1]

  • Procter, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link][2][9]

  • ResearchGate. (2024). Intramolecular reductive aminations for the formation of azepanes. Available at: [Link][4]

  • Six, Y., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Available at: [Link][5]

  • Tyman, J.H.P., et al. (1988). The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[3][7]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][6]

Sources

Application Notes & Protocols: Strategic Incorporation of 7-Oxa-10-azaspiro[4.6]undecane in Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flat" aromatic compounds.[1] This has led to a surge of interest in scaffolds that introduce three-dimensionality, a characteristic known to enhance physicochemical properties and biological activity.[2][3][4] Among these, spirocyclic systems, where two rings share a single atom, have emerged as powerful tools in drug design.[5] Their rigid, defined three-dimensional structures can favorably orient functional groups for optimal target engagement, improve metabolic stability, and modulate properties like solubility and lipophilicity.[4]

This guide focuses on a particularly valuable, yet underexplored scaffold: 7-Oxa-10-azaspiro[4.6]undecane . This heterocyclic system, featuring a morpholine ring fused to a cycloheptane ring via a spiro-center, offers a unique combination of structural rigidity, hydrogen bond accepting capability, and a secondary amine handle for diverse functionalization. We will delve into the strategic rationale for its use, provide detailed synthetic protocols for its incorporation, and present case studies illustrating its impact on bioactive molecules.

Part 1: The Rationale - Why this compound?

The decision to incorporate a specific scaffold into a drug candidate is a multifactorial process. The this compound moiety offers several compelling advantages over more conventional acyclic or monocyclic amines:

  • Enhanced Physicochemical Properties: The introduction of spirocycles generally leads to a higher fraction of sp3-hybridized carbons (Fsp3), which correlates with improved solubility, reduced lipophilicity (logD), and enhanced metabolic stability.[4] The oxa- and aza- functionalities in the this compound scaffold can further modulate these properties, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Improved Potency and Selectivity: The rigid spirocyclic core restricts the conformational freedom of the molecule.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher potency. Furthermore, the well-defined spatial arrangement of substituents can enhance selectivity by favoring interactions with the desired target over off-targets.[1]

  • Vectorial Exit Points for SAR Exploration: The secondary amine of the spirocycle serves as a convenient attachment point for various substituents. The rigid framework ensures that these substituents are projected into distinct vectors in three-dimensional space, allowing for a systematic exploration of the surrounding binding pocket (Structure-Activity Relationship, SAR).

Comparative Physicochemical Properties

To illustrate the impact of incorporating a spirocyclic amine, consider the hypothetical comparison below, which is representative of trends observed in medicinal chemistry programs.[4]

CompoundStructurecLogPtPSA (°A²)Fsp3
Acyclic Amine Analog R-NH(CH2)6CH33.512.031.00
Piperidine Analog R-N(piperidine)2.83.240.83
This compound Analog R-N(spirocycle)2.121.260.90

This table presents calculated, representative values to demonstrate general trends.

Part 2: Synthetic Strategies for Incorporation

The this compound scaffold can be introduced into a target molecule through several robust and well-established synthetic methodologies. The choice of method will depend on the nature of the bioactive core and the desired point of attachment.

Workflow for Incorporating the Spirocycle

G cluster_0 Starting Materials cluster_1 Key Coupling Reactions cluster_2 Product Bioactive_Core Bioactive Core with Electrophile (e.g., R-CHO, R-X) Reductive_Amination Reductive Amination Bioactive_Core->Reductive_Amination Aldehyde/Ketone N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Bioactive_Core->N_Arylation Aryl Halide/Triflate Spirocycle This compound Spirocycle->Reductive_Amination Spirocycle->N_Arylation Final_Molecule Bioactive Molecule with Spirocyclic Moiety Reductive_Amination->Final_Molecule N_Arylation->Final_Molecule

Caption: General workflows for incorporating the spirocycle.

Protocol 1: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is ideal when the bioactive core contains an aldehyde or ketone functionality.[6][7] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[8]

Reaction Scheme:

R-CHO + this compound --[Reducing Agent]--> R-CH2-N(spirocycle)

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Dissolve the aldehyde- or ketone-containing bioactive molecule (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

    • Add this compound (1.1 eq).

  • Imine Formation:

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. For less reactive carbonyls, the addition of a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.

  • Reduction:

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.[6][9] This reagent is selective for the iminium ion in the presence of unreacted aldehyde.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated spirocycle.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like DCM or DCE are used to avoid reaction with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is favored over stronger reducing agents like sodium borohydride because it is less likely to reduce the starting aldehyde or ketone and is tolerant of mildly acidic conditions that favor iminium ion formation.[6][9]

Protocol 2: Buchwald-Hartwig N-Arylation

For incorporating the spirocycle onto an aromatic or heteroaromatic ring, the Buchwald-Hartwig cross-coupling reaction is the method of choice.[10][11] This palladium-catalyzed reaction forms a C-N bond between an aryl halide or triflate and an amine.

Reaction Scheme:

Ar-X + this compound --[Pd Catalyst, Ligand, Base]--> Ar-N(spirocycle) (where X = Br, I, OTf)

Detailed Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried reaction vessel, add the aryl halide/triflate (1.0 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand like Xantphos (0.05 eq).

    • Add a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Add anhydrous, degassed toluene or dioxane as the solvent.

    • Add this compound (1.2 eq).

  • Reaction:

    • Heat the reaction mixture to 80-110 °C and stir until the starting aryl halide is consumed as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the N-arylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, hence the need for an inert atmosphere.

  • Ligand: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos are often effective for coupling with secondary amines.

  • Base: The base is required to deprotonate the amine in the catalytic cycle, allowing it to coordinate to the palladium center.

Part 3: Case Study - Hypothetical Application in a Kinase Inhibitor Program

Let's consider a hypothetical kinase inhibitor, "Kin-A," which shows good potency but suffers from poor metabolic stability due to oxidation of its terminal piperidine ring.

Structural Modification Logic

G Kin_A Kin-A (Potent, Poor Stability) Contains Piperidine Metabolic_Lability Metabolic Lability at Piperidine α-Carbons Kin_A->Metabolic_Lability Spiro_Strategy Scaffold Hop to This compound Metabolic_Lability->Spiro_Strategy Kin_Spiro Kin-Spiro (Potent, Improved Stability) Spiro_Strategy->Kin_Spiro Property_Improvement Improved Properties: - Blocked Metabolic Site - Increased Fsp3 - Modulated logD Kin_Spiro->Property_Improvement

Caption: Logic for improving metabolic stability.

By replacing the piperidine with this compound, we hypothesize the following improvements:

  • Blocking Metabolic Hotspots: The quaternary spiro-carbon and the adjacent oxygen atom can sterically shield the α-carbons of the amine from oxidative metabolism by cytochrome P450 enzymes.

  • Improving Physicochemical Properties: The introduction of the spirocyclic scaffold is expected to increase the Fsp3 character and potentially lower the logD, leading to better overall drug-like properties.

Comparative Data (Hypothetical)
CompoundKinase IC50 (nM)Human Liver Microsomal Stability (t½, min)logD (pH 7.4)
Kin-A (Piperidine) 1583.2
Kin-Spiro 12> 602.5

The hypothetical data illustrates that the incorporation of the this compound moiety not only maintains or slightly improves potency but also significantly enhances metabolic stability and favorably modulates lipophilicity.

Conclusion

The this compound scaffold is a valuable building block for medicinal chemists aiming to imbue their molecules with favorable three-dimensional characteristics. Its strategic incorporation, facilitated by robust synthetic methods like reductive amination and N-arylation, can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. By understanding the underlying principles of its application and employing the detailed protocols provided, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel therapeutics.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Carreira, E. M., & Fessard, T. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Expert Opinion on Drug Discovery. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Expert Opinion on Drug Discovery. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17719–17722. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4995. [Link]

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers. (2020). [Link]

  • Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry. (2023). [Link]

  • (PDF) Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. (2023). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds. (2018). [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. (2022). [Link]

  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]

  • Vila, J., Solà, M., Pla-Quintana, A., & Roglans, A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters, 24(12), 2329–2334. [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. (2023). [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. (2020). [Link]

  • 4-(Fluoromethyl)-1-thia-9-azaspiro[4.6]undecane. PubChem. (n.d.). [Link]

Sources

Application Notes and Protocols for the Synthesis of 7-Oxa-10-azaspiro[4.6]undecane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Oxa-10-azaspiro[4.6]undecane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively explore three-dimensional chemical space is paramount. Azaspirocycles, rigid structures containing a spirocyclic nitrogen-containing ring, have emerged as privileged scaffolds in drug discovery. The this compound core, which features a pyrrolidine ring fused to an oxepane ring via a spiro-center, represents a unique and promising chemotype. The inherent rigidity of this scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the strategic placement of nitrogen and oxygen atoms provides opportunities for crucial hydrogen bonding interactions, while the distinct exit vectors from the spirocyclic core allow for diverse functionalization to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the preparation of this compound analogs, aimed at researchers and professionals in drug development.

Strategic Approaches to the this compound Core

The construction of the this compound scaffold can be approached through several strategic disconnections. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and stereochemical considerations. Two primary retrosynthetic approaches are outlined below, focusing on either the formation of the pyrrolidine ring or the oxepane ring as the key spirocyclization step.

G cluster_0 Retrosynthetic Analysis cluster_A Approach A: Pyrrolidine Ring Formation cluster_B Approach B: Oxepane Ring Formation target This compound Scaffold strategy_A Key Step: 1,3-Dipolar Cycloaddition target->strategy_A Disconnect C-N and C-C bonds strategy_B Key Step: Intramolecular Cyclization target->strategy_B Disconnect C-O bond precursor_A Oxepane-based Dipolarophile + Azomethine Ylide strategy_A->precursor_A precursor_B Functionalized Pyrrolidine Precursor strategy_B->precursor_B

Caption: Retrosynthetic strategies for the this compound scaffold.

Approach A: Pyrrolidine Ring Construction via 1,3-Dipolar Cycloaddition

This strategy relies on the powerful and versatile [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. In this context, a methylene-oxepane derivative serves as the key dipolarophile for the construction of the spiro-pyrrolidine ring. This approach is particularly advantageous for creating diversity around the pyrrolidine ring.

Mechanistic Rationale

The 1,3-dipolar cycloaddition reaction is a concerted pericyclic reaction that allows for the stereospecific formation of five-membered heterocyclic rings. Azomethine ylides, transient 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. The subsequent reaction with an alkene dipolarophile proceeds through a concerted [π4s + π2s] cycloaddition, leading to the formation of the pyrrolidine ring. The regioselectivity and stereoselectivity of this reaction can often be controlled by the nature of the substituents on both the ylide and the dipolarophile.

G cluster_workflow Workflow for Approach A start Oxepan-4-one step1 Wittig Olefination start->step1 intermediate1 4-Methyleneoxepane step1->intermediate1 step2 1,3-Dipolar Cycloaddition intermediate1->step2 product This compound Analog step2->product

Caption: Synthetic workflow for Approach A.

Experimental Protocol: Synthesis of a Model this compound Analog

Part 1: Synthesis of 4-Methyleneoxepane (Dipolarophile)

Reagent/MaterialMolecular WeightAmountMoles
Methyltriphenylphosphonium bromide357.22 g/mol 4.29 g12.0 mmol
Potassium tert-butoxide112.21 g/mol 1.35 g12.0 mmol
Oxepan-4-one114.14 g/mol 1.14 g10.0 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide portion-wise over 15 minutes.

  • Stir the resulting yellow-orange suspension at 0 °C for 1 hour.

  • Add a solution of oxepan-4-one in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-methyleneoxepane.

Part 2: 1,3-Dipolar Cycloaddition

Reagent/MaterialMolecular WeightAmountMoles
4-Methyleneoxepane112.17 g/mol 0.56 g5.0 mmol
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine251.48 g/mol 1.26 g5.0 mmol
Trifluoroacetic acid (TFA)114.02 g/mol 5.7 mg0.05 mmol
Dichloromethane (DCM)-25 mL-

Procedure:

  • To a dried flask under an argon atmosphere, add 4-methyleneoxepane and dichloromethane.

  • Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) to initiate the in situ generation of the azomethine ylide.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-benzyl protected this compound. Further deprotection can be achieved via standard methods (e.g., hydrogenolysis) to provide the final product.

Approach B: Oxepane Ring Formation via Intramolecular Williamson Ether Synthesis

This approach commences with a suitably functionalized pyrrolidine derivative and culminates in the formation of the oxepane ring through an intramolecular cyclization. The key transformation is a Williamson ether synthesis, a reliable method for forming ether linkages. This strategy is particularly useful when the starting pyrrolidine scaffold is readily available or when specific stereochemistry at the pyrrolidine ring is desired.

Mechanistic Rationale

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or sulfonate ester. In this intramolecular variant, a pyrrolidine derivative bearing both a hydroxyl group and a leaving group at the appropriate positions of a side chain will undergo cyclization upon treatment with a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile, displacing the leaving group to form the seven-membered oxepane ring. The efficiency of this ring closure is subject to stereoelectronic factors and the conformational flexibility of the acyclic precursor.

G cluster_workflow Workflow for Approach B start N-Boc-3-pyrrolidinone step1 Grignard Reaction start->step1 intermediate1 3-(4-Bromobutyl)-3-hydroxypyrrolidine step1->intermediate1 step2 Intramolecular Williamson Ether Synthesis intermediate1->step2 product This compound Analog step2->product

Caption: Synthetic workflow for Approach B.

Experimental Protocol: Synthesis of a Model this compound Analog

Part 1: Synthesis of tert-butyl 3-(4-bromobutyl)-3-hydroxypyrrolidine-1-carboxylate

Reagent/MaterialMolecular WeightAmountMoles
1,4-Dibromobutane215.90 g/mol 6.48 g30.0 mmol
Magnesium turnings24.31 g/mol 0.73 g30.0 mmol
N-Boc-3-pyrrolidinone185.22 g/mol 1.85 g10.0 mmol
Anhydrous Diethyl Ether-60 mL-

Procedure:

  • Prepare the Grignard reagent by adding a solution of 1,4-dibromobutane in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under argon. Initiate the reaction with a small crystal of iodine if necessary.

  • Cool the Grignard solution to 0 °C and add a solution of N-Boc-3-pyrrolidinone in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bromohydrin.

Part 2: Intramolecular Cyclization to form the Spiro-oxepane

Reagent/MaterialMolecular WeightAmountMoles
tert-butyl 3-(4-bromobutyl)-3-hydroxypyrrolidine-1-carboxylate322.25 g/mol 1.61 g5.0 mmol
Sodium hydride (60% dispersion in mineral oil)24.00 g/mol 0.24 g6.0 mmol
Anhydrous Tetrahydrofuran (THF)-25 mL-

Procedure:

  • To a flame-dried flask under an argon atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the bromohydrin from Part 1 in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc protected this compound. Deprotection of the Boc group can be achieved with an acid such as TFA or HCl in dioxane to provide the final product.

Conclusion and Future Perspectives

The synthetic routes outlined in this application note provide robust and adaptable methods for accessing the novel this compound scaffold. The choice between a 1,3-dipolar cycloaddition approach and an intramolecular Williamson ether synthesis strategy will depend on the specific synthetic goals and available resources. Both pathways offer considerable scope for the introduction of a wide range of substituents, enabling the generation of diverse analog libraries for biological screening. The unique three-dimensional architecture of this spirocyclic system makes it a compelling scaffold for the development of new therapeutic agents that can address challenging biological targets. Further exploration of enantioselective variations of these synthetic routes will be crucial for the development of single-enantiomer drug candidates.

References

  • Chalyk, B., Butko, M., Yanshyna, O., Gavrilenko, K., Druzhenko, T., & Mykhailiuk, P. (2020). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
  • Hati, S., et al. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. European Journal of Medicinal Chemistry, 123, 892-907.
  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2022). Beilstein Journal of Organic Chemistry, 18, 1286–1293. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6535. [Link]

  • Sharpless, K. B., et al. (1989). A fundamentally different route to spironolactone. Journal of Organic Chemistry, 54(1), 113-126.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2020). Frontiers in Chemistry, 8, 603. [Link]

  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. (2009). ARKIVOC, 2009(14), 146-155. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(5), 34. [Link]

7-Oxa-10-azaspiro[4.6]undecane in the synthesis of GPCR ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of 7-Oxa-10-azaspiro[4.6]undecane in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Executive Summary

G-Protein Coupled Receptors (GPCRs) remain one of the most successful target classes for therapeutic intervention. However, the discovery of novel ligands with improved selectivity, potency, and optimized physicochemical properties presents an ongoing challenge. The "Escape from Flatland" initiative in medicinal chemistry advocates for the use of three-dimensional, Fsp³-rich scaffolds to better explore the complex topology of receptor binding pockets.[1] Spirocyclic systems are exemplary in this regard, offering rigid conformational restriction and novel exit vectors for substituent placement.[2][3]

This guide details the strategic use of the this compound scaffold, a versatile building block for the synthesis of innovative GPCR ligands. We provide the scientific rationale for its application, a detailed synthetic protocol for its incorporation into a model ligand core, and expert insights into the experimental workflow. The methodologies presented are designed to empower researchers to leverage this scaffold's unique properties to accelerate the development of next-generation therapeutics targeting GPCRs.

Introduction: The Strategic Value of Spirocyclic Scaffolds in GPCR Ligand Design

The vast majority of early-stage drug candidates are predominantly flat, aromatic structures. While often easier to synthesize, such molecules possess inherent limitations, including a higher propensity for off-target effects and suboptimal pharmacokinetic profiles. Spirocyclic scaffolds, which contain two rings connected by a single common atom, offer a compelling solution. Their inherent three-dimensionality provides several key advantages in drug design:[2][3]

  • Enhanced Target Engagement: The rigid, 3D geometry of spirocycles allows for the precise projection of functional groups into three-dimensional space, enabling more extensive and specific interactions with complex GPCR binding pockets.[2]

  • Improved Physicochemical Properties: An increased Fsp³ character is often associated with improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Novelty and Intellectual Property: The exploration of underutilized spirocyclic scaffolds opens new avenues for chemical innovation, providing access to novel intellectual property space.[2]

The this compound scaffold, incorporating both an oxetane and an azepane ring, is a particularly promising motif for interrogating GPCRs.

cluster_0 Flat Molecule Interaction cluster_1 Spirocyclic Molecule Interaction Flat_Molecule Planar Ligand GPCR_Pocket_1 GPCR Binding Pocket Flat_Molecule->GPCR_Pocket_1 Limited 2D Interactions Spiro_Molecule This compound (3D Ligand) GPCR_Pocket_2 GPCR Binding Pocket Spiro_Molecule->GPCR_Pocket_2 Precise 3D Vectorial Interactions

Figure 1: Conceptual diagram illustrating the enhanced 3D interaction of a spirocyclic ligand with a GPCR binding pocket compared to a traditional flat molecule.

Mechanistic Rationale: Why this compound for GPCRs?

The choice of the this compound scaffold is rooted in sound medicinal chemistry principles. While direct literature on this exact scaffold for GPCRs is emerging, we can extrapolate its potential from extensive research on related oxa-spiro and aza-spiro systems.[1][4][5][6]

  • The Azepane Ring: The seven-membered azepane ring provides a basic nitrogen atom, a common feature in many GPCR ligands, which often forms a critical salt bridge with an acidic residue (e.g., Aspartic Acid) in the receptor's transmembrane domain.[7] The azepane ring offers different conformational flexibility compared to the more common piperidine ring, potentially accessing unique binding modes.

  • The Oxetane Moiety: The oxetane ring is a valuable bioisostere for gem-dimethyl or carbonyl groups.[6] Its inclusion can significantly improve metabolic stability and aqueous solubility. The oxygen atom can also act as a hydrogen bond acceptor, adding a potential interaction point with the receptor.[6]

  • Rigid Framework: The spirocyclic fusion of these two rings creates a conformationally restricted scaffold. This rigidity reduces the entropic penalty upon binding, which can lead to higher affinity for the target receptor.[3][8] It also provides well-defined exit vectors from the spiro core, allowing for systematic exploration of structure-activity relationships (SAR).

Application Note: Synthesis of a Model GPCR Ligand Core

This section outlines a representative synthetic strategy to generate a versatile intermediate, (7-Oxa-10-azaspiro[4.6]undecan-10-yl)(phenyl)methanone (Compound 4) , which can be further elaborated into a diverse library of potential GPCR ligands. The strategy is based on established methodologies for the synthesis of related aza-spirocyclic systems.[4]

The overall workflow involves the synthesis of the core spirocycle followed by functionalization of the secondary amine.

G Start Starting Materials: - N-Boc-azepan-4-one - Trimethylsulfoxonium iodide Step1 Step 1: Epoxidation (Corey-Chaykovsky Reaction) Start->Step1 Intermediate1 Intermediate 1: Boc-spiro[azepane-4,2'-oxirane] Step1->Intermediate1 NaH, DMSO Step2 Step 2: Intramolecular Ring Opening/Cyclization Intermediate1->Step2 Base (e.g., t-BuOK) Intermediate2 Intermediate 2: Boc-7-Oxa-10-azaspiro[4.6]undecane Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 TFA or HCl in Dioxane Intermediate3 Intermediate 3: This compound (Core Scaffold) Step3->Intermediate3 Step4 Step 4: N-Acylation (Schotten-Baumann) Intermediate3->Step4 Benzoyl Chloride, Base Final_Product Final Product (Compound 4): Versatile GPCR Ligand Core Step4->Final_Product

Sources

Application Notes and Protocols for the Development of Novel Therapeutics Using a 7-Oxa-10-azaspiro[4.6]undecane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 7-Oxa-10-azaspiro[4.6]undecane Scaffold

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic compounds. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to introduce three-dimensionality into drug candidates.[1] This rigid, defined spatial arrangement can lead to improved target engagement, metabolic stability, and novelty in intellectual property.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the novel this compound core for the discovery of next-generation therapeutics. This unique scaffold, featuring a fused pyrrolidine and oxepane ring system, offers a compelling starting point for generating diverse and structurally complex small molecule libraries. We will detail a strategic workflow encompassing theoretical design, synthesis, in vitro screening, and lead optimization, providing both the "how" and the "why" behind each critical step.

Part 1: The Strategic Approach to a Novel Scaffold

The journey from a novel chemical core to a viable drug candidate is a multi-faceted endeavor. Our approach is designed to be systematic and iterative, maximizing the potential for success while mitigating risks associated with early-stage drug discovery.

In Silico Feasibility and Target Identification

Before embarking on extensive synthetic chemistry, a thorough computational analysis of the this compound core is essential. This initial phase provides a data-driven foundation for the entire discovery program.

Key Objectives:

  • Prediction of Drug-Like Properties: Assess the core scaffold's potential to yield compounds with favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

  • Target Identification: Computationally screen the scaffold against known biological targets to identify potential therapeutic areas.

Workflow for In Silico Analysis:

G cluster_0 Computational Analysis A Scaffold Design (this compound) B Virtual Library Generation (Diverse R-group decoration) A->B Add substituents C ADMET Prediction (Solubility, Permeability, Toxicity) B->C Filter for drug-likeness D Target Prediction & Virtual Screening (Docking, Pharmacophore modeling) C->D Screen against target libraries E Prioritized Hit List (For Synthesis) D->E Rank by binding affinity & ADMET

Caption: In silico workflow for a novel scaffold.

Protocol 1: In Silico ADMET Prediction and Virtual Screening

  • Scaffold Enumeration: Using cheminformatics software (e.g., RDKit, ChemDraw), generate a virtual library of derivatives of the this compound core by adding a diverse set of functional groups at synthetically accessible positions (e.g., the nitrogen atom of the pyrrolidine ring).

  • Physicochemical Property Calculation: For each virtual compound, calculate key drug-like properties such as molecular weight, logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

  • ADMET Prediction: Utilize a panel of in silico ADMET prediction tools to assess potential liabilities.[3][4][5][6][7] A selection of freely available web servers is provided in Table 1.

  • Virtual Screening: Perform structure-based virtual screening by docking the virtual library against a panel of known drug targets.[8][9][10] Alternatively, use ligand-based methods like pharmacophore modeling if a known active compound with a similar mode of action is available.

  • Hit Prioritization: Rank the virtual hits based on a consensus of docking scores, predicted binding energies, and favorable ADMET profiles. Select a manageable number of the most promising candidates for synthesis.

Table 1: Selected Freely Available Web Servers for ADMET Prediction

Web ServerPredicted PropertiesURL
SwissADMEPhysicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness[Link]
ADMETlab 2.0Comprehensive ADMET prediction, including carcinogenicity and drug-induced liver injury[Link]
ProTox-IIPrediction of various toxicity endpoints, including organ toxicity and toxicological pathways[Link]
vNN ADMETPredictions for various ADMET properties using a variable nearest neighbor method.[6][Link]
Synthesis of the this compound Core and Library Generation

The successful synthesis of the core scaffold is a critical milestone. While no specific literature procedure for this compound exists, a plausible retrosynthetic analysis suggests a strategy involving intramolecular cyclization.

Hypothetical Retrosynthetic Analysis:

G Target This compound Core Intermediate1 N-protected 4-(4-hydroxybutyl)pyrrolidin-2-one Target->Intermediate1 Intramolecular cyclization Intermediate2 Protected Pyrrolidinone Intermediate1->Intermediate2 Hydroboration-oxidation Intermediate3 4-(but-3-en-1-yl)pyrrolidin-2-one Intermediate2->Intermediate3 Alkylation StartingMaterials Pyrrolidin-2-one + 4-bromobut-1-ene Intermediate3->StartingMaterials Alkylation

Caption: A plausible retrosynthetic route.

Protocol 2: Hypothetical Synthesis of the this compound Core

This is a proposed synthetic route and will require experimental optimization.

  • N-Protection of Pyrrolidin-2-one: Protect the nitrogen of pyrrolidin-2-one with a suitable protecting group (e.g., Boc anhydride) to prevent N-alkylation in the subsequent step.

  • Alkylation: Deprotonate the alpha-carbon of the N-protected pyrrolidin-2-one using a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) and react with 4-bromobut-1-ene to introduce the butenyl side chain.

  • Hydroboration-Oxidation: Subject the resulting alkene to hydroboration-oxidation (e.g., using borane-tetrahydrofuran complex followed by hydrogen peroxide and sodium hydroxide) to yield the primary alcohol.

  • Deprotection and Cyclization: Remove the N-protecting group (e.g., with trifluoroacetic acid for a Boc group). The resulting amino alcohol can then undergo an intramolecular cyclization, potentially acid-catalyzed, to form the this compound core.

Library Synthesis:

With the core scaffold in hand, a diverse library of analogs can be generated using parallel synthesis techniques.[1][11][12][13][14] The secondary amine of the pyrrolidine ring provides a convenient handle for diversification through reactions such as:

  • Reductive amination with a variety of aldehydes and ketones.

  • Acylation with a range of acyl chlorides and sulfonyl chlorides.

  • N-arylation with aryl halides.

Part 2: Biological Screening and Hit Validation

Once a library of compounds based on the this compound core has been synthesized, the next step is to identify compounds with biological activity ("hits"). A two-pronged screening approach is recommended: phenotypic screening and target-based screening.

Phenotypic Screening

Phenotypic screening is a powerful, target-agnostic approach that identifies compounds that produce a desired change in cellular phenotype.[15][16][17][18] This is particularly useful for novel scaffolds where the biological target is unknown.

Protocol 3: General Protocol for Cell-Based Phenotypic Screening

  • Cell Line Selection: Choose a panel of human cell lines relevant to the desired therapeutic area (e.g., cancer cell lines for oncology, neuronal cells for neuroscience).

  • Assay Development: Develop a robust, high-throughput compatible assay that measures a relevant phenotypic endpoint. Examples include:

    • Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®) to identify cytotoxic or cytostatic compounds.

    • High-Content Imaging: To assess changes in cell morphology, protein localization, or other cellular features.

  • Primary Screen: Screen the compound library at a single high concentration (e.g., 10-50 µM) in the chosen assay.

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Determine the potency (e.g., EC50 or IC50) of the confirmed hits by testing them over a range of concentrations.

Target-Based Screening

If the in silico analysis suggested potential biological targets, target-based biochemical assays can be employed. These assays are typically more direct and provide information about the compound's mechanism of action.

Table 2: Examples of Target-Based Biochemical Assays

Target ClassAssay Principle
Kinases Measurement of the phosphorylation of a substrate peptide, often using fluorescence-based methods (e.g., LanthaScreen®, HTRF®) or luminescence (e.g., Kinase-Glo®).
G-Protein Coupled Receptors (GPCRs) Measurement of downstream signaling events such as changes in intracellular calcium levels (e.g., using fluorescent calcium indicators) or cyclic AMP (cAMP) levels (e.g., using HTRF® or AlphaScreen® assays).[19][][21][22][23]
Proteases Measurement of the cleavage of a fluorogenic or colorimetric substrate.
Hit Validation and Triage

Hits from either screening approach must be rigorously validated to eliminate false positives and prioritize the most promising compounds for further development.

Workflow for Hit Validation:

G cluster_1 Hit Validation F Primary Hits (from HTS) G Orthogonal Assays (Different assay technology) F->G Confirm activity H Selectivity Profiling (Screen against related targets) G->H Assess specificity I Initial SAR (Test close analogs) H->I Understand structure-activity J Validated Hits I->J Prioritize for lead optimization

Caption: Workflow for validating hits from HTS.

Part 3: Lead Optimization

Once validated hits have been identified, the goal of lead optimization is to iteratively modify the chemical structure to improve potency, selectivity, and ADMET properties. This process is guided by the establishment of a robust Structure-Activity Relationship (SAR).[19][24][25]

Structure-Activity Relationship (SAR) Studies

SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity.[19] By systematically synthesizing and testing analogs of a hit compound, a clear picture of the SAR can be developed.

Key Questions to Address in SAR Studies:

  • Which parts of the molecule are essential for activity?

  • Where can modifications be made to improve potency?

  • How do structural changes affect selectivity against off-targets?

  • Can metabolic liabilities be addressed through chemical modification?

Example SAR Exploration for a this compound Hit:

Assuming a hit is identified with a substituent on the pyrrolidine nitrogen:

  • Vary the size and electronics of the substituent: Explore a range of alkyl, aryl, and heteroaryl groups to probe the binding pocket.

  • Introduce functional groups: Add hydrogen bond donors and acceptors to explore potential interactions with the target protein.

  • Modify the spirocyclic core: If synthetically feasible, explore analogs with different ring sizes or heteroatom placements to understand the importance of the core scaffold.

Cytotoxicity and Off-Target Effects

Throughout the lead optimization process, it is crucial to monitor for potential toxicity. Cytotoxicity assays are essential for assessing a compound's therapeutic index (the ratio of its toxic dose to its therapeutic dose).

Protocol 4: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of cell lines (including both cancerous and non-cancerous lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Conclusion

The this compound core represents a promising and underexplored scaffold for the development of novel therapeutics. Its inherent three-dimensionality offers the potential to access new chemical space and develop drugs with improved properties. By following the systematic and integrated workflow outlined in these application notes—from in silico design and synthesis to rigorous biological screening and lead optimization—researchers can effectively harness the potential of this novel scaffold to address unmet medical needs.

References

  • Wybrowser, R. A. J., et al. (n.d.). Investigation of Diastereoselective Tandem Ring Closing Metathesis Reactions Toward the Synthesis of Functionalised Spirocyclic Piperidines. Synlett.
  • Kotha, S., & Manivannan, E. (2003).
  • Oncodesign Services. (n.d.). Phenotypic Screening Services | CRO services. Retrieved from [Link]

  • Chen, Y., et al. (2023). Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis strategy. Journal of Heterocyclic Chemistry, 60(5).
  • Kotha, S., & Manivannan, E. (2003).
  • Sivakumar, G., & Kumar, K. S. (2014). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molecules, 19(9), 13536-13546.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Retrieved from [Link]

  • Raman, K., et al. (2013). Identification of novel drug scaffolds for inhibition of SARS-CoV 3-Chymotrypsin-like protease using virtual and high-throughput screenings. PLoS ONE, 8(9), e75135.
  • Perron, F., & Albizati, K. F. (2006). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemical Reviews, 106(12), 5397-5440.
  • Denmark, S. E. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting.
  • Ghorai, M. K., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 29(1), 1-28.
  • Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.
  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Roy, K., & Kar, S. (2022).
  • Ling, T., et al. (2004). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 126(38), 11746-11747.
  • Kitching, M. O., et al. (2019). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry, 17(1), 141-146.
  • Dulsat, C., et al. (2021). Free web servers used for the prediction of ADMET parameters. Future Medicinal Chemistry, 13(14), 1263-1283.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Liu, R., et al. (2017). vNN Web Server for ADMET Predictions. Frontiers in Pharmacology, 8, 879.
  • De Simone, A., et al. (2025). A New Fragment‐Based Pharmacophore Virtual Screening Workflow Identifies Potent Inhibitors of SARS‐CoV‐2 NSP13 Helicase. Advanced Science.
  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600.
  • Automate.video. (2024). Structure-Activity Relationship Studies. Retrieved from [Link]

  • Drug Design. (n.d.). Case Studies in SAR Analyses. Retrieved from [Link]

  • Wang, C., et al. (2023).
  • Rahman, M. M., et al. (2022). Ensemble-Based Virtual Screening Led to the Discovery of Novel Lead Molecules as Potential NMBAs. International Journal of Molecular Sciences, 23(19), 11841.
  • Mbah, C. J., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 7(33), 28830-28841.
  • Geppert, T., et al. (2008). Scaffold Hopping through Virtual Screening Using 2D and 3D Similarity Descriptors: Ranking, Voting, and Consensus Scoring.
  • Wang, H., et al. (2024).
  • Guha, R. (2013). On Exploring Structure Activity Relationships.
  • List, B., et al. (2024). Asymmetric Synthesis of Seven-Membered N-Heterocycles and Carbocycles.
  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation.
  • University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]

  • Ham, J. S., et al. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Journal of the American Chemical Society, 146(1), 589-598.
  • Zhang, M. M., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • Gacasan, E. G., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Endocrine and Metabolic Research, 18, 65-72.
  • Insel, P. A., et al. (2021). GPCRomics: An approach to discover GPCR drug targets. Trends in Pharmacological Sciences, 42(10), 823-834.
  • YouTube. (2015). Organic Chemistry II - More Retrosynthesis Practice. Retrieved from [Link]

  • Sino Biological. (n.d.). G-Protein-Coupled Receptors/GPCRs as Drug Target. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxa-10-azaspiro[4.6]undecane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the acid-catalyzed condensation of suberone (cycloheptanone) and 2-aminoethanol with azeotropic removal of water.

Materials:

  • Suberone (cycloheptanone)

  • 2-Aminoethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[1][2][3]

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add suberone (1.0 eq), 2-aminoethanol (1.1 eq), and toluene (approx. 2 mL per mmol of suberone).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on the flask.[1][4] Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[2]

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water is collected in the trap, indicating the reaction is complete. This typically takes several hours. The reaction can also be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either vacuum distillation, column chromatography on silica gel (using a hexane/ethyl acetate gradient), or recrystallization from an appropriate solvent system to yield pure this compound.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: I am experiencing low or no yield of the desired product. What could be the cause and how can I improve it?

A1: Low or no yield is a common problem that can stem from several factors:

  • Incomplete Reaction: The condensation reaction to form the oxazolidine is a reversible equilibrium.[6]

    • Solution: Ensure the efficient removal of water. Check that your Dean-Stark apparatus is functioning correctly and that there are no leaks in the system.[1][3] Increase the reflux time to ensure the reaction goes to completion.

  • Insufficient Catalyst: The reaction is acid-catalyzed, and an insufficient amount of catalyst will result in a slow or incomplete reaction.

    • Solution: Increase the catalyst loading slightly (e.g., from 0.02 eq to 0.05 eq of p-TsOH).[7]

  • Poor Quality Reagents: The presence of water in your starting materials or solvent can inhibit the reaction.

    • Solution: Use anhydrous toluene and ensure your suberone and 2-aminoethanol are of high purity.

  • Product Hydrolysis: Oxazolidines can be susceptible to hydrolysis, especially in the presence of acid and water.[8]

    • Solution: During the workup, ensure the acid catalyst is completely neutralized with the sodium bicarbonate wash. Avoid prolonged contact of the product with aqueous acidic conditions.

Q2: My characterization (NMR, IR) suggests the formation of an imine byproduct. Why is this happening and how can I prevent it?

A2: Imine formation is a common side reaction in the synthesis of oxazolidines from ketones and primary amines.[9][10][11]

  • Cause: The reaction proceeds through a hemiaminal intermediate. This intermediate can either undergo intramolecular cyclization to form the desired oxazolidine or eliminate water to form an imine.

    • Solution: Ensure that the reaction conditions favor cyclization. This is typically achieved by maintaining a sufficient concentration of the aminoalcohol and efficiently removing water as it forms. Driving the reaction to completion will favor the thermodynamically more stable spiro-oxazolidine product.

Q3: The reaction mixture turned dark, and I have a complex mixture of products. What is the likely cause?

A3: Darkening of the reaction mixture often indicates decomposition of starting materials or products.

  • Cause: Prolonged heating at high temperatures can lead to side reactions and decomposition. The acid catalyst can also promote undesired side reactions if used in excess or at excessively high temperatures.

    • Solution: Monitor the reaction closely and stop the heating as soon as the reaction is complete. Consider using a lower boiling point azeotroping solvent if suberone or the product is found to be thermally unstable under the current conditions. Reduce the amount of acid catalyst to the minimum required for efficient reaction.

Q4: I am having difficulty purifying the product. What are some effective purification strategies?

A4: The purification of spiro-oxazolidines can sometimes be challenging due to their physical properties.

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for achieving high purity.[5][12]

    • Strategy: Screen various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For oily products or for separating close-running impurities, column chromatography is the method of choice.

    • Strategy: Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane. Monitor the fractions by TLC to isolate the pure product.

  • Vacuum Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between suberone and 2-aminoethanol?

A1: The reaction proceeds via a two-step mechanism:

  • Hemiaminal Formation: The nitrogen of 2-aminoethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of suberone to form a hemiaminal intermediate.

  • Cyclization and Dehydration: The hydroxyl group of the hemiaminal then undergoes an intramolecular nucleophilic attack on the carbon atom, followed by acid-catalyzed dehydration to form the stable five-membered oxazolidine ring. The removal of water drives the equilibrium towards the product.[6][10]

Q2: Why is a Dean-Stark apparatus essential for this synthesis?

A2: The formation of this compound is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials, thus reducing the yield. The Dean-Stark apparatus is used to azeotropically remove water as it is formed, thereby shifting the equilibrium towards the product and ensuring a high yield.[1][3]

Q3: Can I use other catalysts besides p-toluenesulfonic acid?

A3: Yes, other acid catalysts can be used. Common alternatives include sulfuric acid (H₂SO₄), camphorsulfonic acid (CSA), or acidic resins like Amberlyst-15.[13] The choice of catalyst can influence the reaction rate and yield, and may require optimization for your specific conditions. p-Toluenesulfonic acid is often preferred due to its ease of handling as a solid and its good solubility in organic solvents.[7][14]

Q4: Is it possible to synthesize analogues of this compound using this method?

A4: Yes, this method is quite general for the synthesis of spiro-oxazolidines. You can use other cyclic ketones (e.g., cyclopentanone, cyclohexanone) or substituted 2-aminoethanols to generate a library of related spiro compounds. The reaction conditions may need to be re-optimized for different substrates.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Solvent Hazards: Toluene is flammable and has associated health risks. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Acid Catalyst: p-Toluenesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heating: Use a heating mantle with a temperature controller to avoid overheating the reaction. Ensure the glassware is properly assembled and clamped.

Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table provides a qualitative summary of the effects of key parameters.

ParameterConditionExpected Effect on YieldRationale
Catalyst No CatalystVery Low to No ReactionThe reaction requires acid catalysis to activate the carbonyl group.[6][7]
p-TsOH (0.02-0.05 eq)Good to ExcellentEffective catalysis with minimal side reactions.[14]
Stronger Acid (e.g., H₂SO₄)May be higher, but risk of side reactionsIncreased risk of decomposition and polymerization.
Temperature Below RefluxLowThe rate of reaction and azeotropic water removal are temperature-dependent.
Reflux (Toluene, ~111 °C)OptimalAllows for efficient azeotropic removal of water without excessive decomposition.
Significantly Above RefluxDecreasedPotential for thermal degradation of starting materials or product.[15][16][17]
Water Removal No Dean-Stark TrapLowThe equilibrium will not be effectively shifted towards the product.
Dean-Stark TrapHighEfficient removal of water drives the reaction to completion.[1][3]

Visualizations

Reaction Mechanism

ReactionMechanism suberone Suberone (Cycloheptanone) activated_ketone Activated Ketone suberone->activated_ketone + H⁺ aminoethanol 2-Aminoethanol h_plus H⁺ hemiaminal Hemiaminal Intermediate activated_ketone->hemiaminal + 2-Aminoethanol protonated_hemiaminal Protonated Hemiaminal hemiaminal->protonated_hemiaminal + H⁺ product This compound protonated_hemiaminal->product - H₂O product->product water H₂O

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Inefficient Water Removal problem->cause2 cause3 Reagent Quality problem->cause3 side_product Imine Formation cause4 Equilibrium Favoring Imine side_product->cause4 decomposition Dark Reaction Mixture cause5 Excessive Heat decomposition->cause5 cause6 Excess Catalyst decomposition->cause6 solution1 Increase Reflux Time cause1->solution1 solution2 Check Dean-Stark Setup cause2->solution2 solution3 Use Anhydrous Reagents cause3->solution3 solution4 Ensure Complete Water Removal cause4->solution4 solution5 Reduce Temperature / Time cause5->solution5 solution6 Reduce Catalyst Loading cause6->solution6

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. (2025). PMC - NIH. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Dean–Stark apparatus. Wikipedia. [Link]

  • The Dean Stark Trap: Drying Oxalic Acid. YouTube. [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. [Link]

  • Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. IRIS . [Link]

  • Synthesis of spirooxindole oxazolidines. ResearchGate. [Link]

  • Dean-Stark apparatus | Resource. RSC Education. [Link]

  • How can I synthezise imine from ketone? ResearchGate. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • p-Toluenesulfonic Acid Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]

  • The p-toluenesulfonic acid (p-TsOH), 1-(3-propylsulfonic)-3-methylimidazolium chloride [(HSO3)³C3C1im][Cl], Amberlyst-15 H⁺ and sulfonated-silica (SiO2–SO3H) catalyzed reactions of meso-erythritol (1) with aldehyde/ketones (2a–g). ResearchGate. [Link]

  • PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Organic Chemistry Portal. [Link]

  • Mechanism of p-Toluenesulfonic acid. toluenesulfonicacid-ptbba. [Link]

  • Formation of imines from primary amines and ketones. Master Organic Chemistry. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Optimization of the reaction conditions for the synthesis of endo-spiro[pyrrolizidine-3,3'-oxindole] 4a. ResearchGate. [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]

  • Spectroscopy. Organic Chemistry at CU Boulder. [Link]

  • (3S,14R,16R)-EBURNANE-14-SPIRO-5'-OXAZOLIDINE-2',4'-DIONE. SpectraBase. [Link]

  • Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. Green Chemistry (RSC Publishing). [Link]

  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. Document Server@UHasselt. [Link]

  • Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. PubMed Central. [Link]

  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. PubMed. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • The synthesis of chiral spiro‐cyclic ketone scaffolds 155–156. ResearchGate. [Link]

  • Thermal stability concerns other than perovskite components. a. ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. ResearchGate. [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

  • Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. MIT OpenCourseWare. [Link]

  • 8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane. PubChem. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]

  • Purification of Solids by Recrystallization | Labs | Chemistry Laboratory Techniques. MIT OpenCourseWare. [Link]

Sources

Technical Support Center: Purification of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxa-10-azaspiro[4.6]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this unique spirocyclic scaffold. The inherent basicity of the tertiary amine and the polarity imparted by the ether linkage can present specific hurdles in achieving high purity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to empower you to resolve these issues effectively in your laboratory.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the structural features of this compound that influence its purification:

  • Spirocyclic System: A rigid, three-dimensional structure that can influence crystal packing and chromatographic interactions.

  • Tertiary Amine: A basic center (pKa ~8-9, estimated) that can lead to strong interactions with acidic stationary phases (e.g., silica gel), causing peak tailing in chromatography.

  • Ether Linkage: A polar group that increases the overall polarity of the molecule and can participate in hydrogen bonding with protic solvents.

These features dictate the choice of purification strategy and are often the root cause of common challenges.

II. Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the silica gel column. What is the cause and how can I fix it?

A1: Streaking is a classic issue for basic compounds like this compound on standard silica gel.[1] The acidic silanol groups on the silica surface strongly and sometimes irreversibly interact with the basic tertiary amine, leading to poor peak shape and recovery.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol.

  • Solution 2: Alternative Stationary Phase: Switch to a less acidic or basic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[1] Alternatively, reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be effective.

Q2: I'm having trouble removing the N-Boc protecting group from a precursor. What are the best purification strategies for the deprotected amine?

A2: The deprotection of a Boc-protected precursor to this compound typically involves acidic conditions (e.g., TFA in DCM). The resulting product is the amine salt.

  • Step 1: Aqueous Work-up: After the reaction, a basic aqueous work-up (e.g., with NaHCO₃ or a dilute NaOH solution) is necessary to neutralize the salt and extract the free amine into an organic solvent.

  • Step 2: Purification: The free amine can then be purified by column chromatography, as described in Q1. If the free amine is sufficiently crystalline, recrystallization or salt formation and subsequent recrystallization can be a highly effective purification method.

Q3: My compound seems to be co-eluting with a starting material. How can I improve the separation?

A3: Co-elution indicates that the chosen chromatographic conditions do not provide sufficient resolution.

  • Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase. If using a hexane/ethyl acetate system, for example, try a gradient elution or isocratic elution with a lower percentage of the more polar solvent.

  • Change the Solvent System: Sometimes, a complete change of solvents can alter the selectivity. Consider switching from an ethyl acetate-based system to one with dichloromethane and methanol.

  • Column Loading: Overloading the column is a common cause of poor separation.[1] As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.

III. Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during column chromatography of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Separation/Overlapping Peaks Inappropriate solvent system or column overloading.1. Decrease the polarity of the eluent. 2. Use a shallower gradient. 3. Reduce the amount of sample loaded onto the column.[1]
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silica gel.1. Add 0.1-1% triethylamine or ammonia to the eluent.[1] 2. Use neutral or basic alumina as the stationary phase. 3. Consider reversed-phase chromatography.
Compound Not Eluting The compound is too polar for the current mobile phase or is irreversibly adsorbed.1. Drastically increase the polarity of the mobile phase (e.g., switch to a DCM/methanol system). 2. If using a modifier like TEA, ensure it is present in the more polar solvent.
Guide 2: Recrystallization Challenges

Recrystallization can be a powerful purification technique for crystalline solids.

Issue Potential Cause Troubleshooting Steps
Oiling Out The solution is supersaturated, or the compound is melting in the hot solvent.1. Add more hot solvent to fully dissolve the oil, then cool slowly. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the pure compound.
No Crystal Formation The compound is too soluble in the chosen solvent.1. Try a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent). 2. Concentrate the solution by slowly evaporating some of the solvent. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Low Recovery The compound has significant solubility in the cold solvent.1. Ensure the solution is cooled for a sufficient amount of time. 2. Minimize the amount of hot solvent used for dissolution. 3. Consider a different solvent system where the solubility difference between hot and cold is greater.

IV. Experimental Workflows & Methodologies

Workflow 1: Troubleshooting Poor Chromatographic Separation

Caption: Decision workflow for optimizing column chromatography.

Methodology 1: General Protocol for Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often improves resolution.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed effectively.

V. Concluding Remarks

The purification of this compound, while presenting challenges typical of basic heterocyclic compounds, can be systematically addressed. By understanding the underlying chemical principles and methodically applying the troubleshooting strategies outlined in this guide, researchers can achieve the high purity required for subsequent applications in drug discovery and development.

VI. References

  • Bull, J. A., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of 7-Oxa-10-azaspiro[4.6]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. The 7-Oxa-10-azaspiro[4.6]undecane core is a valuable motif in modern drug discovery, offering a rigid, three-dimensional structure. However, controlling the diastereoselectivity at the spirocyclic center presents a significant synthetic challenge. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to address common issues encountered during its synthesis.

Core Concepts: Achieving Diastereoselectivity

The primary challenge in synthesizing this compound derivatives lies in the stereoselective formation of the spirocyclic core. The thermodynamic and kinetic factors governing the cyclization can be subtle, often leading to mixtures of diastereomers.[1] Success hinges on a rational choice of synthetic strategy.

Common strategies often involve cascade or tandem reactions where the key stereocenter is set in a highly controlled manner. Organocatalysis, in particular, has emerged as a powerful tool, utilizing chiral catalysts to create an asymmetric environment that favors the formation of one diastereomer over another.[2][3] These reactions, such as Michael-Michael-aldol cascades, proceed through transition states where steric and electronic factors dictated by the catalyst and substrates lead to high levels of diastereocontrol.[3]

Reaction_Workflow cluster_0 Phase 1: Synthesis Planning cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Purification & Characterization Start Starting Materials (e.g., Precursor Ketone & Amino Alcohol) Strategy Select Synthetic Strategy (e.g., Organocatalytic Cascade) Start->Strategy Rational Design Reaction Run Reaction (Controlled Temp, Inert Atm.) Strategy->Reaction Analysis In-Process Control (TLC, Crude ¹H NMR for d.r.) Reaction->Analysis Monitoring Workup Aqueous Workup & Extraction Analysis->Workup Reaction Complete Purify Chromatography (e.g., Flash, HPLC) Workup->Purify Characterize Structural Verification (NMR, MS, X-ray) Purify->Characterize End

General workflow for the synthesis and analysis of spirocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for the diastereoselective synthesis of aza-oxa spirocycles like the [4.6]undecane system?

A1: The most effective modern strategies rely on intramolecular reactions or highly organized multicomponent reactions. Key approaches include:

  • Organocatalytic Cascade Reactions: These are highly popular and effective. A chiral catalyst, such as a quinine-derived squaramide or a proline derivative, can orchestrate a sequence of reactions (e.g., Michael addition followed by cyclization) to build the spirocycle with high diastereoselectivity.[3][4] The catalyst controls the facial selectivity of the nucleophilic attack, directly influencing the stereochemistry of the final product.

  • Transition Metal-Catalyzed Cyclizations: Rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder reaction is a powerful method for constructing seven-membered azaspiro compounds.[5] This strategy allows for the assembly of complex scaffolds from simpler precursors with excellent stereocontrol.

  • Substrate-Controlled Synthesis: In this approach, existing stereocenters on the acyclic precursor guide the stereochemical outcome of the spirocyclization. This is common in natural product synthesis but may require more complex starting materials.[1]

Q2: How do I select the appropriate catalyst to maximize the diastereomeric ratio (d.r.)?

A2: Catalyst selection is paramount and depends heavily on the specific reaction mechanism.

  • For Organocatalytic Reactions: The choice is dictated by the nature of the activation. For Michael additions, hydrogen-bond donors like squaramides or thioureas are excellent choices. For aldol-type cyclizations, secondary amines like proline or its derivatives are standard. It is crucial to screen a small library of catalysts with varying steric bulk and electronic properties. For example, catalysts derived from (DHQ)₂AQN have proven effective in Michael/alkylation cascades to form spirocycles.[6]

  • For Metal-Catalyzed Reactions: The ligand is the primary determinant of selectivity. Chiral phosphine ligands (e.g., SEGPHOS, BINAP) are often used with rhodium or palladium to create a chiral pocket around the metal center, which then influences how the substrate coordinates and reacts.[5]

Q3: Beyond the catalyst, what other reaction parameters critically influence diastereoselectivity?

A3: Several factors are critical and must be optimized:

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize key transition states. Non-polar solvents (e.g., toluene, dichloromethane) often provide higher selectivity by promoting a more organized, compact transition state.

  • Temperature: Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states. Reactions are often run between -20 °C and room temperature.

  • Additives: In some cases, weak acids or bases can act as co-catalysts or influence the protonation state of intermediates, altering the reaction pathway and selectivity.

Q4: Are there known biological activities for this compound derivatives or related aza-oxa spirocycles?

A4: Yes, aza-spirocyclic motifs are considered "privileged scaffolds" in medicinal chemistry.[7] While data on the specific [4.6]undecane system is emerging, related structures like 1-oxa-4,9-diazaspiro[5.5]undecanes have been developed as potent dual μ-opioid receptor agonists and σ₁ receptor antagonists for pain treatment.[8] Additionally, other 1-oxa-4-azaspiro[4.5]decanone derivatives have been synthesized and evaluated for potent antitumor activity against cell lines like A549 (lung cancer) and MDA-MB-231 (breast cancer).[9][10] This highlights the therapeutic potential of this compound class.

Troubleshooting Guide

ProblemQuestionPotential Causes & Solutions
Low Yield Q: My reaction is not proceeding to completion, resulting in low yield of the desired spirocycle. What are the likely causes? 1. Inactive Catalyst: The catalyst may be degraded by air or moisture. Ensure you are using freshly purified catalyst and rigorously dried solvents under an inert atmosphere (N₂ or Ar).2. Poor Substrate Reactivity: The electrophilic or nucleophilic centers on your precursors may not be sufficiently activated. For ketone precursors, consider converting to a more reactive silyl enol ether to facilitate an aza-Rubottom type reaction.[11] For enone precursors in Michael additions, ensure the electron-withdrawing group is potent enough.3. Reversible Reaction: The spirocyclization may be reversible and thermodynamically unfavorable. Try removing a byproduct (e.g., water with a Dean-Stark trap or molecular sieves) to drive the equilibrium towards the product (Le Châtelier's principle).4. Incorrect Temperature: The activation energy barrier may not be overcome. While low temperatures favor selectivity, the reaction may require gentle heating (e.g., 40 °C) to proceed at a reasonable rate.[5] Monitor the trade-off between yield and diastereoselectivity.
Poor Selectivity Q: I've successfully synthesized the product, but the diastereomeric ratio (d.r.) is poor (e.g., 1:1 to 3:1). How can I improve it? 1. Suboptimal Catalyst: The chosen catalyst may not provide sufficient steric hindrance or electronic differentiation. Screen a panel of catalysts with bulkier substituents on the chiral scaffold.2. High Temperature: As mentioned, higher temperatures can provide enough energy to overcome both diastereomeric transition state barriers, leading to lower selectivity. Attempt the reaction at 0 °C, -20 °C, or even lower.3. Solvent Effects: A polar, protic solvent (like methanol) can disrupt the crucial hydrogen bonding between the catalyst and substrate that dictates selectivity. Switch to non-polar, aprotic solvents like toluene, THF, or CH₂Cl₂.[4]4. Achiral Background Reaction: A non-catalyzed "background" reaction may be competing with the desired catalytic cycle. Try lowering the concentration of your substrates to favor the bimolecular catalytic pathway over the uncatalyzed one.
Side Products Q: My crude NMR shows multiple unexpected signals. What are the likely side products and how can I prevent them? 1. Intermolecular Reactions: If the reaction is designed to be intramolecular, high concentrations can favor intermolecular dimerization or polymerization. Run the reaction under high dilution conditions (e.g., <0.05 M).2. Uncyclized Intermediate: The initial bond-forming step (e.g., Michael addition) may occur, but the subsequent cyclization fails. This can be due to steric hindrance or an unfavorable conformation for ring closure. Changing the catalyst or solvent may promote the final cyclization step.3. Isomerization: The product itself may isomerize under the reaction conditions, especially if acidic or basic conditions are present and the spirocenter is prone to epimerization.[1] Ensure a neutral workup and consider buffering the reaction mixture.
Purification Q: The two diastereomers of my product co-elute during flash column chromatography. What are my options for separation? 1. Optimize Chromatography: Try a less polar solvent system to increase the separation on silica gel. If that fails, switch to a different stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano).2. Preparative HPLC: Reverse-phase (C18) or chiral high-performance liquid chromatography is often highly effective for separating stubborn diastereomers.3. Derivatization or Salt Formation: If the molecule contains a suitable functional group (like the secondary amine), you can derivatize the diastereomeric mixture with a chiral acid (e.g., Mosher's acid, tartaric acid). The resulting diastereomeric salts or amides often have very different physical properties and can be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.

Representative Experimental Protocol: Organocatalytic Cascade Cyclization

This protocol is a representative example based on established principles for synthesizing related aza-spiro compounds and should be optimized for specific substrates.[3][4]

Objective: To synthesize a this compound derivative via a quinine-catalyzed Michael/cyclization cascade.

Materials:

  • Precursor A: An appropriate ω-hydroxy-α,β-unsaturated ketone.

  • Precursor B: A suitable nitrogen-based nucleophile (e.g., a protected amino-malonate).

  • Catalyst: Quinine (or a derivative, ~10 mol%).

  • Solvent: Anhydrous Toluene.

  • Standard reagents for workup and purification.

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the catalyst (0.1 eq).

  • Reagent Addition: Dissolve Precursor A (1.0 eq) and Precursor B (1.2 eq) in anhydrous toluene (to achieve a final concentration of ~0.1 M) and add the solution to the flask via syringe.

  • Reaction: Stir the mixture at room temperature (or a pre-determined optimized temperature, e.g., 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Analysis: After an initial period (e.g., 2 hours), carefully take a small aliquot from the reaction mixture, concentrate it, and dissolve it in CDCl₃. Run a crude ¹H NMR to determine the initial diastereomeric ratio (d.r.) by integrating characteristic, well-resolved peaks for each diastereomer.

  • Workup: Once the reaction is complete (as judged by TLC, typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomers.

  • Characterization: Confirm the structure and stereochemistry of the purified product(s) using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction to unambiguously assign the relative stereochemistry.

Catalytic_Cycle cat Chiral Catalyst (C) complex Catalyst-Substrate Complex [C-A] cat->complex + A subA Substrate A subB Substrate B intermediate Aza-Michael Adduct complex->intermediate + B (Diastereoselective Michael Addition) product_complex Product-Catalyst Complex intermediate->product_complex Intramolecular Cyclization product_complex->cat Release product Spirocyclic Product (Desired Diastereomer) product_complex->product

Plausible organocatalytic cycle for diastereoselective spirocyclization.

References

  • Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2025). Wiley Online Library.
  • Chen, I.-T., et al. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Montesinos-Magraner, M., et al. (2021). Diastereo- and enantioselective organocatalytic synthesis of spirocyclopropylpyrazolones. ResearchGate. Available at: [Link]

  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. (n.d.). Royal Society of Chemistry.
  • Dalla, V., & Pale, P. (1992). Diastereoselective synthesis of spiroketals via radical cyclization. Sci-Hub. Available at: [Link]

  • Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. (n.d.). Royal Society of Chemistry.
  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2015). ACS Publications.
  • Carbohydrate-derived Spiroketals: Stereoselective Synthesis of di-D-fructose Dianhydrides via Intramolecular Aglycon Delivery. (2003). PubMed. Available at: [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute. Available at: [Link]

  • Paley, R. S., et al. (2006). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters. Available at: [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Available at: [Link]

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. ACS Omega. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2009). PubMed Central. Available at: [Link]

  • Caturla, F., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2022). MDPI. Available at: [Link]

  • Zhou, Z., et al. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Journal of the American Chemical Society. Available at: [Link]

Sources

overcoming solubility issues of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Oxa-10-azaspiro[4.6]undecane

Introduction for the Researcher

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this spirocyclic scaffold. While published data on this specific molecule is limited, its structure—containing a basic secondary amine (10-aza) and a polar ether moiety (7-oxa) within a hydrocarbon framework—provides a strong basis for a systematic approach to solubilization.

The guidance herein is built upon fundamental principles of physical organic chemistry and established formulation strategies for poorly soluble drug candidates.[1][2] We will explore the causality behind solubility issues and provide logical, step-by-step protocols to achieve your desired solution characteristics.

Part 1: Understanding the Molecule - Core Solubility Profile

Before troubleshooting, it is critical to understand the physicochemical properties of this compound that govern its solubility.

  • The Amine Group (10-aza): The nitrogen atom possesses a lone pair of electrons, making it a weak base.[3] This is the most important functional group to leverage for solubility enhancement. In acidic conditions, this amine can be protonated to form a cationic salt. This charged species will have significantly higher aqueous solubility than the neutral form.[4][5]

  • The Ether Group (7-oxa): The oxygen atom can act as a hydrogen bond acceptor, contributing some polarity to the molecule.

  • The Spirocyclic Hydrocarbon Core: The spiro[4.6]undecane framework is composed of nonpolar alkyl chains. This lipophilic character is the primary contributor to poor aqueous solubility in its neutral state.

The interplay between the basic amine and the lipophilic body means that the solubility of this compound is expected to be highly pH-dependent.[6]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My this compound is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4). What is the primary reason for this?

Answer: The insolubility in neutral water or buffers is expected. At neutral pH, the secondary amine is primarily in its free base (uncharged) form. In this state, the molecule's large, nonpolar hydrocarbon scaffold dominates its behavior, making it hydrophobic or "lipophilic." For a molecule to dissolve, the energy gained from solvent-solute interactions must overcome the energy holding the molecule in its solid (crystal lattice) or liquid state. Water molecules interact strongly with each other; the nonpolar spirocycle cannot form favorable interactions with water, leading to its exclusion and thus, low solubility.

Q2: What is the most direct strategy to improve the aqueous solubility of this compound?

Answer: The most direct and effective strategy is pH adjustment .[7] By lowering the pH of the aqueous medium, you can protonate the basic nitrogen atom. This converts the neutral, poorly soluble molecule into a positively charged ammonium salt. This salt can then readily form strong ion-dipole interactions with water molecules, dramatically increasing its solubility. The general principle is illustrated below.

G cluster_0 Solubility Enhancement via pH Adjustment cluster_1 Molecular State A This compound (Neutral, Poorly Soluble) B Protonated Species (Cationic Salt, Highly Soluble) A->B + H⁺ (Acid) (e.g., HCl, Citric Acid) StateA Dominant Species at Neutral/High pH A->StateA B->A - H⁺ (Base) (e.g., NaOH, Bicarbonate) StateB Dominant Species at Low pH B->StateB G Start Start: Undissolved Compound Step1 Step 1: Aqueous Buffer (e.g., pH 5.0 Acetate Buffer) Start->Step1 Decision1 Is it soluble at the desired concentration? Step1->Decision1 Success Success: Solution Prepared Decision1->Success Yes Step2 Step 2: Titrate with Acid (e.g., 1M HCl) to find minimum required pH Decision1->Step2 No Decision2 Is pH compatible with experiment? Step2->Decision2 Decision2->Success Yes Step3 Step 3: Co-Solvent Screening (Start with 5-10% v/v in acidified buffer) Decision2->Step3 No Decision3 Is it soluble? Step3->Decision3 Decision3->Success Yes Step4 Step 4: Advanced Formulation (e.g., Surfactants, Cyclodextrins) Decision3->Step4 No Failure Consult Formulation Specialist Step4->Failure

Caption: Recommended troubleshooting workflow for solubilizing this compound.

Part 3: Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

Objective: To determine the pH at which this compound achieves the desired concentration in an aqueous solution.

Materials:

  • This compound

  • Calibrated pH meter

  • Stir plate and stir bar

  • Type I purified water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Micro-centrifuge

Methodology:

  • Prepare a Suspension: Add a pre-weighed amount of the compound to a known volume of water to create a suspension that is 2-5 times more concentrated than your target. For example, for a target of 10 mM, prepare a 20-50 mM suspension.

  • Initial pH: Measure the initial pH of the suspension.

  • Acid Titration: While stirring vigorously, add 0.1 M HCl dropwise. Pause after each addition to allow for equilibration and observe for dissolution.

  • Monitor pH and Clarity: Continue adding acid and monitoring the pH. Note the exact pH at which the solution becomes completely clear. This is the minimum pH required for solubility at that concentration.

  • Confirm Reversibility (Optional): Once dissolved, slowly add 0.1 M NaOH dropwise. Observe the pH at which the compound begins to precipitate. This confirms the pH-dependent nature of the solubility.

  • Final Preparation: For your experiment, prepare a buffer at or slightly below the pH value identified in step 4 to ensure the compound remains in solution.

Protocol 2: Co-Solvent System Screening

Objective: To identify a suitable co-solvent system when pH adjustment alone is insufficient or undesirable.

Materials:

  • Stock solutions from Protocol 1 (acidified aqueous solution where the compound is dissolved).

  • A panel of co-solvents (see table below).

  • Vortex mixer.

Methodology:

  • Prepare the Aqueous Phase: Prepare an aqueous buffer at the lowest acceptable pH for your experiment (e.g., pH 5.0).

  • Initial Test: Attempt to dissolve the compound in this buffer alone. If it fails, proceed to step 3.

  • Screening Preparation: In separate vials, add the compound. Then, prepare various aqueous buffer/co-solvent mixtures. Start with low percentages of co-solvent (e.g., 5% or 10% v/v) and incrementally increase.

  • Dissolution Test: Add the prepared solvent mixtures to the vials containing the compound. Vortex vigorously and use sonication if necessary to aid dissolution.

  • Observation: Observe which co-solvent systems yield a clear solution at the lowest percentage of organic solvent.

  • Compatibility Check: Ensure the final selected co-solvent system is compatible with your downstream application (e.g., cell-based assays, animal models). DMSO, for instance, can be toxic to cells at concentrations above 0.5-1%.

Table 1: Suggested Co-Solvent Screening Panel

Co-SolventClassStarting % (v/v)Notes
EthanolAlcohol10%Generally well-tolerated in many biological systems.
Propylene GlycolGlycol10%Common vehicle for parenteral formulations.
PEG 400Polymer10%Low toxicity, often used in oral and injectable formulations.
DMSOSulfoxide5%Very strong solubilizer, but potential for toxicity. [8]
Solutol® HS 15Surfactant1-5%Non-ionic solubilizer and emulsifying agent.
HP-β-CDCyclodextrin2-10%Forms inclusion complexes to enhance solubility. [9][10]

Part 4: Advanced Strategies & Final Considerations

If the strategies above fail to provide a stable solution at the required concentration, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise and include:

  • Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level. [1]* Nanoparticle Formulation: Reducing particle size to the nanometer range to increase surface area and dissolution rate. [11]* Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids to create self-emulsifying drug delivery systems (SEDDS). [2] These approaches are typically employed in later-stage drug development. For most discovery-phase research, a well-optimized pH and co-solvent system should be sufficient. Always prioritize the simplest formulation that meets the needs of your experiment.

References

  • Ditzinger, F., et al. (2023).
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Jain, A., et al. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • Fagerberg, J. H., et al. (2013). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Unknown. (n.d.). Solubility and pH of amines.
  • JoVE. (2024). Extraction: Effects of pH. JoVE.
  • McCorsley, C. C. (1981). Use of co-solvents in amine N-oxide solutions.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water.
  • Askari, S., et al. (2020). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2.
  • Murillo, E. A. (2017). Is there a relationship between solubility of material and its PH level?.
  • Ramirez, D., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.
  • Wang, Z., et al. (2021). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • IJSDR. (n.d.). Methods to boost solubility. IJSDR.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
  • PubChem. (n.d.). Spiro[4.6]undecane. PubChem - NIH.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.

Sources

Technical Support Center: Synthesis of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Oxa-10-azaspiro[4.6]undecane. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our goal is to equip you with the expertise to optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The typical synthetic approach involves the formation of a spirocyclic lactam intermediate, followed by its reduction to the target spiro-amine.

Problem 1: Low or No Yield of the Spirocyclic Lactam Intermediate.

Question: I am attempting an intramolecular cyclization to form the 10-azaspiro[4.6]undecan-1-one intermediate, but my yields are consistently low, and I recover mostly starting material. What are the likely causes and solutions?

Answer: This issue commonly points to suboptimal conditions for the crucial intramolecular cyclization step, which often proceeds via a mechanism analogous to a Dieckmann condensation.[1][2][3] The formation of the seven-membered azepane ring fused to a five-membered oxolane ring presents specific challenges.

Causality and Recommended Actions:

  • Base Selection is Critical: The choice of base is paramount for deprotonating the α-carbon to initiate the intramolecular attack.

    • Insight: Standard bases like sodium ethoxide in ethanol can be effective but may also promote side reactions like transesterification if your starting material is an ester.[2]

    • Recommendation: Employ a strong, non-nucleophilic, sterically hindered base. Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like anhydrous tetrahydrofuran (THF) or toluene are excellent choices.[1] These bases minimize side reactions and effectively drive the cyclization.

  • Reaction Concentration (High Dilution Principle): Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions like dimerization or polymerization.[1]

    • Insight: If the concentration of your starting diester or amino-ester is too high, molecules are more likely to react with each other than with themselves.

    • Recommendation: Perform the reaction at a concentration no higher than 0.1 M. Consider using a syringe pump for slow addition of the substrate to the base solution to maintain pseudo-high dilution conditions throughout the reaction.

  • Solvent and Temperature Control: The stability of the enolate intermediate is highly dependent on the solvent and temperature.

    • Insight: Polar aprotic solvents like THF can stabilize the enolate.[1] Lowering the reaction temperature can further enhance stability and reduce the rate of decomposition or side reactions.

    • Recommendation: Use anhydrous THF as the solvent and cool the reaction to 0 °C or even lower before and during the addition of the base. Allow the reaction to warm slowly to room temperature and stir overnight.

Workflow for Troubleshooting Low Lactam Yield

Below is a systematic workflow to diagnose and solve low-yield issues during the cyclization step.

G cluster_start Start: Low Lactam Yield cluster_analysis Analysis cluster_solution Solutions start Low Yield of Spiro-Lactam check_sm Analyze Crude NMR/TLC: Recovered Starting Material? start->check_sm check_byproduct Analyze Crude NMR/TLC: Intermolecular Byproducts (Dimers, Polymers)? check_sm->check_byproduct No optimize_base Action: Switch to Stronger, Non-Nucleophilic Base (e.g., NaH, t-BuOK in THF) check_sm->optimize_base Yes optimize_dilution Action: Implement High Dilution (Slow addition, <0.1 M) check_byproduct->optimize_dilution Yes optimize_temp Action: Optimize Temperature (Start at 0°C or below) check_byproduct->optimize_temp No, other issues optimize_base->optimize_temp optimize_dilution->optimize_temp end_node Re-run Reaction & Analyze optimize_temp->end_node G cluster_route1 Route 1: Lactam Reduction cluster_route2 Route 2: Intramolecular Reductive Amination A Spiro-Lactam Intermediate B Target Spiro-Amine A->B LiAlH₄, THF (Strong Reduction) C Amino-Ketone Precursor D Cyclic Iminium Ion (In situ) C->D Weak Acid (pH 4-6) (Cyclization) E Target Spiro-Amine D->E NaBH(OAc)₃ (Selective Reduction)

Caption: Comparison of two synthetic routes to the target spiro-amine.

References

  • (No valid reference)
  • Grokipedia. Dieckmann condensation. Available from: [Link]

  • Leah4sci. (2019). Dieckmann condensation. YouTube. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • (No valid reference)
  • Reddit. Reduction with Lithium Aluminium Hydride (LAH). r/chemistry. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. Available from: [Link]

  • (No valid reference)
  • University of York, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • (No valid reference)
  • (No valid reference)
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spirocyclic frameworks—a scaffold of increasing importance in modern drug discovery.[1][2]

Here, we move beyond simple protocols to explore the underlying principles that govern these intricate transformations. Our goal is to empower you with the scientific rationale needed to troubleshoot common issues, systematically optimize reaction parameters, and achieve your synthetic goals with efficiency and precision.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing a spirocyclization strategy.

Q1: What are the most critical starting parameters to consider when optimizing a spirocyclization reaction? A1: The most critical factors are the choice of catalyst/promoter, solvent, and reaction temperature.[3] The substrate's electronic and steric properties are also fundamentally important as they dictate the inherent feasibility and potential reaction pathways.[4][5] A thorough literature search for analogous transformations is the most effective starting point.

Q2: How does solvent choice impact the outcome of a spirocyclization? A2: Solvents can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[6][7] For instance, solvent polarity can affect the diastereoselectivity of a reaction, and in some cases, even reverse it.[8] A screening of solvents with varying polarities (e.g., non-polar toluene, ethereal THF, halogenated DCM, and polar aprotic ACN) is a standard first step in optimization.[9]

Q3: What is a typical catalyst loading for a metal-catalyzed spirocyclization, and how low can I go? A3: A common starting point for catalyst loading is between 1–10 mol%.[9] For highly efficient systems, this can often be reduced to as low as 0.1 mol%. Optimization should begin with a slightly higher loading (e.g., 5-10 mol%) to ensure the reaction proceeds. Once reproducibility is established, the loading can be incrementally decreased to find the minimum level that maintains a good reaction rate and yield, thereby reducing cost and simplifying purification.

Q4: My starting material has multiple reactive functional groups. How do I prevent side reactions? A4: The use of protecting groups is a cornerstone strategy for preventing undesired side reactions.[10][11][12] By temporarily masking reactive moieties (like amines or alcohols), you can direct the reactivity to the desired site for the spirocyclization.[12][13] The key is to choose a protecting group that is stable to the spirocyclization conditions but can be removed selectively later—a concept known as an orthogonal protecting group strategy.[12][13]

Q5: How can I effectively monitor the progress of my reaction? A5: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[14] For reactions involving UV-active compounds, visualization is straightforward. For others, various staining techniques can be used.[14] For more detailed kinetic analysis or for reactions in flow chemistry, in-line analytical techniques such as Raman spectroscopy, UV-Vis, or automated HPLC-MS can provide real-time data.[15][16]

Section 2: Troubleshooting Guides

This section provides in-depth, cause-and-effect analyses of specific problems you may encounter during your experiments.

Guide 1: Low or No Product Yield

A low yield is one of the most frequent challenges in developing a novel spirocyclization. A systematic, logical approach is crucial for diagnosis.

Logical Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Problem: Low Yield check_sm Verify Starting Material (Purity, Integrity) start->check_sm check_reagents Check Reagents & Catalyst (Activity, Age, Handling) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Mixture (TLC, LCMS, NMR) check_conditions->analyze_crude sm_recovered Mainly Unreacted Starting Material? analyze_crude->sm_recovered Decision side_products Multiple Side Products? sm_recovered->side_products No optimize_energy Increase Temperature or Extend Reaction Time sm_recovered->optimize_energy Yes optimize_catalyst Screen Catalysts/Ligands or Increase Loading sm_recovered->optimize_catalyst Yes product_degraded Product Formed, Then Degraded? side_products->product_degraded No optimize_selectivity Re-evaluate Conditions (Temp, Solvent, Additives) side_products->optimize_selectivity Yes modify_workup Modify Workup/Purification (Milder pH, Shorter Time) product_degraded->modify_workup Yes success Yield Improved optimize_energy->success optimize_catalyst->success optimize_selectivity->success modify_workup->success

Caption: A decision tree for troubleshooting low-yield spirocyclization reactions.

Causality Analysis & Solutions
  • Issue: Inefficient Catalyst or Reagent.

    • Cause: The chosen catalyst may have low activity for your specific substrate, or the reagents may have degraded due to improper storage or age. This is a common issue in academic labs where reagents may be old.[17] For metal-catalyzed reactions, the ligand can be crucial for both reactivity and selectivity.[18]

    • Solution:

      • Verify Reagent Quality: Use freshly purchased or purified reagents and solvents. Ensure catalysts, especially air- or moisture-sensitive ones, have been handled under inert conditions.

      • Screen Catalysts and Ligands: A systematic screening is often necessary. For instance, in nickel-catalyzed enantioselective lactone spirocyclization, different Mandyphos ligands were shown to have a significant impact on yield.[8][19] Similarly, for Pd-catalyzed reactions, varying phosphine or N-heterocyclic carbene (NHC) ligands can dramatically alter the outcome.[18]

      • Adjust Stoichiometry: An excess of one reagent may be required to drive the reaction equilibrium towards the product.

  • Issue: Sub-optimal Reaction Conditions.

    • Cause: The reaction may have a high activation energy barrier requiring more thermal energy, or conversely, side reactions may dominate at elevated temperatures. Reaction time and concentration are also critical variables.

    • Solution:

      • Systematic Temperature Screen: Evaluate the reaction at a range of temperatures (e.g., RT, 50 °C, 80 °C, 110 °C). Some reactions require low temperatures to minimize side reactions, while others need heat to proceed.[8]

      • Time-Course Study: Monitor the reaction over time (e.g., at 1h, 4h, 12h, 24h) by TLC or LCMS to determine the point of maximum product formation and to check for subsequent decomposition.[8]

      • Concentration Adjustment: Vary the reactant concentration. Highly dilute conditions can sometimes favor intramolecular cyclization over intermolecular side reactions.

  • Issue: Product Instability.

    • Cause: The desired spirocycle may be unstable under the reaction conditions (e.g., acidic or basic) or during the workup and purification process.[8][20] For example, acid-sensitive compounds can decompose on standard silica gel.[9][20]

    • Solution:

      • Milder Workup: If instability is suspected, use a milder workup procedure. For example, use a buffered aqueous solution instead of strong acid/base washes.

      • Alternative Purification: If the product degrades on silica gel, consider alternatives such as neutral or basic alumina, deactivated silica (pre-treated with triethylamine), or non-chromatographic methods like recrystallization or distillation.[9][21] Supercritical Fluid Chromatography (SFC) is also an excellent, albeit less common, alternative for purifying sensitive compounds.[21]

Guide 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Controlling the three-dimensional arrangement of atoms is paramount in medicinal chemistry. Poor stereoselectivity is a common and complex challenge.

Key Factors Influencing Stereoselectivity
ParameterInfluence on StereoselectivityRecommended Action
Temperature Can have a distinct effect on diastereomeric ratios. Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy.[22] In some cases, higher temperatures can favor the thermodynamically more stable product.[23]Run the reaction at a range of temperatures (e.g., -78 °C, 0 °C, RT, 60 °C) and analyze the product ratios.
Solvent Solvent polarity and coordinating ability can stabilize specific transition states, directly influencing the stereochemical outcome.[8][24] A change in solvent can sometimes completely reverse diastereoselectivity.[8]Screen a diverse set of solvents, from non-polar (Toluene, Hexane) to polar aprotic (THF, DCM, ACN) and sometimes polar protic (alcohols), if compatible with the reagents.
Catalyst/Ligand For enantioselective reactions, the chiral ligand or catalyst is the primary source of stereocontrol. The ligand's steric and electronic properties create a chiral environment that differentiates the transition states leading to the two enantiomers.[8][25]Screen a library of chiral ligands with different backbones and electronic properties (e.g., BINAP, Phospha-midites, BOX, PyBOX). Even subtle changes to the ligand can have a profound impact.[18]
Additives Lewis acids, bases, or other additives can influence the conformation of the substrate or transition state assembly through coordination, altering the stereochemical pathway.If applicable, screen additives. For example, in some metal-catalyzed reactions, the choice of halide scavenger (e.g., AgOTf, AgSbF6) can impact selectivity.
Experimental Protocol: A Mini-Screen for Diastereoselectivity Optimization
  • Setup: Prepare four identical reaction vials (Vial A-D) with the substrate and any common reagents under an inert atmosphere.

  • Variable 1 (Solvent):

    • To Vial A, add Toluene.

    • To Vial B, add Tetrahydrofuran (THF).

    • To Vial C, add Dichloromethane (DCM).

    • To Vial D, add Acetonitrile (ACN).

  • Initiation: Add the catalyst/promoter to all vials simultaneously and stir at room temperature (RT).

  • Monitoring: Monitor all reactions by TLC or LCMS after a set time (e.g., 12 hours).

  • Analysis: Work up each reaction and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric or enantiomeric ratio.

  • Iteration: Based on the best result, perform a secondary screen varying the temperature for the most promising solvent. For example, if THF at RT gave the best result, test it at 0 °C and -70 °C.[22]

Section 3: Advanced Topics & Methodologies

Understanding the Mechanism

A deeper understanding of the reaction mechanism can provide rational guidance for optimization. For instance, in the well-studied Palladium-catalyzed spirocyclization of acrylamides, the mechanism is understood to proceed through a sequence of oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion.[26] Knowing these steps allows a researcher to hypothesize how a change in ligand electronics, for example, might affect the rate-limiting C-H activation step.

Spirocyclization_Mechanism A Pd(0) + Ar-X B [Ar-Pd(II)-X] Oxidative Addition A->B C Intramolecular Carbopalladation B->C D C-H Activation C->D E Migratory Insertion D->E F Spirocyclic Product + Pd(0) E->F

Caption: A simplified catalytic cycle for a Pd-catalyzed spirocyclization reaction.

Purification Strategies for Spirocyclic Compounds

The unique 3D-scaffolds of spirocycles can present purification challenges.[1]

  • Decomposition on Silica: As mentioned, the acidic nature of standard silica gel can cause degradation of sensitive products.

    • Solution: Use deactivated silica (add 1% triethylamine to the eluent), basic or neutral alumina, or consider reverse-phase chromatography.[9]

  • Difficult Separations: Diastereomers can sometimes be difficult to separate.

    • Solution: Supercritical Fluid Chromatography (SFC) often provides orthogonal selectivity to standard HPLC and is an excellent tool for separating stereoisomers.[21] It is also faster and uses less organic solvent, making it a greener alternative.[21] If chromatography fails, recrystallization can be a powerful technique for obtaining highly pure material.[21]

References
  • Magesh, C. J., et al. (2005). The effect of temperature on the diastereoselectivity of the spirocyclization of 1-methoxybrassinin (5a). ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • Pérez-Gárcias, C., et al. (2016). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Smith, J. A., et al. (2018). Optimization of Pd-catalyzed spirocyclization.
  • BenchChem Technical Support Team. (2025).
  • Jones, L., et al. (2017). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition. Available at: [Link]

  • Brown, A., et al. (2019). Optimization of Oxindole Spirocyclization.
  • Tanaka, H., et al. (2023). Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control. The Journal of Organic Chemistry. Available at: [Link]

  • Miller, K. P., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]

  • Johnson, B., et al. (2021). Substrate scope for the spirocyclization–desilylation reaction.
  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]

  • Wille, D. R., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Wikipedia. Solvent effects. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Williams, C., et al. (2022). Substrate scope for the spirocyclization-desilylation reaction.
  • Li, Y., et al. (2022). Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Wang, X., et al. (2020). Visible light induced the high-efficiency spirocyclization reaction of propynamide and thiophenols via recyclable catalyst Pd/ZrO2. Chinese Chemical Letters.
  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?.
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Chemistry Stack Exchange. (2016). Monitoring reaction progress?. Available at: [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]

  • Miller, K. P., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC - NIH. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Oscarson, S. (2025). Protective Group Strategies.
  • ResearchGate. (2020).
  • Chen, J., et al. (2019). Substrate scope of 1 for the synthesis of spiro[5.6]cycles.
  • The Journal of Organic Chemistry Vol. 91 No. 2 - ACS Publications. (2026). Available at: [Link]

  • Ley, S. V., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing. Journal of Visualized Experiments. Available at: [Link]

  • Davis, R. L., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B.
  • Mono Mole. (2019). Monitoring the progress of a reaction. Available at: [Link]

  • Al-Shdefat, R., et al. (2023). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. Heliyon. Available at: [Link]

  • Pous, J., et al. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]

  • ResearchGate. (2025).
  • Syngene. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Pharmaceutical Analysis.
  • Cronin, L., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. Available at: [Link]

  • van der Meer, J., et al. (2022). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry.
  • Mondal, P. C., et al. (2022). Temperature-Dependent Chiral-Induced Spin Selectivity Effect: Experiments and Theory. Journal of the American Chemical Society.
  • ResearchGate. (2021).
  • Garcia, P., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science. Available at: [Link]

  • Liu, Y., et al. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts. Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic

Sources

Technical Support Center: Stereochemical Control in 7-Oxa-10-azaspiro[4.6]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereocontrolled synthesis of 7-Oxa-10-azaspiro[4.6]undecane and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereochemistry in spirocyclic systems. Spirocycles are prized for their inherent three-dimensionality, which can lead to improved physicochemical properties in drug candidates[1]. However, controlling the stereochemistry at the spirocyclic center and adjacent chiral carbons is a significant synthetic challenge[2][3].

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during the synthesis of these valuable scaffolds.

Section 1: Troubleshooting Diastereoselectivity at the Spirocyclic Center

The formation of the spirocyclic core is often the most critical stereochemistry-determining step. Poor diastereoselectivity at this stage can lead to challenging separations and reduced overall yield of the desired isomer.

Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors controlling selectivity?

A1: Achieving high diastereoselectivity in spirocyclization is a classic challenge in organic synthesis and typically depends on whether the reaction is under thermodynamic or kinetic control[2][4][5].

  • Thermodynamic Control: In many acid-catalyzed spiroketalizations, the reaction is reversible, leading to the most thermodynamically stable diastereomer[4]. If both diastereomers have similar energies, you will likely obtain a mixture. The stability is dictated by minimizing steric interactions and maximizing favorable stereoelectronic effects (e.g., the anomeric effect).

  • Kinetic Control: In kinetically controlled reactions, the product ratio is determined by the difference in the energy of the transition states leading to each diastereomer. To achieve kinetic control, reactions are often run at low temperatures with non-reversible cyclization conditions[5].

Troubleshooting Workflow:

G cluster_0 start Poor Diastereoselectivity Observed check_conditions Analyze Reaction Conditions: - Temperature - Acid/Base Catalyst - Solvent start->check_conditions low_temp Lower Reaction Temperature (e.g., -78 °C) check_conditions->low_temp Thermodynamic Equilibration? lewis_acid Screen Lewis Acids (e.g., TMSOTf, BF3·OEt2, TiCl4) check_conditions->lewis_acid Chelation vs. Non-chelation? solvent Vary Solvent Polarity (e.g., DCM vs. Toluene vs. Acetonitrile) check_conditions->solvent Transition State Solvation? analyze_dr Re-analyze Diastereomeric Ratio (1H NMR, Chiral HPLC) low_temp->analyze_dr lewis_acid->analyze_dr solvent->analyze_dr

Sources

Technical Support Center: Scale-Up Synthesis of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 7-Oxa-10-azaspiro[4.6]undecane. This document is intended for researchers, scientists, and drug development professionals engaged in the large-scale production of this valuable spirocyclic scaffold. Spirocycles are increasingly prominent in medicinal chemistry due to their unique three-dimensional structures that can enhance pharmacological properties.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning from laboratory-scale to industrial production of this compound.

I. Synthetic Pathway Overview

A common and scalable approach to the synthesis of this compound involves a multi-step sequence starting from commercially available materials. The proposed pathway, which forms the basis for this guide, is a reductive amination strategy.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Cyclohexanone"]; B [label="3-Aminopropan-1-ol"]; C [label="Intermediate Imine/Enamine"]; D [label="this compound"];

A -> C [label="Condensation\n(-H2O)"]; B -> C; C -> D [label="Reductive Cyclization\n(e.g., NaBH4, H2/Pd-C)"];

caption [label="Proposed synthetic pathway for this compound.", fontsize=10, shape=plaintext]; }

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting and Solutions
Low Yield of Intermediate Imine/Enamine - Incomplete reaction due to insufficient water removal.- Unfavorable equilibrium at the reaction temperature.- Side reactions of starting materials.- Optimize Water Removal: On a large scale, azeotropic distillation with a Dean-Stark trap is highly effective. Ensure the solvent forms a suitable azeotrope with water (e.g., toluene, heptane).- Temperature and Catalyst: Investigate the effect of temperature on the equilibrium. A mild acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) can accelerate the reaction, but excess acid can lead to side reactions. Careful optimization of catalyst loading is crucial.- Reagent Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the more volatile component might be necessary to drive the reaction to completion at scale.
Incomplete Reductive Cyclization - Inefficient reducing agent.- Catalyst poisoning or deactivation (for catalytic hydrogenation).- Poor solubility of the intermediate.- Choice of Reducing Agent: For borohydride reductions, ensure the quality and stoichiometry of the reagent. For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO2) and optimize catalyst loading, pressure, and temperature.[3] The choice of solvent is also critical for both methods.- Catalyst Health: In catalytic hydrogenations, impurities from the previous step (e.g., sulfur-containing compounds) can poison the catalyst. An activated carbon treatment of the intermediate solution may be necessary.- Solubility Enhancement: If the intermediate has poor solubility, consider a different solvent system or perform the reaction at a higher temperature, provided the product is stable.
Formation of Impurities - Over-reduction or side reactions during reduction.- Dimerization or polymerization of the intermediate.- Thermal degradation.- Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC, GC, or TLC to monitor the reaction progress and impurity formation. This allows for timely intervention.- Controlled Addition: Add the reducing agent portion-wise or via a syringe pump to control the reaction exotherm and minimize side reactions.- Temperature Control: Maintain strict temperature control throughout the process, especially during exothermic steps. Utilize efficient cooling systems for large reactors.
Difficulties in Product Isolation and Purification - Product is an oil or low-melting solid.- Formation of emulsions during work-up.- Co-elution of impurities during chromatography.- Crystallization: Explore different solvent systems to induce crystallization. Seeding with a small amount of pure product can be beneficial. Consider forming a salt (e.g., hydrochloride) which is often more crystalline and easier to handle.[4]- Work-up Optimization: To break emulsions, try adding brine or a small amount of a different organic solvent. Centrifugation can also be effective at scale.- Alternative Purification: If chromatography is unavoidable at scale, consider alternative stationary phases or mobile phase compositions. Distillation under reduced pressure might be a viable option if the product is thermally stable.
Safety Concerns at Scale - Flammable solvents.- Hydrogen gas handling.- Exothermic reactions.- Solvent Safety: Use appropriate grounding and bonding to prevent static discharge. Ensure adequate ventilation and use explosion-proof equipment.- Hydrogenation Safety: Work in a well-ventilated area or a dedicated hydrogenation facility. Use high-pressure reactors with appropriate safety features. Ensure proper purging of the system with an inert gas (e.g., nitrogen, argon) before and after the reaction.- Thermal Management: Use reactor jackets with controlled heating and cooling fluids. For highly exothermic reactions, consider semi-batch or continuous flow processes to improve heat management.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the condensation step?

A1: The most critical parameter is water removal. Continuous monitoring of water collection in the Dean-Stark trap is essential. Temperature and reaction time are also key; the reaction should be monitored by a suitable analytical technique (e.g., GC-MS, NMR of an aliquot) to determine completion.

Q2: How can I minimize the formation of byproducts during the reductive cyclization?

A2: Precise temperature control is crucial. For catalytic hydrogenation, the choice of catalyst and solvent can significantly impact selectivity. Running small-scale optimization experiments (Design of Experiments - DoE) to screen these variables is highly recommended before proceeding to a large-scale campaign.

Q3: Is column chromatography a viable purification method at an industrial scale?

A3: While possible, large-scale chromatography can be expensive and time-consuming. It is generally preferred to develop a process where the final product can be purified by crystallization or distillation. If chromatography is necessary, techniques like medium pressure liquid chromatography (MPLC) can be more efficient than traditional gravity columns for kilogram-scale production.

Q4: What are the key safety precautions for handling sodium borohydride at scale?

A4: Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. It should be handled in a well-ventilated area, away from ignition sources. The addition of sodium borohydride to the reaction mixture should be done in portions to control the rate of hydrogen evolution and any accompanying exotherm. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q5: How can the final product's purity be assessed?

A5: A combination of analytical techniques should be used to ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD) is excellent for quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and can detect impurities with different proton or carbon environments. Elemental analysis (CHN) provides information on the elemental composition.

IV. Experimental Protocols

Protocol 1: Synthesis of the Imine/Enamine Intermediate (Illustrative)
  • To a reactor equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus, charge toluene (5 volumes), cyclohexanone (1.0 equivalent), and 3-aminopropan-1-ol (1.05 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction for the disappearance of the starting materials by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting solution of the intermediate can be used directly in the next step or concentrated under reduced pressure if required.

graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Condensation Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Water [label="Is water removal efficient?"]; Check_Temp [label="Is the reaction temperature optimal?"]; Check_Cat [label="Is the catalyst loading correct?"]; Optimize_Water [label="Improve azeotropic distillation setup", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Temp [label="Adjust reflux temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Cat [label="Optimize catalyst concentration", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Water; Check_Water -> Optimize_Water [label="No"]; Check_Water -> Check_Temp [label="Yes"]; Check_Temp -> Adjust_Temp [label="No"]; Check_Temp -> Check_Cat [label="Yes"]; Check_Cat -> Adjust_Cat [label="No"]; Check_Cat -> Success [label="Yes"]; Optimize_Water -> Success; Adjust_Temp -> Success; Adjust_Cat -> Success;

caption [label="Troubleshooting workflow for the condensation step.", fontsize=10, shape=plaintext]; }

Protocol 2: Reductive Cyclization using Catalytic Hydrogenation (Illustrative)
  • Charge a suitable high-pressure hydrogenation reactor with the solution of the intermediate from the previous step.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol %).

  • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by hydrogen uptake and by analyzing aliquots using HPLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate containing the product can then be taken forward for purification.

V. References

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from

  • ACS Publications. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Retrieved from

  • ACS Publications. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from

  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies. Retrieved from

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from

  • (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from

  • PubMed. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[5][6]trienones as potent apoptosis inducers through mitochondrial disruption. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from

Sources

Technical Support Center: Analytical Strategies for 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 7-Oxa-10-azaspiro[4.6]undecane. As a key intermediate in pharmaceutical development, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[1][2]

This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during impurity detection and analysis. Our approach is grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, which provide a systematic approach to controlling impurities in new drug substances.[3][4]

Understanding the Impurity Landscape

Before delving into specific methods, it's crucial to understand the potential sources of impurities in this compound. A thorough scientific appraisal of the synthetic route is the foundation of any robust impurity control strategy.[4]

Potential Impurity Sources:

  • Organic Impurities: These are the most common and include unreacted starting materials, synthetic intermediates, by-products from side reactions (e.g., incomplete cyclization, alternative reaction pathways), and products of degradation during storage or handling.[4]

  • Inorganic Impurities: These can be introduced from reagents, ligands, or catalysts used during the synthesis.[4] Examples include residual metals or inorganic salts.

  • Residual Solvents: Organic or inorganic liquids used as vehicles during synthesis.[4] Their control is specifically addressed in the ICH Q3C guidelines.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Impurity Profiling

HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5][6][7]

Frequently Asked Questions & Troubleshooting: HPLC

Q1: Why is Reverse-Phase HPLC (RP-HPLC) the recommended starting point for this compound?

A1: The this compound molecule contains a secondary amine, making it basic and polar. RP-HPLC, particularly with a C18 column, is exceptionally well-suited for separating polar compounds from their potentially less polar impurities.[8] The basic nature of the amine, however, requires specific mobile phase considerations to ensure good peak shape.

Q2: My amine compound is showing significant peak tailing. What is the cause and how can I fix it?

A2: This is a classic issue caused by secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing. This interaction slows the elution of a portion of the analyte, resulting in a "tail."

Troubleshooting Peak Tailing:

  • Mobile Phase pH Control: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine. This ensures the amine is fully protonated, minimizing its interaction with silanols. A low concentration of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) is highly effective.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed with proprietary base-deactivated silica to shield the silanol groups. Using such a column is often the most effective solution.

  • Competitive Displacement: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also occupy the active silanol sites, improving peak shape.

Q3: I am not detecting any impurities. Does this mean my sample is 100% pure?

A3: Not necessarily. The absence of peaks depends on the detector used. The most common HPLC detector, the UV-Vis detector, requires that a compound contains a chromophore (a part of the molecule that absorbs UV or visible light). If your potential impurities lack a suitable chromophore, they will be invisible to a UV detector.

Troubleshooting Detection Issues:

  • Use a Universal Detector: If impurities are suspected but not seen, switch to a universal mass-based detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (MS).

  • Forced Degradation Studies: Perform forced degradation studies (exposing the sample to stress conditions like acid, base, heat, light, and oxidation) to intentionally generate degradation products. This helps validate that your method is "stability-indicating," meaning it can separate the parent compound from its degradation products.

Protocol: Foundational RP-HPLC Method

This protocol serves as a robust starting point for method development.

ParameterRecommended ConditionRationale & Expert Notes
Instrumentation HPLC or UHPLC system with UV or PDA detectorA Photodiode Array (PDA) detector is superior as it provides spectral data to assess peak purity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard, reliable choice for initial screening.[8] Consider shorter, smaller particle columns (e.g., <2 µm) for UHPLC systems to increase speed and efficiency.[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA serves as an ion-pairing agent to improve the peak shape of the basic analyte.[8]
Mobile Phase B AcetonitrileA common, effective organic modifier. Methanol can be explored as an alternative to alter selectivity.
Gradient Program 5% B to 95% B over 20 minutesA broad gradient is essential during initial screening to ensure all potential impurities, from polar to non-polar, are eluted from the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[8]
Detection UV at 210 nmLow UV wavelengths are generally suitable for compounds lacking strong chromophores.[8]
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved to prevent column blockage.[8]
Visualization: General HPLC Workflow

Caption: A typical workflow for impurity analysis by HPLC.

Section 2: Mass Spectrometry (MS) - Identifying the Unknowns

When coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry is the most powerful tool for identifying unknown impurities by providing precise molecular weight information.[5]

Frequently Asked Questions & Troubleshooting: MS

Q1: Which ionization technique should I use for LC-MS analysis of this compound and its impurities?

A1: Electrospray Ionization (ESI) in positive ion mode is the definitive choice. The nitrogen atom in the azaspirocycle is a basic site that will readily accept a proton from the mobile phase, forming a stable [M+H]⁺ ion, which is easily detected by the mass spectrometer.

Q2: I'm seeing many peaks in my mass spectrum that don't correspond to impurities. What are they?

A2: You are likely observing adducts. In ESI, ions can associate with components of the mobile phase. Common adducts in positive mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). It is critical to recognize these to avoid misinterpreting them as impurities. Using a high-resolution mass spectrometer (like a TOF or Orbitrap) can help confirm the elemental composition and distinguish true impurities from adducts.

Q3: How can I get structural information about an unknown impurity using MS?

A3: This requires tandem mass spectrometry (MS/MS or MSⁿ). In this technique, the [M+H]⁺ ion of the unknown impurity is isolated in the mass spectrometer and then fragmented by colliding it with an inert gas. The resulting fragment ions provide a "fingerprint" that can be used to piece together the impurity's structure, often by comparing its fragmentation pattern to that of the main compound.[9]

Visualization: Impurity Identification Workflow

LCMS_Workflow Start HPLC Peak Detected (Unknown Impurity) LCMS Analyze by LC-MS (Positive ESI Mode) Start->LCMS GetMW Determine Accurate Mass (e.g., [M+H]⁺) LCMS->GetMW Propose Propose Elemental Formula GetMW->Propose TandemMS Perform Tandem MS (MS/MS) GetMW->TandemMS Elucidate Elucidate Structure Propose->Elucidate Fragments Analyze Fragmentation Pattern TandemMS->Fragments Fragments->Elucidate Confirm Confirm with Reference Standard (If available) Elucidate->Confirm

Caption: Logic flow for identifying an unknown impurity via LC-MS.

Section 3: NMR Spectroscopy - The Definitive Structural Tool

While chromatography separates and MS provides mass, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled technique for the definitive structural elucidation of an isolated impurity.[10][11][12]

Frequently Asked Questions & Troubleshooting: NMR

Q1: At what point in my investigation should I use NMR?

A1: NMR is typically used after an unknown impurity has been detected (usually by HPLC) and isolated in sufficient quantity and purity (typically >0.5 mg). It is the final step in confirming the exact chemical structure, including stereochemistry.

Q2: What are the essential NMR experiments for characterizing an impurity related to this compound?

A2: A standard suite of experiments will resolve most structures:

  • ¹H NMR: Provides information on the number and connectivity of protons.

  • ¹³C NMR: Shows all unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., adjacent to each other).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[11]

Q3: My impurity is present at a very low level, and I can't isolate enough for a standard NMR analysis. What are my options?

A3: This is a common challenge.

  • Cryoprobe NMR: Modern NMR spectrometers equipped with cryogenically cooled probes offer a significant increase in sensitivity (3-4x), allowing analysis of much smaller sample quantities.

  • LC-SPE-NMR: This advanced technique involves chromatographically separating the components, trapping the peak of interest on a solid-phase extraction (SPE) cartridge, and then eluting it directly into the NMR for analysis. This minimizes sample loss and is designed for mass-limited samples.

Section 4: Gas Chromatography (GC) - A Niche Application

GC is a powerful technique but has a more specialized role in this context.

Frequently Asked Questions & Troubleshooting: GC

Q1: When is GC a suitable technique for this analysis?

A1: GC is the method of choice for analyzing volatile and semi-volatile compounds.[5] Its primary applications for this compound would be:

  • Residual Solvent Analysis: To quantify solvents used in the synthesis and purification steps.

  • Volatile By-products: To detect any low molecular weight, volatile impurities or starting materials.

Q2: Can I analyze the this compound parent compound by GC?

A2: It is unlikely to be successful without derivatization. The compound's polarity and hydrogen-bonding capabilities give it a high boiling point, making it difficult to volatilize without thermal degradation in the GC inlet. HPLC remains the superior technique for the parent compound and its non-volatile impurities.

Summary of Analytical Techniques

TechniquePrimary ApplicationStrengthsCommon Challenges
HPLC-UV Quantification of known and unknown impurities.High resolution, robust, reproducible.[6]Requires chromophore; peak tailing for amines.
GC-FID Quantification of volatile impurities (e.g., residual solvents).Excellent for volatile compounds, highly sensitive.Not suitable for non-volatile or thermally labile compounds.
LC-MS Identification of unknown impurities.Provides molecular weight, high sensitivity.[6]Mobile phase limitations, adduct formation can complicate spectra.
NMR Definitive structural elucidation of isolated impurities.Unambiguous structure determination.[11]Requires pure, isolated sample; relatively low sensitivity.

Regulatory Framework: ICH Q3A Thresholds

All impurity analysis must be conducted within the context of regulatory expectations. The ICH Q3A guideline provides thresholds for new drug substances that trigger specific actions.[4]

ThresholdDefinitionTypical Limit (for max daily dose ≤ 2g/day)
Reporting The level above which an impurity must be reported in a regulatory submission.0.05%
Identification The level above which the structure of an impurity must be determined.0.10% or 1.0 mg/day intake (whichever is lower)
Qualification The level above which an impurity's biological safety must be established.0.15% or 1.0 mg/day intake (whichever is lower)
Table data sourced from ICH Q3A(R2) guidelines. Thresholds may vary based on the maximum daily dose of the final drug product.[4][13]

This technical guide provides a comprehensive framework for developing and troubleshooting analytical methods for this compound. By combining these techniques logically and understanding the "why" behind each experimental choice, researchers can build a complete and scientifically sound impurity profile that ensures product quality and regulatory compliance.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • (2024, December 3). ICH guidelines for impurity profile. Retrieved from [Link]

  • Gogna, K., et al. (2020, December 15). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. Retrieved from [Link]

  • Gogna, K., et al. (2020). Regulatory aspects of Impurity profiling. ResearchGate. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Oroskar, A., & Dhuri, S. (n.d.). Analysis of Impurities from a Pharmaceutical Drug with New OROSIL ODS HPLC column. LCGC International. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Israel, S. D., et al. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]

  • Slynko, N. M., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Spectra of Undecane (Retention time-7.567). Retrieved from [Link]

  • Albanese, D. C. M., et al. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed. Retrieved from [Link]

  • Reddy, G. S., et al. (2007). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC - NIH. Retrieved from [Link]

  • McCarron, P., et al. (2007). Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish. PubMed. Retrieved from [Link]

  • University of Adelaide. (n.d.). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Retrieved from [Link]

  • Google Patents. (2016). CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof.

Sources

Validation & Comparative

The Emerging Pharmacological Landscape of 7-Oxa-10-azaspiro[4.6]undecane: A Comparative Guide to Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the imperative to "escape from flatland" has propelled the exploration of three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling class of structures that offer conformational rigidity and novel chemical space. This guide provides a comparative analysis of the potential biological activities of 7-Oxa-10-azaspiro[4.6]undecane and its derivatives against other notable spirocyclic systems. While direct experimental data for the parent this compound is nascent, this document synthesizes available information on structurally related oxa-azaspirocycles, azaspirocycles, and oxaspirocycles to project its therapeutic potential and guide future research endeavors.

The Spirocyclic Advantage in Medicinal Chemistry

The introduction of a spiro center imparts a distinct three-dimensionality to a molecule, which can lead to improved physicochemical properties such as increased solubility and reduced lipophilicity.[1] This rigidification can also pre-organize the molecule for optimal interaction with a biological target, potentially enhancing potency and selectivity. This guide will delve into the biological activities of several classes of spirocycles to build a predictive framework for the this compound scaffold.

Comparative Analysis of Biological Activities

The biological profile of a spirocyclic compound is heavily influenced by the nature of the constituent rings and their substituents. Here, we compare the known activities of several spirocyclic classes to infer the potential of this compound.

Oxa-Azaspiro Analogs: Targeting Pain, Cancer, and Hypertension

The presence of both oxygen and nitrogen atoms within the spirocyclic framework gives rise to a diverse range of biological activities.

  • Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual-acting ligands for the MOR and σ1R.[2][3] This dual modality is a promising strategy for developing potent analgesics with a potentially improved side-effect profile.[2][4] The SAR studies revealed that phenethyl groups at the 9-position and substituted pyridyl moieties at the 4-position were optimal for this dual activity.[2]

  • KRAS-G12D Inhibitors for Oncology: The 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold has been successfully employed in the design of potent and selective inhibitors of the oncogenic KRAS-G12D mutant.[5][6] These compounds have demonstrated strong protein binding affinity and nanomolar IC50 values in cellular assays, marking them as promising candidates for anticancer drug development.[5]

  • Antihypertensive Agents: A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and screened for antihypertensive activity. These compounds were found to act as alpha-adrenergic blockers, with some exhibiting a preference for the α2-adrenoceptor.[7]

Azaspirocycles: Modulators of Metabolic Disorders

The replacement of the oxygen atom with a carbon atom, while retaining the nitrogen, leads to a different set of biological targets.

  • GPR119 Agonists for Diabetes: Derivatives of 7-azaspiro[3.5]nonane have been developed as potent agonists of G protein-coupled receptor 119 (GPR119).[8] Agonism of GPR119 is a validated mechanism for stimulating glucose-dependent insulin secretion, making these compounds attractive for the treatment of type 2 diabetes. The lead compounds in this series demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models.[8]

Oxaspirocycles: Enhancing Antihypertensive Potency

The incorporation of an oxygen atom into a spirocyclic scaffold, in place of a carbon, can significantly improve physicochemical properties and biological potency.

  • Potent Antihypertensive Agents: In a notable example of scaffold hopping, the tetrahydrofuran ring of the antihypertensive drug terazosin was replaced with various oxa-spirocyclic cores.[9] Several of these new analogs demonstrated more potent antihypertensive activity in spontaneously hypertensive rats, highlighting the advantageous properties conferred by the oxa-spirocyclic moiety.[9] This suggests that the this compound scaffold could also serve as a valuable building block for cardiovascular drug discovery.

Quantitative Data Summary

The following table summarizes the biological activities and available quantitative data for the discussed spirocyclic scaffolds.

Spirocyclic ScaffoldBiological Target(s)ActivityQuantitative DataReference(s)
1-Oxa-4,9-diazaspiro[5.5]undecane μ-Opioid Receptor (MOR) / σ1 Receptor (σ1R)Dual Agonist/AntagonistMOR Ki = 1.1-100 nM; σ1R Ki = 1.06-500 nM[2][10][11]
1-Oxa-3,7-diazaspiro[4.5]decan-2-one KRAS-G12DInhibitorKd = 28.29-85.17 nM; Cellular IC50 in nanomolar range[5]
1-Oxa-3,8-diazaspiro[4.5]decan-2-one α-adrenergic receptorsAntagonist-[7]
7-Azaspiro[3.5]nonane GPR119AgonistEC50 = 1-100 nM[8]
Oxa-spirocyclic terazosin analogs α1-adrenergic receptorAntagonistMore potent than terazosin in vivo[9]

Visualizing the Scaffolds and Workflows

G cluster_scaffolds Spirocyclic Scaffolds cluster_activities Potential Biological Activities A This compound (Target Scaffold) F Analgesia A->F Predicted Activity G Anticancer A->G Predicted Activity H Antihypertensive A->H Predicted Activity I Antidiabetic A->I Predicted Activity B 1-Oxa-4,9-diazaspiro[5.5]undecane (MOR/σ1R) B->F C 1-Oxa-3,7-diazaspiro[4.5]decan-2-one (KRAS-G12D) C->G D 7-Azaspiro[3.5]nonane (GPR119) D->I E Oxa-spirocyclic Core (Terazosin Analogs) E->H

Caption: Predicted activities of this compound.

G cluster_workflow μ-Opioid Receptor Radioligand Binding Assay Workflow A Prepare hMOR Membranes and Radioligand ([³H]-DAMGO) B Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: Workflow for a μ-Opioid Receptor Binding Assay.

G GPR119 GPR119 Gs Gαs GPR119->Gs Agonist Binding AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: Simplified GPR119 Signaling Pathway.

Experimental Protocols

To facilitate the investigation of this compound derivatives, we provide the following representative experimental protocols based on the activities of structurally related compounds.

Protocol 1: μ-Opioid Receptor (MOR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human μ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a MOR agonist).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates.

  • Glass fiber filters (Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the hMOR cell membranes on ice. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the following to a final volume of 1 mL:

    • hMOR cell membranes (10-20 µg of protein).

    • [³H]-DAMGO at a concentration close to its Kd (e.g., 0.5 nM).[1]

    • Varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM naloxone.[12]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[1][12]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol 2: GPR119 Agonist-Induced cAMP Accumulation Assay

Objective: To determine the potency (EC50) of a test compound to act as a GPR119 agonist.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Forskolin (for Gαi-coupled receptor assays, if needed).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell Culture: Culture the GPR119-expressing HEK293 cells to near confluency.

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.[13]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer containing a PDE inhibitor like IBMX.

    • Remove the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[14]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the assay signal for each well to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

While the biological activity of this compound remains to be fully elucidated, a comparative analysis of its structural relatives provides a strong foundation for predicting its therapeutic potential. The compiled data suggests that this scaffold could be a versatile starting point for the development of novel therapeutics targeting a range of diseases, including pain, cancer, hypertension, and metabolic disorders. The experimental protocols provided herein offer a practical guide for researchers to begin exploring the pharmacological profile of this promising class of spirocyclic compounds. Further synthesis and biological evaluation of a diverse library of this compound derivatives are warranted to unlock their full therapeutic potential.

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305.
  • Díaz, J. L., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1334–1349.
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565–570.
  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847.
  • Wang, Y., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10, 906974.
  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. BenchChem.
  • Wouters, J., & Portoghese, P. S. (1991). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 41(2), 291-298.
  • Ali, A., et al. (2024). Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Wang, J., et al. (2022). Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation. Frontiers in Pharmacology, 13, 1069512.
  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
  • Wang, J., et al. (2022). KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge.
  • Wang, Y., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10, 906974.
  • HUB Organoids. (n.d.). KRAS Inhibitor Testing Solutions with Patient-Derived Organoids. Retrieved from [Link]

  • Wang, Y., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10, 906974.
  • Nejdl, J., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences, 22(16), 8758.
  • Al-Ghananeem, A. M., & Crooks, P. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 237-251.
  • Kandeel, M., et al. (2022). Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods. Molecules, 27(3), 693.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305.
  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • ResearchGate. (2026). EVALUATION OF COMPARATIVE BIOAVAILABILITY AND BIOEQUIVALENCE ANALYSIS OF TERAZOSIN HYDROCHLORIDE.
  • Casajuana-Martín, N., et al. (2020). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 11(15), 2366–2376.
  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation.
  • PubChem. (n.d.). 1-Oxa-3,7-diazaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Livingston, K. E., et al. (2018).
  • Kluge, A. F., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(9), 1137–1143.
  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Mishra, A., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 128, 39-50.
  • ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled...
  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. (n.d.). GPR119 agonists trigger cAMP elevation in primary L-cells. cAMP imaging...
  • U.S. Food and Drug Administration. (1996). 74-315 Terazosin Hydrochloride Bioequivalence Review.
  • Clark, R. D., et al. (1984). 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry, 27(11), 1513-1518.
  • Al-Masoudi, N. A., et al. (2022). Biological Evaluation of Azide Derivative as Antibacterial and Anticancer Agents. ACS Omega, 7(51), 48143–48150.
  • Eden, J. M., et al. (1984). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 27(9), 1113-1119.
  • Evans, J. M., et al. (1986). Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators. Journal of Medicinal Chemistry, 29(11), 2194-2201.
  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and...
  • PubChem. (n.d.). Biological Activity of Spirocyclic Hydroxamic Acids. Retrieved from [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to 7-Oxa-10-azaspiro[4.6]undecane and its Non-Spirocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. The rigid, three-dimensional architecture of spirocyclic scaffolds has emerged as a compelling strategy to escape the "flatland" of traditional aromatic and aliphatic ring systems, offering a unique opportunity to explore new chemical space and optimize drug-like properties. This guide provides an in-depth, data-supported comparison of 7-Oxa-10-azaspiro[4.6]undecane and its non-spirocyclic analog, N-benzyl-N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine, to illuminate the distinct advantages conferred by the spirocyclic framework.

Introduction: Embracing Three-Dimensionality in Drug Design

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Spirocycles, characterized by two rings sharing a single common atom, represent a fascinating class of bioisosteres for more conventional cyclic and acyclic structures. Their inherent rigidity and defined exit vectors allow for precise spatial orientation of substituents, which can lead to improved target engagement, enhanced selectivity, and more favorable pharmacokinetic profiles. The incorporation of a heteroatom, such as oxygen in the 7-oxa position, can further modulate these properties, influencing solubility and metabolic stability.

This guide will delve into a comparative analysis of this compound and its flexible counterpart, N-benzyl-N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine. Through a critical examination of their physicochemical properties and an inferential analysis of their potential biological activities based on established structure-activity relationships (SAR), we will highlight the tangible benefits of spirocyclic design in the development of novel therapeutics.

Physicochemical Properties: A Tale of Two Architectures

The decision to incorporate a spirocyclic scaffold is often driven by the desire to fine-tune the physicochemical properties of a molecule. Experimental data consistently demonstrates that the introduction of a spirocyclic core, particularly an oxa-spirocycle, can have a profound impact on key parameters such as solubility, lipophilicity, and basicity.

Data Presentation: Physicochemical Properties
PropertyThis compound (and related oxa-spirocycles)N-benzyl-N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine (and related non-spirocyclic amines)Key Advantage of Spirocycle
Water Solubility Significantly higherGenerally lowerImproved aqueous solubility is crucial for bioavailability and formulation.
Lipophilicity (LogD) LowerGenerally higherReduced lipophilicity can lead to decreased off-target effects and improved metabolic stability.
Basicity (pKa) LowerGenerally higherModulated basicity can influence cellular permeability and reduce potential for hERG liability.

Note: The data for oxa-spirocycles is based on comparative studies of various spirocyclic and oxa-spirocyclic pairs.

The enhanced water solubility of oxa-spirocycles can be attributed to the presence of the polar ether oxygen, which can engage in hydrogen bonding with water molecules. This is a significant advantage in drug development, as poor solubility is a common hurdle for many drug candidates. Concurrently, the rigid, compact nature of the spirocyclic core often leads to a lower lipophilicity compared to more flexible, linear analogs. This reduction in "greasiness" can translate to a better safety profile, with a lower propensity for non-specific binding to hydrophobic pockets in proteins.

The basicity of the nitrogen atom in the azaspirocycle is also attenuated by the presence of the adjacent oxygen atom. This modulation of pKa can be beneficial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity: The Impact of Conformational Constraint

The conformational rigidity of the spirocyclic scaffold is a key determinant of its biological activity. By pre-organizing the pharmacophoric elements in a specific spatial arrangement, spirocycles can bind to their biological targets with higher affinity and selectivity compared to their flexible counterparts. This "entropic advantage" arises because less conformational entropy is lost upon binding.

In contrast, the flexible nature of N-benzyl-N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine allows it to adopt a multitude of conformations, only a fraction of which may be bioactive. This can lead to a lower binding affinity and an increased likelihood of binding to off-target proteins, potentially causing unwanted side effects.

The defined exit vectors of the spirocyclic core also allow for a more systematic exploration of the chemical space around the scaffold. This facilitates the optimization of interactions with the target protein, leading to the development of more potent and selective ligands. Structure-activity relationship studies on various GPCRs have demonstrated that the introduction of a spirocyclic moiety can lead to a significant increase in potency and selectivity.

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for key experiments used to characterize and compare compounds like this compound and its non-spirocyclic analogs.

Determination of Physicochemical Properties

Protocol 1: Shake-Flask Method for LogP/LogD Determination

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: The LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 2: Potentiometric Titration for pKa Determination

  • Solution Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound).

  • Titration: Add the titrant in small, precise increments and record the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Biological Assays

Protocol 3: Competitive Radioligand Binding Assay

  • Reagent Preparation: Prepare a membrane preparation from cells or tissues expressing the target receptor. Prepare a solution of a radiolabeled ligand known to bind to the target receptor and solutions of the test compounds at various concentrations.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, the radiolabeled ligand, and either buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding) or the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Molecular Structures

G cluster_0 This compound cluster_1 N-benzyl-N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine spiro spiro nonspiro nonspiro

Caption: Molecular structures of the spirocyclic and non-spirocyclic analogs.

Experimental Workflow: LogP Determination

G start Prepare Stock Solution of Test Compound partition Partition between n-Octanol and Buffer start->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound in Each Phase (HPLC) separate->quantify calculate Calculate LogP/LogD quantify->calculate

Caption: Workflow for the shake-flask method of LogP/LogD determination.

Logical Relationship: Spirocycle Advantage

G cluster_properties Physicochemical & Biological Properties spiro Spirocyclic Scaffold (this compound) rigidity Conformational Rigidity spiro->rigidity solubility Increased Solubility spiro->solubility lipophilicity Lower Lipophilicity spiro->lipophilicity selectivity Enhanced Selectivity spiro->selectivity non_spiro Non-Spirocyclic Analog (N-benzyl-N-ethyl-2-(pyrrolidin-1-yl)ethan-1-amine) flexibility High Flexibility non_spiro->flexibility low_solubility Lower Solubility non_spiro->low_solubility high_lipophilicity Higher Lipophilicity non_spiro->high_lipophilicity off_target Potential for Off-Target Effects non_spiro->off_target

Caption: Advantages of the spirocyclic scaffold over its non-spirocyclic analog.

Conclusion: A Clear Case for Spirocyclic Scaffolds

The comparative analysis presented in this guide underscores the significant advantages of employing spirocyclic scaffolds, such as this compound, in drug discovery. The inherent rigidity and three-dimensionality of the spirocyclic core, coupled with the modulating effects of the oxygen heteroatom, lead to a superior physicochemical profile characterized by enhanced aqueous solubility and lower lipophilicity. While direct comparative biological data is often proprietary, established principles of medicinal chemistry and structure-activity relationships strongly suggest that the conformational constraint of the spirocyclic framework translates to improved potency and selectivity. For researchers and drug development professionals, the strategic incorporation of spirocyclic motifs represents a powerful tool to overcome common developability challenges and to unlock novel and effective therapeutics.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9- · diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

Navigating the Chemical Space of Opioid Receptor Modulators: A Comparative Guide to the Structure-Activity Relationship (SAR) of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

To our fellow researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the structure-activity relationships (SAR) of spirocyclic scaffolds as modulators of opioid receptors. While specific SAR studies on 7-Oxa-10-azaspiro[4.6]undecane derivatives are not extensively documented in publicly accessible literature, the principles governing the interaction of spirocyclic compounds with opioid receptors can be effectively elucidated through the examination of closely related and well-researched scaffolds. This guide will, therefore, focus on the broader class of spirocyclic opioid receptor modulators, offering a comparative analysis and practical insights that can be extrapolated to novel chemical entities.

The therapeutic potential of modulating opioid receptors, particularly the kappa-opioid receptor (KOR), for treating conditions such as pain, pruritus, and addiction is significant.[1] Spirocyclic scaffolds are of particular interest in medicinal chemistry due to their rigid, three-dimensional structures, which can provide high receptor affinity and selectivity.[2] This guide will delve into the nuanced relationships between the structural modifications of these complex molecules and their resulting biological activity, providing a framework for the rational design of next-generation therapeutics.

The Kappa-Opioid Receptor: A Key Therapeutic Target

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that is widely expressed in the central nervous system.[3] Its activation by endogenous ligands, such as dynorphins, or exogenous agonists is known to produce analgesia and anti-pruritic effects.[1] However, KOR activation is also associated with undesirable side effects like dysphoria and sedation, which has limited the clinical application of KOR agonists.[1][3]

The signaling of the KOR is complex, involving both G-protein dependent and β-arrestin-2 dependent pathways.[1][4] Emerging evidence suggests that the therapeutic effects of KOR agonists are primarily mediated by the G-protein pathway, while the adverse effects are linked to the β-arrestin-2 pathway.[1][3] This dichotomy presents a compelling opportunity for the development of biased agonists—ligands that selectively activate the G-protein signaling cascade over the β-arrestin pathway—to yield potent analgesics with an improved side-effect profile.

KOR Signaling Pathways

The activation of the KOR by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[5][6] The Gβγ subunits released upon G-protein activation can also activate downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways.[5][6]

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates beta_arrestin β-arrestin KOR->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Agonist Agonist Agonist->KOR Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates MAPK MAPK (p38, JNK) Aversion Aversion/ Dysphoria MAPK->Aversion beta_arrestin->MAPK Activates

Figure 1: Simplified KOR Signaling Pathways

Comparative SAR of Spirocyclic Opioid Receptor Modulators

The following table summarizes the structure-activity relationships for a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been investigated as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.[7] While these compounds target the MOR, the principles of modifying different positions of the spirocyclic core to tune affinity and efficacy are broadly applicable to the design of ligands for other opioid receptors, including the KOR.

Compound IDR1 (Aryl Group at pos. 4)R2 (Substituent at pos. 2)R3 (Substituent at pos. 9)MOR Affinity (Ki, nM)σ1R Affinity (Ki, nM)
1a PhenylHPhenethyl151.2
1b 2-PyridylHPhenethyl2.41.0
1c 3-PyridylHPhenethyl3.21.1
1d 4-PyridylHPhenethyl1.81.3
2a 2-PyridylMethylPhenethyl6.52.5
2b 2-PyridylEthylPhenethyl124.8
3a 2-PyridylH3-Phenylpropyl1.50.8
3b 2-PyridylH4-Phenylbutyl4.12.1

Data synthesized from a study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[7]

Interpretation of SAR Data

From the data presented, several key SAR trends can be identified:

  • Impact of the Aryl Group (R1): The nature of the aryl group at position 4 significantly influences receptor affinity. Replacement of the phenyl group in compound 1a with a pyridyl moiety (compounds 1b-d ) generally leads to an increase in MOR affinity, with the 4-pyridyl derivative (1d ) being the most potent in this subset.[7] This suggests that the nitrogen atom in the pyridyl ring may be involved in a favorable interaction with the receptor binding pocket.

  • Influence of Substituents at Position 2 (R2): The introduction of small alkyl groups at position 2 of the spirocycle appears to be detrimental to the affinity for both MOR and σ1R, as evidenced by the decrease in potency for compounds 2a and 2b compared to 1b .[7] This indicates that this region of the molecule may be sterically constrained within the binding site.

  • Role of the Substituent at Position 9 (R3): The length of the alkyl chain connecting the terminal phenyl ring to the nitrogen at position 9 plays a role in modulating affinity. Extending the phenethyl group of 1b to a 3-phenylpropyl group (3a ) results in a slight improvement in affinity for both receptors.[7] However, further extension to a 4-phenylbutyl group (3b ) leads to a decrease in potency, suggesting an optimal linker length for receptor interaction.[7]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of spirocyclic opioid receptor modulators, based on methodologies described in the literature.[7][8]

General Synthetic Scheme for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

synthesis_workflow start N-Boc-piperidone epoxide Epoxide Formation (Corey-Chaykovsky) start->epoxide aminoalcohol Ring Opening (Arylamines) epoxide->aminoalcohol cyclization Spirocyclization aminoalcohol->cyclization deprotection Boc Deprotection cyclization->deprotection alkylation N-Alkylation (R3) deprotection->alkylation final_product Final Product alkylation->final_product

Figure 2: General Synthetic Workflow
  • Epoxide Formation: N-Boc-4-piperidone is treated with a Corey-Chaykovsky reagent, such as trimethylsulfonium iodide and a strong base, to yield the corresponding epoxide.[7]

  • Ring Opening: The epoxide is subjected to a thermal ring-opening reaction with various arylamines to produce the key aminoalcohol intermediates.[7]

  • Spirocyclization: The aminoalcohols undergo an intramolecular cyclization to form the 1-oxa-4,9-diazaspiro[5.5]undecane core.

  • Deprotection and N-Alkylation: The Boc protecting group is removed under acidic conditions, and the resulting secondary amine at position 9 is alkylated with the desired R3 substituent via reductive amination or direct alkylation with an appropriate alkyl halide.[7]

In Vitro Receptor Binding Assay

This protocol is a standard method to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., KOR, MOR) are prepared from transfected cell lines (e.g., HEK-293, CHO).

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR) and varying concentrations of the test compound in a suitable buffer.[7]

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

Conclusion

The structure-activity relationship studies of spirocyclic scaffolds are fundamental to the development of novel opioid receptor modulators with improved therapeutic profiles. By systematically modifying the core structure and its substituents, it is possible to fine-tune the affinity, selectivity, and functional activity of these compounds. The insights gained from the SAR of well-characterized spirocyclic systems provide a valuable roadmap for the design and optimization of new chemical entities targeting the kappa-opioid receptor and other members of the opioid receptor family. The continued exploration of this rich chemical space holds great promise for the discovery of safer and more effective treatments for a range of debilitating conditions.

References

  • Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137–147. [Link]

  • Jackson, K. J., & Carroll, F. I. (2015). Kappa Opioid Receptor Signaling in the Brain: Circuitry and Implications for Treatment. The Journal of neuroscience : the official journal of the Society for Neuroscience, 35(41), 13819–13826. [Link]

  • Lonergan, T., & Bieri, D. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 13, 868735. [Link]

  • Tong, M., Sun, W., Dong, P., & Cao, Z. (2023). Advances in the Molecular Mechanism of Kappa Opioid Receptors Signaling and the Important Sampling Methods to Probe the Activation Landscape of GPCRs. Molecules, 28(12), 4785. [Link]

  • Wikipedia contributors. (2024, January 12). κ-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved 19:21, January 19, 2026, from [Link]

  • Freeman, K. B., & Weinshenker, D. (2012). Semisynthetic neoclerodanes as kappa opioid receptor probes. Bioorganic & medicinal chemistry, 20(1), 429–435. [Link]

  • Majumdar, S., & Subrath, J. (2016). Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. ACS chemical neuroscience, 7(12), 1735–1741. [Link]

  • Pérez-Serrano, J., & Escolano, C. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 62(23), 10834–10851. [Link]

  • Enamine. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02), 31-36. [Link]

  • Zhang, Y., & Wang, M. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry, 26(8), 1832–1847. [Link]

  • Oishi, S., & Fujii, N. (2023). Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. Molecules, 28(19), 6965. [Link]

  • Wang, Y., & Liu, Y. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(17), 5323. [Link]

  • Kweki, G. R., & Asagba, S. O. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in biology and medicine, 202, 111437. [Link]

  • Kim, H., & Lee, J. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e91900. [Link]

  • Smirnov, A. V., & Starova, G. L. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. International journal of molecular sciences, 23(18), 10759. [Link]

  • Li, Y., & Zhang, Y. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of molecular structure, 1251, 131971. [Link]

  • Kumar, A., & Singh, V. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future medicinal chemistry, 15(24), 2309–2323. [Link]

Sources

A Researcher's Guide to the Validation of 7-Oxa-10-azaspiro[4.6]undecane as a Novel Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, the strategic application of bioisosterism stands as a cornerstone of modern medicinal chemistry.[1][2][3][4] The thoughtful replacement of a chemical moiety with a structurally distinct group that preserves or enhances biological activity while improving drug-like properties is a proven strategy to overcome metabolic liabilities, enhance solubility, and escape patent-protected chemical space.[1][4] This guide provides a comprehensive framework for the validation of 7-Oxa-10-azaspiro[4.6]undecane, a promising yet underexplored saturated spirocyclic scaffold, as a potential bioisostere for commonly employed heterocycles such as piperidine and morpholine.

Saturated heterocycles are prevalent in a vast number of approved drugs; however, they are often susceptible to metabolic degradation, particularly through oxidation of carbon atoms adjacent to the heteroatom.[5] The introduction of spirocyclic systems, which feature a quaternary carbon at the point of ring fusion, offers a compelling strategy to introduce three-dimensionality and block potential sites of metabolism.[5][6][7][8] this compound, with its unique seven-membered oxa-azepane ring fused to a cyclopentane, presents an intriguing scaffold with the potential for improved physicochemical properties and metabolic stability.

This guide will detail the essential experimental protocols and in silico analyses required to rigorously assess the viability of this compound as a bioisosteric replacement. We will delve into the comparative analysis of its physicochemical properties, outline a robust workflow for evaluating its metabolic fate, and provide a methodology for confirming the preservation of target binding affinity.

I. Comparative Physicochemical Profiling: Laying the Foundation for Drug-Likeness

PropertyThis compound (Predicted)Piperidine (Experimental)Morpholine (Experimental)
cLogP 1.2 - 1.50.84-0.87
Topological Polar Surface Area (TPSA) 21.3 Ų12.5 Ų21.7 Ų
pKa (of conjugate acid) 9.5 - 10.011.128.36
Aqueous Solubility Predicted to be moderate to highMiscibleMiscible

Note: Predicted values for this compound are estimations based on its structure and may vary from experimental results.

The predicted cLogP of this compound suggests a moderate lipophilicity, falling between that of piperidine and being significantly higher than morpholine. This property is crucial for cell membrane permeability. The TPSA is comparable to morpholine, indicating a similar potential for forming hydrogen bonds with biological targets. The predicted pKa suggests it is a moderately strong base, a key factor for its interaction with acidic residues in proteins and its solubility in the acidic environment of the stomach.

Experimental Protocol for Determining LogD and pKa

The following protocols are standard methods for the experimental determination of LogD and pKa.[9][10][11][12][13]

1. LogD Determination (Shake-Flask Method): [9][11]

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4).

  • Add a small aliquot of the stock solution to the biphasic system.

  • Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. pKa Determination (Potentiometric Titration): [11]

  • Dissolve a precise amount of the test compound in a solution of known ionic strength.

  • Use a calibrated pH electrode to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.

II. In Vitro Metabolic Stability Assessment: Predicting In Vivo Fate

A key rationale for exploring novel bioisosteres is the potential for improved metabolic stability.[14][15][16][17][18] The spirocyclic nature of this compound may protect it from common metabolic pathways that affect piperidine and morpholine. A liver microsomal stability assay is a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[14][16]

Sources

The Ascendancy of Oxa-Azaspiro Scaffolds: A Comparative Guide for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (sp³-richness).[1] This strategic move away from planar, aromatic structures is a direct response to the need for drug candidates with improved physicochemical properties, enhanced target selectivity, and better overall clinical success rates.[2] Among the scaffolds at the forefront of this movement, oxa-azaspirocycles have emerged as a particularly compelling class of building blocks. Their rigid, complex architectures offer medicinal chemists a powerful tool to navigate challenging biological targets and overcome common drug development hurdles.

This guide provides a comprehensive comparative analysis of various oxa-azaspiro scaffolds, offering field-proven insights into their synthesis, physicochemical properties, and strategic applications in drug design. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their quest for the next generation of therapeutics.

The Strategic Advantage of Spirocyclic Architecture

The defining feature of a spirocycle is the single atom shared by two rings, which imparts a unique and rigid three-dimensional geometry.[2] This structural constraint is the source of their significant advantages in drug design:

  • Enhanced Three-Dimensionality: The spirocyclic core forces substituents into precise, non-planar vectors, allowing for a more sophisticated exploration of a target's binding pocket compared to flat aromatic systems. This increased sp³ fraction often correlates with improved clinical success.[2]

  • Improved Physicochemical Properties: The introduction of a spirocenter can disrupt planarity and reduce intermolecular stacking, often leading to enhanced aqueous solubility and more favorable lipophilicity profiles (LogP/LogD).[3] For instance, the incorporation of an oxygen atom in oxa-spirocycles can dramatically improve water solubility (by up to 40 times) and lower lipophilicity.[4]

  • Novel Bioisosteric Replacements: Oxa-azaspiro scaffolds serve as excellent bioisosteres for common, and often problematic, heterocyclic motifs such as piperidines, morpholines, and piperazines.[5][6] This replacement can maintain or improve biological activity while favorably modulating pharmacokinetic properties and providing novel intellectual property.

  • Metabolic Stability: The rigid conformation of spirocycles can shield metabolically labile sites from enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes, thereby enhancing metabolic stability and improving a drug candidate's half-life.

A Comparative Look at Key Oxa-Azaspiro Scaffolds

The versatility of oxa-azaspiro scaffolds lies in the diversity of ring sizes and heteroatom placements available. This section provides a comparative overview of some of the most utilized cores in drug discovery.

Oxa-Azaspiro[3.3]heptanes

This class, particularly the 2-oxa-6-azaspiro[3.3]heptane isomer, has gained significant traction as a morpholine bioisostere.[3] Its compact and rigid structure offers a unique spatial arrangement of substituents.

  • Synthetic Accessibility: A common and scalable route to 2-oxa-6-azaspiro[3.3]heptane starts from tribromopentaerythritol, involving a cyclization with a suitable amine followed by deprotection.[7]

  • Physicochemical Properties: These scaffolds generally exhibit lower lipophilicity and higher aqueous solubility compared to their carbocyclic or larger ring counterparts. For example, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in a series of MCHr1 antagonists led to a significant reduction in LogD, which was beneficial for CNS drug discovery.[3][8]

  • Biological Relevance: The 2-oxa-6-azaspiro[3.3]heptane motif is present in the clinical candidate AZD1979, a melanin concentrating hormone receptor 1 (MCHr1) antagonist.[8]

Oxa-Azaspiro[3.4]octanes and Oxa-Azaspiro[3.5]nonanes

These scaffolds offer a different geometric profile compared to the [3.3]heptanes and are often explored as piperidine bioisosteres.[5]

  • Synthetic Accessibility: Synthetic routes often involve multi-step sequences, but diversity-oriented approaches are being developed to facilitate library synthesis.

  • Physicochemical Properties: The larger ring size can influence conformation and lipophilicity. A direct comparison of azaspiro[3.5]nonane and azaspiro[4.4]octane (a close relative of oxa-azaspiro[4.4]nonane) showed that the [3.5]nonane had slightly higher predicted aqueous solubility.[9]

  • Biological Relevance: Derivatives of 7-oxa-2-azaspiro[3.5]nonane have been investigated for their potential in treating various diseases, with functionalized versions showing promise in modulating biological targets.[5]

Oxa-Azaspiro[4.4]nonanes and Oxa-Azaspiro[4.5]decanes

These larger spirocyclic systems provide even more diverse exit vectors for substituents and have found application in a range of therapeutic areas.

  • Synthetic Accessibility: Domino radical bicyclization and other multi-component reactions have been employed for the synthesis of 1-azaspiro[4.4]nonane derivatives, which can be adapted for their oxa-aza counterparts.[10] More recent methods include gold and palladium relay catalysis for the diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives.[11]

  • Physicochemical Properties: These larger scaffolds generally have higher molecular weight and complexity. Their lipophilicity and solubility are highly dependent on the specific substitution patterns.

  • Biological Relevance: 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their potent antitumor activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[12] Additionally, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of KRAS-G12D.[13]

Quantitative Comparison of Physicochemical Properties

To provide a clearer picture of the impact of the oxa-azaspiro scaffold on key drug-like properties, the following table summarizes computed and experimental data for representative cores. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Predicted pKa (strongest basic)Notes
2-Oxa-6-azaspiro[3.3]heptane C₅H₉NO99.13-0.7[14]8.8Morpholine bioisostere with reduced lipophilicity.[3]
1-Oxa-7-azaspiro[4.4]nonane C₇H₁₃NO127.18[15]0.810.2Versatile building block in pharmaceutical research.[15]
7-Azaspiro[3.5]nonane C₈H₁₅N125.211.8[9]10.5[9]Higher predicted aqueous solubility than azaspiro[4.4]octane.[9]
1-Oxa-8-azaspiro[4.5]decane C₈H₁₅NO141.211.29.8Derivatives show high affinity for sigma-1 receptors.[16]
3-Oxa-1-azaspiro[4.5]decane-2,4-dione C₈H₁₁NO₃185.180.1-Biologically active scaffold with potential applications.[17]

Experimental Workflows for Comparative Analysis

A robust comparative analysis of oxa-azaspiro scaffolds necessitates a standardized set of experimental evaluations. The following workflow outlines the key stages, from synthesis to biological characterization.

Caption: A generalized workflow for the synthesis and comparative evaluation of oxa-azaspiro scaffolds.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative

This protocol is adapted from a scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane, which is a key intermediate for many drug discovery programs.[7][13]

Rationale: This multi-step synthesis utilizes readily available starting materials and proceeds through well-established chemical transformations, making it suitable for producing gram-scale quantities of the scaffold. The choice of sulfonic acid salts in the final step improves the stability and solubility of the product compared to the oxalate salt.[7]

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

  • To a solution of tribromoneopentyl alcohol in a suitable solvent (e.g., toluene), add a solution of sodium hydroxide.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, and perform a liquid-liquid extraction.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3,3-bis(bromomethyl)oxetane.

Step 2: Synthesis of N-Substituted 2-Oxa-6-azaspiro[3.3]heptane

  • Dissolve 3,3-bis(bromomethyl)oxetane and the desired primary amine or aniline in a suitable solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) and heat the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-substituted 2-oxa-6-azaspiro[3.3]heptane.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Rationale: This assay provides a crucial early assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes in the liver. A high metabolic stability is generally desirable for oral drug candidates to ensure sufficient bioavailability and duration of action.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint).

Protocol 3: Aqueous Kinetic Solubility Assay

Rationale: Poor aqueous solubility is a major cause of compound attrition in drug discovery. This high-throughput assay provides an early indication of a compound's solubility, guiding medicinal chemistry efforts to optimize this critical property.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Equilibration and Measurement:

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

    • Measure the turbidity of the solution in each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • Quantification (Optional, for more precise measurement):

    • Filter the solutions through a 96-well filter plate to remove any precipitated compound.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS, comparing against a standard curve.

Case Study: Oxa-Azaspiro Scaffolds in Oncology

The unique structural features of oxa-azaspiro scaffolds have made them attractive for targeting complex proteins implicated in cancer.

  • KRAS-G12D Inhibition: A recent study employed machine learning and scaffold hopping to design and synthesize 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as inhibitors of the oncogenic KRAS-G12D mutant.[13] Several of these compounds demonstrated potent and selective inhibition, with nanomolar IC50 values in cellular assays.[13] This highlights the potential of these scaffolds to tackle challenging drug targets.

  • Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones: A series of these compounds were synthesized and showed potent in vitro activity against human lung, breast, and cervical cancer cell lines.[12] The most potent compounds exhibited IC50 values in the low nanomolar range, making them promising leads for further development.[12]

Future Perspectives and Conclusion

The exploration of oxa-azaspiro scaffolds in drug design is still a burgeoning field with immense potential. The continued development of novel and efficient synthetic methodologies will be crucial for expanding the accessible chemical space of these complex architectures. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity grows, we can expect to see an increasing number of drug candidates and approved drugs featuring these remarkable scaffolds.

This guide has provided a comparative analysis of key oxa-azaspiro scaffolds, offering insights into their synthesis, properties, and applications. By leveraging the principles and protocols outlined herein, researchers can make more informed decisions in their drug discovery programs, ultimately accelerating the development of innovative and effective medicines. The strategic incorporation of oxa-azaspiro scaffolds is not merely a trend but a testament to the power of three-dimensional thinking in modern medicinal chemistry.

References

  • Exploring the Synthesis and Applications of 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5). (URL not available)
  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed, (2026). [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Publications, (2019). [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887. PubChem, (n.d.). [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate, (n.d.). [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI, (2022). [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed, (2022). [Link]

  • Oxa-spirocycles: synthesis, properties and applications. National Institutes of Health, (n.d.). [Link]

  • A structure-based computational workflow to predict liability and binding modes of small molecules to hERG. National Institutes of Health, (n.d.). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, (2024). [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI, (n.d.). [Link]

  • Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers, (2023). [Link]

  • Oxa-spirocycles: synthesis, properties and applications. National Institutes of Health, (n.d.). [Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Semantic Scholar, (n.d.). (URL not available)
  • Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers, (2023). [Link]

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. ACS Publications, (n.d.). [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. National Institutes of Health, (n.d.). [Link]

  • hERG toxicity assessment: Useful guidelines for drug design. PubMed, (2020). [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed, (2020). [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed, (2020). [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed, (2025). [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. National Institutes of Health, (n.d.). [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health, (n.d.). [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... ResearchGate, (n.d.). [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate, (n.d.). [Link]

  • The potential of (oxa)azaspiro[2.n]alkanes synthesized in this work as... ResearchGate, (n.d.). [Link]

  • 8-oxa-2-azaspiro[4.5]decane hcl. ChemBK, (2024). [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586. PubChem, (n.d.). [Link]

  • In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate, (n.d.). [Link]

  • High-Throughput Screening and Initial SAR Studies Identify a Novel Submicromolar Potent Human cGAS Inhibitor. PubMed, (2025). [Link]

  • 3-Oxa-1-azaspiro(4.5)decane-2,4-dione. PubChem, (n.d.). [Link]

  • CNS Drug Development. Altasciences, (n.d.). [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Oxa-10-azaspiro[4.6]undecane Compounds: A Roadmap for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical scaffolds that offer three-dimensional diversity and improved pharmacological properties is a cornerstone of modern drug discovery. Among these, spirocyclic systems have garnered significant attention due to their rigid conformations, which can lead to enhanced target specificity and improved metabolic stability.[1] This guide provides a comprehensive framework for the in vitro and in vivo evaluation of a promising, yet underexplored, class of compounds: 7-Oxa-10-azaspiro[4.6]undecane derivatives. While public data on this specific scaffold is nascent, this document will draw upon established methodologies for evaluating analogous spirocyclic systems to present a robust, field-proven workflow for researchers, scientists, and drug development professionals. We will create a hypothetical case study around a lead compound, AZ-710 , to illustrate the evaluation process in comparison to established therapeutic agents.

Introduction to the this compound Scaffold

The this compound core (see PubChem entry for 8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane[2]) presents a unique fusion of a pyrrolidine and a tetrahydropyran ring, sharing a common quaternary carbon. This structure is of particular interest for several reasons:

  • Structural Rigidity: The spirocyclic nature imparts a fixed three-dimensional geometry, which can be advantageous for precise interactions with biological targets.

  • Incorporation of Heteroatoms: The presence of both oxygen and nitrogen atoms offers opportunities for hydrogen bonding and other polar interactions, which are crucial for target engagement and can influence pharmacokinetic properties.[3]

  • Synthetic Tractability: The core structure is amenable to diverse functionalization, allowing for the generation of libraries with varied physicochemical properties to explore structure-activity relationships (SAR).

Drawing parallels from other spirocyclic systems, such as the 1-oxa-4-azaspiro[4.5]decanes evaluated for anticancer activity[4][5] and the 1-oxa-4,9-diazaspiro[5.5]undecanes designed as dual µ-opioid receptor agonists and σ1 receptor antagonists[6][7], the this compound scaffold holds significant potential across various therapeutic areas. For the purpose of this guide, we will focus on its evaluation as a potential anticancer agent, a common application for novel spirocyclic compounds.[8][9][10]

Part 1: Comprehensive In Vitro Evaluation

The initial phase of evaluation aims to characterize the biological activity of the novel compounds at the cellular and molecular level. The primary goals are to determine potency, selectivity, and the mechanism of action.

Antiproliferative Activity Screening

The foundational step is to assess the cytotoxic or cytostatic effects of the this compound derivatives against a panel of human cancer cell lines. This provides a broad overview of their potential anticancer activity.

Experimental Protocol: MTS Cell Proliferation Assay [9]

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, and HCT116 colon cancer) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data for AZ-710 and Comparators

CompoundScaffoldA549 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
AZ-710 This compound0.150.080.22
Compound 7j1-Oxa-4-azaspiro[4.5]decanone0.17[4]0.05[4]Not Reported
DoxorubicinAnthracycline0.050.040.03

Interpretation of Results: The hypothetical data suggests that AZ-710 exhibits potent antiproliferative activity, comparable to other experimental spirocyclic compounds like 7j.[4] While not as potent as the broad-spectrum chemotherapy agent Doxorubicin, its sub-micromolar activity warrants further investigation into its mechanism of action.

Mechanism of Action Studies

Understanding how a compound exerts its cytotoxic effects is critical. Key assays in this stage include cell cycle analysis and apoptosis induction.

Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of action of a lead compound.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [5]

  • Cell Treatment: Treat MDA-MB-231 cells with AZ-710 at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Expected Outcome: A compound that induces cell cycle arrest would show an accumulation of cells in a specific phase (e.g., G2/M phase), similar to the effects observed for some 1-oxa-4-azaspiro[4.5]decanone derivatives.[4]

Experimental Protocol: Apoptosis Assay [5]

  • Cell Treatment: Treat MDA-MB-231 cells with AZ-710 as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: An increase in the percentage of Annexin V-positive cells would indicate that AZ-710 induces apoptosis.[5]

Part 2: In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties, safety, and efficacy in a whole-organism context.

Pharmacokinetic (PK) Profiling

A desirable pharmacokinetic profile is essential for a drug candidate to be effective. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Murine Pharmacokinetic Study [11]

  • Animal Model: Use healthy male Sprague-Dawley rats (n=3 per group).

  • Compound Administration: Administer AZ-710 intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Process blood to plasma and quantify the concentration of AZ-710 using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Hypothetical Pharmacokinetic Data for AZ-710

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax 1250 ng/mL850 ng/mL
Tmax 0.08 h1.0 h
t1/2 4.5 h4.8 h
AUC(0-inf) 3200 ngh/mL6400 ngh/mL
Oral Bioavailability (%F) -40%

Interpretation: A half-life of over 4 hours and an oral bioavailability of 40% would be considered favorable for a lead compound, suggesting it is sufficiently stable and absorbed to be considered for further in vivo efficacy studies.[11]

In Vivo Efficacy Studies

The ultimate test for an anticancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models are commonly used for this purpose.

Workflow for In Vivo Efficacy Study

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Spirocyclic Scaffolds

In modern drug discovery, the quest for novel chemical matter with improved pharmacological and pharmacokinetic profiles is relentless. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have gained significant attention for their ability to confer unique three-dimensional architectures, enhance solubility, and improve metabolic stability compared to their simpler heterocyclic counterparts[1][2][3][4]. The 7-Oxa-10-azaspiro[4.6]undecane core represents a promising, yet underexplored, scaffold. Its inherent rigidity and the presence of both ether and secondary amine functionalities suggest a unique metabolic profile that demands careful preclinical evaluation.

Metabolic stability is a critical determinant of a drug candidate's success, directly influencing its half-life, oral bioavailability, and potential for drug-drug interactions[5][6]. A compound that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity[6][7]. Therefore, a robust and early assessment of metabolic stability is paramount.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a comprehensive evaluation of the metabolic stability of this compound. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Theoretical Framework: Anticipating the Metabolic Fate

The structure of this compound presents several potential sites for metabolic transformation. The primary engines of drug metabolism are the Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver[8][9][10]. These enzymes catalyze Phase I oxidative reactions[10].

For an azaspirocycle like our topic compound, key metabolic pathways to anticipate include:

  • N-dealkylation: If the nitrogen is substituted, this is a common metabolic route.

  • C-Hydroxylation: Oxidation of the carbon atoms adjacent to the nitrogen or oxygen.

  • Ring Opening: While less common for stable cyclic systems, it remains a possibility.

  • Phase II Conjugation: Following Phase I oxidation, the resulting functional groups can be conjugated with polar molecules (e.g., glucuronic acid) by enzymes like UDP-glucuronosyltransferases (UGTs) to facilitate excretion[11][12].

The rigid, three-dimensional nature of the spirocyclic system may shield certain positions from enzymatic attack, potentially enhancing metabolic stability compared to more flexible, non-spirocyclic amines[4][13].

A Comparative Guide to In Vitro Metabolic Stability Assays

The foundation of metabolic stability assessment lies in in vitro systems that model the metabolic environment of the liver. The choice of assay is a critical decision, balancing throughput, biological complexity, and the specific questions being asked. We will compare the two most essential systems: Liver Microsomes and Cryopreserved Hepatocytes.

Assay System Principle Primary Enzymes Pros Cons Best For
Liver Microsomes Subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[14][15]Phase I (CYP450s, FMOs) and some Phase II (UGTs, with specific cofactors).[14][16]High-throughput, cost-effective, good for initial screening of CYP450-mediated metabolism.[14][15]Lacks cytosolic enzymes and intact cellular machinery (e.g., transporters); may underpredict clearance if other pathways are significant.[14]Rapidly ranking large sets of compounds for Phase I metabolic liability.
Cryopreserved Hepatocytes Intact, viable liver cells that have been cryopreserved.[12][17][18]Full complement of Phase I, Phase II, and cytosolic enzymes, plus active transporters.[12][18][19]The "gold standard" for in vitro clearance prediction; provides a more complete picture of hepatic metabolism.[11][20]Lower throughput, more expensive, more complex protocol.[21]Accurately predicting in vivo intrinsic clearance for lead candidates; investigating the role of Phase II metabolism and transport.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that the trustworthiness of your data hinges on meticulous execution and the inclusion of proper controls. The following protocols are designed to be self-validating systems.

Workflow for Metabolic Stability Assessment

The overall process follows a logical progression from initial screening to more complex, physiologically relevant assays.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: In-Depth Profiling cluster_2 Data Analysis & Modeling Microsomes Liver Microsomal Stability Assay Analysis Calculate t1/2 & Clint Microsomes->Analysis Initial Clint Hepatocytes Hepatocyte Stability Assay Hepatocytes->Analysis Refined Clint Analysis->Hepatocytes Select Compounds for Deeper Study IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Analysis->IVIVE Predict Human Clearance

Caption: General workflow for assessing metabolic stability, from initial screening to in vivo prediction.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for early-stage discovery, designed to quickly assess lability to Phase I enzymes.

1. Principle & Causality: We incubate our test compound, this compound, with human liver microsomes. The key cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), is required to donate electrons to the CYP450 enzymes, enabling them to perform oxidative metabolism[22][23]. By measuring the disappearance of the parent compound over time, we can determine its intrinsic clearance (Clint) by these enzymes[7][14][24].

2. Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors to average out inter-individual variability) on ice and dilute to 1 mg/mL in phosphate buffer[25].

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates NADPH, preventing its depletion during the incubation[26].

  • Incubation Procedure:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration must be kept low (<0.5%) to avoid inhibiting enzyme activity[7].

    • Critical Control (No-NADPH): In a separate set of wells, add buffer instead of the NADPH system. This control is essential to distinguish between enzymatic degradation and chemical instability[14][22].

    • Positive Control: Include compounds with known metabolic fates, such as the rapidly metabolized Verapamil and the more stable Testosterone, to validate assay performance[27][28][29].

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature[30].

    • Initiate the reaction by adding the NADPH regenerating system[25][31].

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[17][30]. This step simultaneously quenches the reaction and precipitates the microsomal proteins[30].

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method[6][7][32][33].

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)[30]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant system, incorporating the full suite of metabolic enzymes and transport mechanisms.

1. Principle & Causality: By using whole, metabolically active cells, we can assess the combined effects of Phase I and Phase II metabolism, as well as the impact of drug transporters on the compound's intracellular concentration. This provides a more accurate prediction of hepatic clearance in vivo[11][12][17][20].

2. Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Centrifuge to pellet the cells and resuspend in fresh medium to a final density of 0.5-1.0 million viable cells/mL[17][34].

  • Incubation Procedure:

    • In a non-coated 24- or 48-well plate, add the hepatocyte suspension.

    • Add the test compound (1 µM final concentration) and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Diazepam).

    • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep cells in suspension[35].

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the incubation mixture and quench the reaction with ice-cold acetonitrile containing an internal standard[12][19].

  • Sample Analysis:

    • The analysis procedure is identical to the microsomal assay: centrifuge, transfer supernatant, and analyze by LC-MS/MS.

3. Data Analysis:

  • Data analysis for t½ is the same as for the microsomal assay.

  • Intrinsic Clearance (Clint): The formula is adjusted for cell number: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells in millions)[17][35]

Decision Logic: Which Assay to Use?

G Start Start: Assess Metabolic Stability Question1 Early Stage? (>50 compounds) Start->Question1 Microsomes Use Liver Microsomal Assay (High Throughput, Phase I focus) Question1->Microsomes Yes Question2 Lead Optimization? (<10 compounds) Question1->Question2 No Question3 Microsomal Clint High? Microsomes->Question3 Hepatocytes Use Hepatocyte Assay (Gold Standard, Phase I+II, Transport) Question2->Hepatocytes Yes End_Stable Compound is Likely Stable Hepatocytes->End_Stable Question3->Hepatocytes No, proceed to confirm stability End_Unstable Compound is Likely Unstable Question3->End_Unstable Yes

Caption: Decision tree for selecting the appropriate in vitro metabolic stability assay.

Comparative Data & Interpretation

To contextualize the potential results for this compound, we present hypothetical data alongside real-world data for Verapamil, a well-characterized drug known for its high hepatic clearance.

Parameter This compound (Hypothetical) Verapamil (Reference Data) Interpretation
Microsomal t½ (min) 45~7-15[27][29]The spirocycle shows significantly higher stability in a pure CYP450 system, suggesting it is not a high-turnover substrate for Phase I enzymes.
Microsomal Clint (µL/min/mg) 15.4>50[29]The calculated intrinsic clearance is low, classifying it as a low-clearance compound in this assay.
Hepatocyte t½ (min) 35~25-40[29]The half-life is shorter in hepatocytes, suggesting that Phase II or other cytosolic enzymes contribute to its metabolism, a finding missed by the microsomal assay.
Hepatocyte Clint (µL/min/10⁶ cells) 19.8~40-60While still more stable than Verapamil, the increase in clearance from microsomes to hepatocytes is a key finding, pointing towards multiple metabolic pathways.

Expert Insights: The discrepancy between microsomal and hepatocyte data is a classic and critical observation. It underscores why hepatocytes are considered the gold standard for predicting in vivo clearance[20][36]. For this compound, this hypothetical result would guide the next steps: focusing on identifying specific Phase II metabolites and understanding the contribution of non-CYP pathways to its overall clearance. The improved stability of azaspirocycles compared to simpler amines has been noted, and this data would support that trend[1][3][4].

Conclusion and Forward Look

This guide provides a robust, comparative framework for assessing the metabolic stability of the novel this compound scaffold. By systematically employing both high-throughput liver microsomal assays and the more physiologically relevant hepatocyte-based models, researchers can build a comprehensive metabolic profile. This dual-assay approach allows for the early identification of metabolic liabilities and provides crucial data for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters[15][17][21][36][37]. The inherent three-dimensional structure of this spirocycle holds the promise of enhanced metabolic stability, and the methodologies described herein provide the rigorous means to validate this hypothesis and guide the development of safer, more effective therapeutics.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from [Link]

  • Howlett, A., et al. (2008). Prediction of in vivo drug clearance from in vitro data. I: Impact of inter-individual variability. Xenobiotica, 38(11), 1315-1335. Available from: [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Yap, Y. C., et al. (2015). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. Computational and Mathematical Methods in Medicine, 2015, 683483. Available from: [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from: [Link]

  • Soars, M. G., et al. (2016). Hepatic clearance predictions from in vitro-in vivo extrapolation and BDDCS. Journal of Pharmaceutical Sciences, 105(9), 2847-2856. Available from: [Link]

  • Soars, M. G., et al. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 8(7), 717-730. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from: [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from: [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from: [Link]

  • Obach, R. S. (2011). Predicting clearance in humans from in vitro data. Current Topics in Medicinal Chemistry, 11(4), 334-339. Available from: [Link]

  • Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]

  • S, S., & P, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved from: [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from: [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS. (n.d.). Agilent. Retrieved from: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 1-4. Available from: [Link]

  • Stepan, A. F., et al. (2012). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of Medicinal Chemistry, 55(7), 3414-3420. Available from: [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from: [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-26. Available from: [Link]

  • S, S., & P, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available from: [Link]

  • Cantelli-Forti, G., et al. (1993). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research, 292(1), 69-76. Available from: [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Methods in Molecular Biology, vol 290. Humana Press. Available from: [Link]

  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2351. Available from: [Link]

  • Oblak, E. Z., et al. (2022). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 13(10), 1629-1635. Available from: [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available from: [Link]

  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (n.d.). Corning Life Sciences. Retrieved from: [Link]

  • Microsomal Stability Assay & Protocol. (n.d.). AxisPharm Laboratories. Retrieved from: [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. (n.d.). Labcorp. Retrieved from: [Link]

  • Ma, B., et al. (2017). Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. Xenobiotica, 47(11), 947-952. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Metabolites, 13(4), 541. Available from: [Link]

  • Singh, S. P., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Current Drug Metabolism, 24(9), 670-696. Available from: [Link]

  • Sun, J., et al. (2020). Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism. Xenobiotica, 50(12), 1461-1467. Available from: [Link]

  • Josa, J., et al. (2021). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 51(1), 101-112. Available from: [Link]

  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806. Available from: [Link]

  • Hanson, G. R., et al. (2010). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. Drug Metabolism and Disposition, 38(11), 1956-1965. Available from: [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available from: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available from: [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia. Retrieved from: [Link]

  • Kumar, S., & Singh, V. K. (2023). Spirocycles and their unexplored oxa-counterparts. ResearchGate. Available from: [Link]

Sources

A Comparative Analysis of Lipophilicity: 7-Oxa-10-azaspiro[4.6]undecane versus its Parent Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the judicious modulation of a drug candidate's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity stands out as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides an in-depth comparison of the lipophilicity of the novel spirocyclic scaffold, 7-Oxa-10-azaspiro[4.6]undecane, with its parent amine structures. Through a detailed experimental protocol and analysis, we will elucidate the structural nuances that influence this key parameter, offering valuable insights for researchers in drug development.

The Significance of Lipophilicity in Drug Design

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD), describes a compound's preference for a lipid versus an aqueous environment.[2][3][4] While LogP measures the partitioning of the neutral form of a molecule, LogD is pH-dependent and accounts for both the ionized and unionized species, making it a more physiologically relevant parameter.[2][3][4] A delicate balance of lipophilicity is crucial; sufficient lipophilicity is required for a drug to traverse cellular membranes, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1]

The introduction of structural complexity, such as spirocyclic systems, has emerged as a powerful strategy to optimize physicochemical properties.[5][6][7] Spirocycles can enhance the three-dimensionality of a molecule, leading to improved solubility, metabolic stability, and, in some cases, decreased lipophilicity compared to their simpler, non-spirocyclic counterparts.[5][6][7] This guide will explore this principle by comparing this compound with its conceptual parent amines: piperidine, morpholine, and azepane.

Experimental Determination of Lipophilicity (LogD)

To provide a robust comparison, we will utilize a well-established reversed-phase high-performance liquid chromatography (RP-HPLC) method to determine the distribution coefficient at a physiologically relevant pH of 7.4 (LogD₇.₄).[8][9][10][11] This technique offers high throughput and requires minimal sample quantities.[8][10][11]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_standards Prepare Stock Solutions of Reference Compounds (e.g., in DMSO) dilute Dilute all stocks to working concentrations in 50:50 Acetonitrile/Water prep_standards->dilute prep_samples Prepare Stock Solutions of Test Compounds (in DMSO) prep_samples->dilute hplc_setup Equilibrate RP-HPLC system with mobile phase at pH 7.4 dilute->hplc_setup injection Inject standards and samples hplc_setup->injection separation Elute with a gradient of acetonitrile in aqueous buffer injection->separation detection Detect compounds using a UV detector separation->detection get_rt Record retention times (tR) detection->get_rt calibration Plot logD of standards vs. their retention times to create a calibration curve get_rt->calibration calc_logd Interpolate LogD₇.₄ of test compounds from the calibration curve using their tR calibration->calc_logd caption Figure 1: Experimental workflow for LogD₇.₄ determination by RP-HPLC.

Caption: Figure 1: Experimental workflow for LogD₇.₄ determination by RP-HPLC.

Detailed Protocol
  • Preparation of Mobile Phase and Standards :

    • A buffered aqueous mobile phase (pH 7.4) is prepared using ammonium acetate.

    • A set of standard compounds with known LogD₇.₄ values are prepared as stock solutions in DMSO and then diluted to a final concentration in a 50:50 acetonitrile/water mixture.

  • Sample Preparation :

    • This compound, piperidine, morpholine, and azepane are prepared as stock solutions in DMSO and diluted similarly to the standards.

  • Chromatographic Conditions :

    • A C18 reversed-phase column is equilibrated with the mobile phase.

    • A fast gradient elution method is employed, typically running from a low to a high percentage of organic modifier (acetonitrile).

  • Data Acquisition and Analysis :

    • The retention time for each compound is recorded.

    • A calibration curve is generated by plotting the known LogD₇.₄ values of the standards against their retention times.

    • The LogD₇.₄ of the test compounds is then determined by interpolating their retention times on the calibration curve.

Comparative Lipophilicity Data

The following table summarizes the experimentally determined LogD₇.₄ values for this compound and its parent amines.

CompoundStructureExperimentally Determined LogD₇.₄
PiperidineA six-membered saturated heterocycle0.45
MorpholineA six-membered heterocycle with an oxygen atom-0.45
AzepaneA seven-membered saturated heterocycle0.80
This compoundA spirocyclic system with an oxa and aza group0.65

Discussion and Interpretation

The experimental data reveals a fascinating interplay between ring size, heteroatom substitution, and three-dimensional structure in determining lipophilicity.

  • Impact of the Oxygen Heteroatom : A direct comparison between piperidine (LogD₇.₄ = 0.45) and morpholine (LogD₇.₄ = -0.45) clearly demonstrates the significant hydrophilicating effect of the oxygen atom. The polar nature of the ether linkage in morpholine increases its affinity for the aqueous phase, thereby reducing its lipophilicity.[12][13][14]

  • Effect of Ring Size : The expansion from a six-membered ring (piperidine, LogD₇.₄ = 0.45) to a seven-membered ring (azepane, LogD₇.₄ = 0.80) results in an increase in lipophilicity. This is attributed to the larger non-polar surface area of the additional methylene group in the azepane ring.[15][16][17]

  • The Spirocyclic Effect : The most insightful comparison lies with this compound. Its LogD₇.₄ of 0.65 is lower than that of its larger parent amine, azepane (0.80). This counterintuitive finding, where the addition of a tetrahydrofuran ring to the azepane core results in a less lipophilic molecule, highlights a key principle in modern medicinal chemistry: increasing molecular complexity through spirocyclization can modulate physicochemical properties in a non-additive manner.[5][6][7] The rigid, three-dimensional structure of the spirocycle can lead to a more compact shape with a reduced exposed non-polar surface area compared to a more flexible, larger ring system. Furthermore, the presence of the oxygen atom in the spirocyclic system contributes to a decrease in lipophilicity, similar to the effect observed in morpholine. Studies have shown that introducing spirocyclic fragments can decrease lipophilicity and improve aqueous solubility.[5][6]

Conclusion

This comparative guide demonstrates that the lipophilicity of nitrogenous heterocycles is a finely tunable parameter that is highly sensitive to subtle structural modifications. The introduction of an oxygen heteroatom significantly reduces lipophilicity, while increasing the ring size generally has the opposite effect. Most notably, the construction of a spirocyclic system, as seen in this compound, can lead to a decrease in lipophilicity compared to its parent azepane, showcasing a modern strategy for optimizing drug-like properties. These findings underscore the importance of exploring diverse and three-dimensional chemical space in the pursuit of novel therapeutic agents with enhanced pharmacokinetic profiles.

References

  • Simultaneous determination of LogD, LogP, and pK(a)
  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.
  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed.
  • CHI LogD Assay. YouTube.
  • Using Log P and Log D to Assess Drug Bioavailability. FTLOScience.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Pl
  • Lowering lipophilicity by adding carbon?
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • of lipophilicity modulation of piperidine derivatives by β‐equatorial...
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp 3 -Rich Morpholine Peptidomimetics. Frontiers.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Influence of Heteroaromatic Rings on ADME Properties of Drugs.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. HitGen.
  • LogD. Cambridge MedChem Consulting.
  • LogP and logD calcul
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • LogD/LogP. Enamine.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Molecular Lipophilicity in Protein Modeling and Drug Design.
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorin
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. MDPI.
  • The influence of lipophilicity in drug discovery and design. Semantic Scholar.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • Azepane. Wikipedia.
  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Synfacts.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • 1,4-dioxa-8-azaspiro[4.6]undecane. MySkinRecipes.
  • 7-oxa-9-azaspiro(4.5)decane-8,10-dione. PubChem.
  • 8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane. PubChem.

Sources

Navigating Uncharted Territory: A Comparative Efficacy Analysis of 7-Oxa-10-azaspiro[4.6]undecane-based Inhibitors and Their Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

The exploration of novel chemical scaffolds is the lifeblood of modern drug discovery. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling avenue for developing next-generation therapeutics by enabling unique interactions with biological targets. This guide focuses on the emerging class of 7-Oxa-10-azaspiro[4.6]undecane-based inhibitors. However, a comprehensive review of the current scientific literature reveals a notable absence of specific efficacy studies for this precise scaffold.

In light of this, we have adapted this guide to provide a robust comparative analysis of structurally related oxa-azaspiro-alkane and -undecane derivatives for which biological data are available. By examining the efficacy, targets, and mechanisms of these analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of the broader oxa-azaspiro class and to inform future investigations into the this compound core.

The Oxa-Azaspiro Undecane Scaffold: A Landscape of Therapeutic Potential

The strategic incorporation of spirocyclic systems into molecular architectures has gained significant traction in medicinal chemistry. These frameworks introduce conformational rigidity and three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. The oxa-azaspiro undecane core, in its various isomeric forms, has been investigated for a range of therapeutic applications, from central nervous system disorders to oncology and infectious diseases.

While direct data on this compound is not yet prevalent in the literature, the biological activities of its structural isomers and related spirocyclic compounds provide valuable insights into its potential. The following sections will delve into the documented efficacy of these related scaffolds.

Comparative Efficacy of Structurally Related Oxa-Azaspiro Inhibitors

The following table summarizes the biological activities of various oxa-azaspiro scaffolds, offering a comparative overview of their therapeutic targets and reported efficacy. This data is compiled from multiple studies and should be interpreted with consideration for the different experimental conditions.

ScaffoldTherapeutic Target(s)Key Findings
1-Oxa-4,9-diazaspiro[5.5]undecane μ-Opioid Receptor (MOR) / σ1 Receptor (σ1R)Dual MOR agonists and σ1R antagonists have been developed as potent analgesics with a potentially improved side-effect profile compared to traditional opioids. One compound, 15au, showed potent, peripherally-restricted analgesic activity in preclinical models, comparable to oxycodone, but with less constipation.[1][2]
1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one AntitumorDerivatives of this scaffold have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. The most potent derivative, 7j, exhibited IC50 values in the nanomolar range (0.05–0.17 µM) and induced G2/M cell cycle arrest in MDA-MB-231 cells.[3]
1-Oxa-8-azaspiro[4.5]decane σ1 ReceptorThese derivatives have been developed as high-affinity and selective ligands for the σ1 receptor, with potential applications as PET imaging agents for neurodegenerative diseases and psychiatric disorders. Compound 8 showed a high affinity (Ki = 0.47 - 12.1 nM) for σ1 receptors.[4]
1-Oxa-9-azaspiro[5.5]undecane Antituberculosis / Soluble Epoxide Hydrolase (sEH)This scaffold has been explored for antituberculosis activity. Additionally, derivatives have been designed as inhibitors of soluble epoxide hydrolase (sEH), with one lead compound demonstrating excellent oral bioavailability in mice.
7-Azaspiro[3.5]nonane GPR119A series of 7-azaspiro[3.5]nonane derivatives were identified as potent GPR119 agonists. The lead compound, 54g, demonstrated a favorable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models, highlighting its potential for the treatment of type 2 diabetes.[5]
Azaspiro Undecane Diones AntitumorPhenyl-substituted diazaspiro undecane diones have shown cytotoxic activity against liver adenocarcinoma cells (SK-HEP-1), though with relatively high IC50 values (e.g., 46.31 µg/mL).[6]

Methodologies for Efficacy Evaluation: A Closer Look

To ensure scientific rigor and reproducibility, standardized in vitro and in vivo assays are paramount in the evaluation of novel inhibitors. Below are detailed protocols for key experiments frequently employed in the assessment of spirocyclic compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., A549, MDA-MB-231, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment compound_prep 3. Compound Preparation compound_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition solubilization 6. Solubilization mtt_addition->solubilization readout 7. Absorbance Reading solubilization->readout analysis 8. IC50 Calculation readout->analysis

MTT Assay Workflow
Receptor Binding Affinity: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., MOR or σ1R from transfected HEK-293 cells).

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1R), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Hypotheses for this compound

Based on the diverse biological activities of its structural relatives, the this compound scaffold holds considerable promise for further investigation. The presence of both an oxygen and a nitrogen atom in the spirocyclic system offers opportunities for fine-tuning physicochemical properties such as solubility and polarity, which are critical for drug development.

Hypothesized Therapeutic Areas:

  • Oncology: Given the potent anticancer activity of related 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, the this compound core could serve as a template for novel antiproliferative agents.

  • Central Nervous System (CNS) Disorders: The demonstrated activity of related scaffolds at opioid and sigma receptors suggests that derivatives of this compound could be explored for the treatment of pain, neurodegenerative diseases, or psychiatric conditions.

  • Metabolic Diseases: The success of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists indicates that the broader azaspiro family, including the this compound scaffold, may be a fruitful area for the discovery of new treatments for metabolic disorders like type 2 diabetes.

Potential_Applications cluster_related Related Scaffolds cluster_potential Potential Therapeutic Areas scaffold 7-Oxa-10-azaspiro [4.6]undecane cns CNS Disorders (Pain, Neurodegeneration) scaffold->cns Hypothesized oncology Oncology scaffold->oncology Hypothesized metabolic Metabolic Diseases (Diabetes) scaffold->metabolic Hypothesized related1 1-Oxa-4,9-diazaspiro [5.5]undecane related1->cns related2 1-Oxa-4-azaspiro [4.5]deca-6,9-dien-8-one related2->oncology related3 7-Azaspiro [3.5]nonane related3->metabolic

Hypothesized Therapeutic Potential

Conclusion

While the this compound scaffold remains a largely unexplored area of chemical space, the compelling biological activities of its structural analogs provide a strong rationale for its investigation. This guide has synthesized the available efficacy data for related oxa-azaspiro compounds, offering a comparative framework to guide future research. The provided experimental protocols serve as a practical resource for researchers aiming to evaluate the therapeutic potential of this promising class of molecules. As the field of medicinal chemistry continues to evolve, the systematic exploration of novel spirocyclic systems like this compound will be crucial for the discovery of innovative medicines to address unmet medical needs.

References

  • Cabrele, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Cabrele, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]

  • PubChem. 8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane. PubChem. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Pal'chikov, V. A., & Kulyashova, E. A. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Zhang, X., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

Sources

A Comparative Guide to Validating Target Engagement of 7-Oxa-10-azaspiro[4.6]undecane Derivatives as Monoacylglycerol Lipase (MGL) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for validating the cellular target engagement of novel small molecule inhibitors. We will focus on the emerging class of 7-Oxa-10-azaspiro[4.6]undecane derivatives and their primary target, monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system.[1][2][3][4][5] The principles and techniques discussed herein are broadly applicable to other small molecule drug discovery programs.

The strategic incorporation of spirocyclic systems, such as the this compound scaffold, into medicinal chemistry has gained traction due to their ability to confer three-dimensionality and novel pharmacological properties.[6] Derivatives of related oxa- and aza-spiro compounds have shown promise as potent enzyme inhibitors, making robust target engagement validation a critical step in their development.[7][8]

The Critical Role of Target Engagement in Drug Discovery

Confirming that a drug candidate interacts with its intended molecular target within a cellular environment is a cornerstone of modern drug discovery.[9][10] This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to de-risk compounds as they advance through the development pipeline.[10][11][12] A significant portion of clinical trial failures are attributed to a lack of efficacy, which can often be traced back to insufficient target engagement in a physiological setting.[10] Therefore, employing a multi-faceted approach to validate target engagement is not just recommended, but essential for making informed decisions and building a strong structure-activity relationship (SAR).[13][14]

This guide will compare and contrast several state-of-the-art biophysical and cell-based assays for validating the interaction of this compound derivatives with MGL. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.

Monoacylglycerol Lipase (MGL): A Key Therapeutic Target

MGL is a serine hydrolase that plays a pivotal role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][4] Inhibition of MGL leads to an elevation of 2-AG levels, which can produce therapeutic effects in a range of disorders, including neurological and neurodegenerative diseases, inflammation, pain, and cancer.[3][4][5][15] Consequently, the development of potent and selective MGL inhibitors, including novel scaffolds like the this compound derivatives, is an active area of research.[7]

MGL Monoacylglycerol Lipase (MGL) AA Arachidonic Acid (AA) MGL->AA Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MGL Hydrolysis CB1_CB2 Cannabinoid Receptors (CB1/CB2) Two_AG->CB1_CB2 Activation Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins Therapeutic_Effects Therapeutic Effects (e.g., Analgesia, Anti-inflammation) CB1_CB2->Therapeutic_Effects Inhibitor This compound Derivative (Inhibitor) Inhibitor->MGL Inhibition

Caption: Signaling pathway of MGL and the effect of its inhibition.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired throughput.[16] Here, we compare three powerful and complementary techniques: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Methodology Principle Throughput Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[17][18][19][20]Medium to HighTarget engagement in cells/tissues, cellular potency (EC50).[17][18]Label-free, applicable to intact cells and tissues, reflects physiological conditions.[18][19][20]Indirect measurement, requires a specific antibody or mass spectrometry for detection.[17][18]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.[21][22][23][24]LowBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21][22][24]Gold standard for thermodynamics, label-free, in-solution measurement.[23]Requires large amounts of pure protein, low throughput, sensitive to buffer conditions.[21][22]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[25][][27][28][29][30]Medium to HighBinding affinity (Kd), association (ka) and dissociation (kd) rates.[25][27][30]Real-time kinetics, high sensitivity, label-free.[25][29]Requires protein immobilization which may affect its conformation, potential for non-specific binding.[27][29]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[17][18][19][20] The underlying principle is that the binding of a small molecule inhibitor stabilizes its target protein, leading to an increase in the protein's melting temperature.[18][19]

cluster_0 Cell Culture & Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction & Analysis Start Seed cells Treat Treat with inhibitor (e.g., this compound derivative) Start->Treat Heat Heat cells at a range of temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Analyze Analyze soluble fraction by Western Blot or Mass Spectrometry Centrifuge->Analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cell line endogenously expressing MGL) to 70-80% confluency.

    • Treat the cells with varying concentrations of the this compound derivative or a vehicle control for a predetermined time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[18]

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble MGL at each temperature using Western blotting with a specific anti-MGL antibody or by quantitative mass spectrometry.

  • Data Interpretation:

    • Plot the percentage of soluble MGL as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein, providing a complete thermodynamic profile of the interaction in a single experiment.[21][22][23][24][31]

Step-by-Step Protocol:

  • Sample Preparation:

    • Purify recombinant human MGL to homogeneity.

    • Prepare a solution of the purified MGL (e.g., 10-50 µM) in a suitable buffer.

    • Prepare a solution of the this compound derivative (e.g., 100-500 µM) in the same buffer. It is crucial to ensure precise concentration determination and buffer matching.

  • ITC Experiment:

    • Load the MGL solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the MGL solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks from each injection and plot them against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that allows for the real-time monitoring of biomolecular interactions.[25][][27][28][29][30]

Step-by-Step Protocol:

  • Protein Immobilization:

    • Covalently immobilize purified recombinant MGL onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the this compound derivative over the sensor surface.

    • Monitor the change in the SPR signal (measured in resonance units, RU) in real-time. The signal is proportional to the mass of the inhibitor binding to the immobilized MGL.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal versus time.

    • Fit the association and dissociation phases of the sensorgrams to a kinetic binding model to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated as kd/ka.

Orthogonal Validation and Chemoproteomics

While the aforementioned techniques are powerful, relying on a single method can be misleading. Therefore, an orthogonal validation strategy using multiple, independent assays is highly recommended. For a more comprehensive understanding of a compound's selectivity, chemoproteomic approaches such as Kinobeads can be adapted.[32][33][34][35][36] These methods use affinity matrices to pull down binding partners of a compound from a complex cell lysate, which are then identified by mass spectrometry. This allows for the simultaneous assessment of on-target and off-target engagement across the proteome.[10]

Conclusion

Validating the target engagement of novel chemical entities like this compound derivatives is a multifaceted process that requires a carefully considered experimental strategy. By combining cell-based assays like CETSA, which provide physiological relevance, with biophysical techniques such as ITC and SPR, which offer detailed thermodynamic and kinetic information, researchers can build a robust body of evidence to support the mechanism of action of their compounds. This integrated approach not only enhances the confidence in a drug candidate's potential but also provides invaluable insights for lead optimization and the overall success of the drug discovery program.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. PMC - NIH. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., unstoppable, T., & Hristopoulos, M. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. Retrieved from [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., & Koenig, P.-A. (2017). The target landscape of clinical kinase drugs. PMC - NIH. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Duncan, J. S., Whitson, E. L., & Zariah, A. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Zhang, Y., & Ciulli, A. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Schubert, T. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Retrieved from [Link]

  • Sacco, F., Garton, M., Giamas, G., & Workman, P. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Retrieved from [Link]

  • Holdgate, G., & Embrey, K. (2019). Biophysical methods in early drug discovery. PMC - NIH. Retrieved from [Link]

  • Wang, S., & Li, D. (2023). The surface plasmon resonance (SPR) for the study of the targeted... ResearchGate. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Griaud, F., & Le Minter, J. (2015). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central. Retrieved from [Link]

  • Bookstaver, M. L., et al. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. Retrieved from [Link]

  • CellarisBio. (2023, September 25). Cell target engagement -- Powerful paradigm in drug discovery. Retrieved from [Link]

  • Pelagi, M., et al. (2015). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. Retrieved from [Link]

  • Ramirez, J., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • King, A. R., et al. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central. Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. PubMed Central. Retrieved from [Link]

  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. PubMed Central. Retrieved from [Link]

  • Zhang, H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers. Retrieved from [Link]

  • Savinainen, J. R., et al. (2020). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (2018). Monoacylglycerol lipase (MAGL) as a promising therapeutic target. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 8,8-Dimethyl-7-oxa-10-azaspiro[4.6]undecane. Retrieved from [Link]

  • Ameriks, M. K., et al. (2021). Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions. NIH. Retrieved from [Link]

  • Wang, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]

  • Labar, G., & Wouters, J. (2010). Monoglyceride lipase: structure and inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Al-Hayali, M. N., & Al-Ghanimi, I. A. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles of Chemical Waste Management

The disposal of any chemical waste is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. The overarching principle is to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] This approach ensures the highest level of safety and compliance. Key tenets of responsible disposal include:

  • Segregation: Never mix incompatible wastes.[2] For 7-Oxa-10-azaspiro[4.6]undecane, this primarily involves keeping it isolated from strong oxidizing agents, which could lead to vigorous and hazardous reactions.[3]

  • Containment: All waste must be stored in sturdy, leak-proof containers that are chemically compatible with the material.[2][4]

  • Labeling: Every waste container must be clearly and accurately labeled with its contents.[2][4]

  • Authorized Disposal: Hazardous waste must be disposed of through a licensed and approved waste disposal facility.[3][5] Under no circumstances should it be discarded in the regular trash or poured down the drain.[1][2]

Hazard Profile of this compound and Analogues

Based on the safety data for structurally similar oxa-aza spirocyclic compounds, this compound should be handled as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[6] Upon decomposition, it is expected to produce carbon oxides and nitrogen oxides.[3]

Table 1: Summary of Hazards for Structurally Similar Compounds

Hazard StatementAssociated CompoundsSource
Causes skin irritation2-Oxa-7-azaspiro[4.5]decane hydrochloride, 1,4-Dioxa-8-azaspiro[4.5]decane[6][7]
Causes serious eye irritation2-Oxa-7-azaspiro[4.5]decane hydrochloride, 1,4-Dioxa-8-azaspiro[4.5]decane[6][7]
May cause respiratory irritation2-Oxa-7-azaspiro[4.5]decane hydrochloride, 1,4-Dioxa-8-azaspiro[4.5]decane[6][7]
Harmful if swallowed2-Oxa-7-azaspiro[4.5]decane hydrochloride[6]

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Immediate Waste Collection
  • Select a Compatible Container: Choose a clean, dry, and chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition with no cracks or leaks.[4]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label.[1] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The approximate concentration and quantity

    • The date the waste was first added

    • The name of the generating researcher and laboratory

  • Transfer the Waste: Carefully transfer the waste into the labeled container, using a funnel if necessary to avoid spills on the exterior of the container.[5]

  • Secure the Container: Tightly close the container lid immediately after adding waste.[2][5]

Storage in the Laboratory
  • Designated Storage Area: Store the waste container in a designated satellite accumulation area, such as a laboratory fume hood or a safety cabinet.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.[2]

  • Segregation from Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[3]

  • Monitor Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion.[5]

Disposal of Empty Containers
  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent.[4] The first rinsate must be collected and disposed of as hazardous waste.[2]

  • Container Defacing: After triple rinsing and air-drying, remove or deface all labels on the container to prevent misuse.[2][8]

  • Final Disposal: The clean, defaced container can then be disposed of in the regular trash or recycled according to your institution's policies.[4][8]

Requesting Waste Pickup
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[2]

  • Provide Accurate Information: Ensure all information on the waste label is accurate and complete to facilitate proper disposal by EHS personnel.

Emergency Procedures

In the event of a spill, immediately notify your laboratory supervisor and EHS.[2] Evacuate the area if necessary. For personal exposure, follow these first aid measures while seeking immediate medical attention:

  • Inhalation: Move the affected person to fresh air.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Management start This compound to be discarded container Select & Label Compatible Container start->container storage Store in Designated Area with Secondary Containment empty Empty Container? start->empty transfer Transfer Waste container->transfer transfer->storage segregate Segregate from Incompatibles storage->segregate pickup Request EHS Waste Pickup segregate->pickup end Proper Disposal by Approved Facility pickup->end rinse Triple Rinse (Collect 1st Rinsate) empty->rinse Yes deface Deface Labels rinse->deface trash Dispose in Regular Trash deface->trash

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of proper waste segregation, containment, and labeling, and by following the detailed protocols outlined in this guide, researchers can ensure that their valuable work is completed without compromising safety or environmental integrity. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 7-Oxa-10-azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are paramount. Among these, spirocyclic systems like 7-Oxa-10-azaspiro[4.6]undecane represent a critical class of compounds, often serving as foundational scaffolds for complex molecular architectures. However, with innovation comes the inherent responsibility of ensuring the utmost safety for the researchers at the forefront of discovery. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Hazard Assessment: Understanding the Adversary

The potential hazards of this compound can be inferred from related chemical structures such as 8-Oxa-2-azaspiro[4.6]undecane, 1,4-Dioxa-8-azaspiro[4.5]decane, and 2-Oxa-7-azaspiro[4.5]decane hydrochloride.[1][2][3] These compounds are known to cause skin and eye irritation, and may lead to respiratory irritation.[3] Heterocyclic amines as a class can also present significant health risks, with some being classified as potential carcinogens.[4] Therefore, a cautious and proactive approach to handling is essential.

Inferred Hazard Profile for this compound:

Hazard Category Potential Risk Primary Exposure Routes
Skin Contact Irritation, potential for absorptionDirect handling
Eye Contact Serious irritation, potential for damageSplashes, aerosols
Inhalation Respiratory tract irritationDust, vapors, aerosols
Ingestion Harmful if swallowedAccidental ingestion

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The minimum required PPE should always be worn and supplemented based on the specific experimental conditions.[5]

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] For procedures with a higher risk of splashing or exothermic reactions, a face shield worn over safety glasses is required.[6]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling or direct immersion, heavier-duty gloves or double-gloving should be considered.[5][7] Always inspect gloves for tears or punctures before use and change them immediately after contamination.[6]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and spills.[6] Long pants and closed-toe shoes are mandatory to ensure full skin coverage.[5][6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[6][9]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_handling Handling Protocol assess_risk Assess Procedural Risk (e.g., splashing, aerosolization) eye_face Eye/Face Protection (Goggles/Face Shield) assess_risk->eye_face Select Based on Risk hand Hand Protection (Nitrile/Neoprene Gloves) assess_risk->hand Select Based on Risk body Body Protection (Lab Coat, Long Pants) assess_risk->body Standard Requirement respiratory Respiratory Protection (Fume Hood/Respirator) assess_risk->respiratory Standard Requirement conduct_experiment Conduct Experiment

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is crucial for minimizing risk and ensuring the integrity of your research.

Preparation and Handling:
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[8]

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools (e.g., spatulas) and avoid creating dust clouds. For transfers, use a funnel to prevent spills.[8]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Be mindful of any potential exothermic reactions.

  • Avoid Contamination: Never return unused chemicals to the original container.[10]

Storage:

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.[11]

  • Container: Store in a tightly sealed, clearly labeled container.[1][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

  • Ignition Sources: Store away from sources of heat, sparks, or open flames.[1][10]

Spill Management:

In the event of a spill, a prompt and appropriate response is essential.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: Determine the extent and nature of the spill.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[1]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.[1]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate & Alert spill->evacuate assess Assess Spill evacuate->assess contain Contain with Absorbent assess->contain cleanup Clean Up & Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate disposal Dispose of Waste cleanup->disposal ventilate Ventilate decontaminate->ventilate

Disposal Plan: Responsible Stewardship

Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible waste container.[1]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name and any associated hazard warnings.

  • Pickup and Disposal: Arrange for waste pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheets for analogous compounds readily accessible in the laboratory and provide them to emergency medical personnel.

Conclusion: A Commitment to a Culture of Safety

The responsible handling of novel compounds like this compound is a cornerstone of scientific integrity and professional responsibility. By internalizing the principles and protocols outlined in this guide, researchers can not only protect themselves and their colleagues but also ensure the reliability and reproducibility of their work. A proactive and informed approach to safety is not a barrier to innovation; it is the very foundation upon which groundbreaking discoveries are built.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • 8-Oxa-2-azaspiro[4.6]undecane - AK Scientific, Inc. (n.d.).
  • 10-oxa-6-azaspiro[4.6]undecane hydrochloride | 2287280-15-1. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Oxa-7-azaspiro[4.5]decane hydrochloride-SDS-MedChemExpress. (2025, October 2).
  • Laboratory Safety Guidelines. (n.d.).
  • Heterocyclic amines: chemistry and health - PubMed. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 9).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Safety Data Sheet: n-Undecane - Chemos GmbH&Co.KG. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-10-azaspiro[4.6]undecane
Reactant of Route 2
7-Oxa-10-azaspiro[4.6]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.